6-Bromo-2-methylquinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201895. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNALKWUMJLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308072 | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37509-21-0 | |
| Record name | 37509-21-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid: A Strategic Overview
An In-depth Technical Guide for Drug Development Professionals
Abstract
6-Bromo-2-methylquinoline-4-carboxylic acid (CAS No: 37509-21-0) is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Its structural motifs are integral to the development of novel therapeutics, making a comprehensive understanding of its synthesis crucial for researchers in drug discovery. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the Pfitzinger and Doebner reactions. It elucidates the mechanistic underpinnings, provides detailed experimental protocols, and offers a comparative analysis to aid in strategic synthetic planning.
Introduction and Strategic Importance
The quinoline ring system is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of bioactive compounds, including antimalarial drugs, antibiotics, and kinase inhibitors.[4][5] The specific functionalization of this compound—featuring a bromine atom for subsequent cross-coupling reactions, a nucleophilic nitrogen, and a carboxylic acid group for amide bond formation—makes it an exceptionally versatile intermediate for library synthesis and lead optimization.[6] This guide explores the most reliable and field-proven methods for its construction from readily available starting materials.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two primary strategies, hinging on the formation of the pyridine ring fused to a substituted benzene precursor.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two classic named reactions as the most viable approaches: the Pfitzinger reaction, which builds the new ring from a substituted isatin, and the Doebner reaction, which constructs the quinoline from a substituted aniline.
Primary Synthesis Pathway 1: The Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone for synthesizing quinoline-4-carboxylic acids.[7][8] The general principle involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[9]
Mechanism and Rationale
The reaction proceeds through a well-established sequence. The choice of 6-bromoisatin introduces the required bromine at the 6-position from the outset. Acetone serves as the simplest carbonyl source to install the 2-methyl group.
-
Ring Opening: The reaction is initiated by the base-catalyzed (e.g., KOH) hydrolysis of the amide bond within 6-bromoisatin, opening the five-membered ring to form a potassium salt of a keto-acid (an isatinate).[7][8]
-
Condensation: The aniline moiety of the isatinate intermediate condenses with the carbonyl group of acetone to form an imine (Schiff base).
-
Cyclization & Dehydration: The enolate of the ketone then undergoes an intramolecular cyclization (a Claisen-like condensation) onto the keto group of the isatinate backbone. This is followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[8]
Caption: Workflow for the Pfitzinger synthesis pathway.
Detailed Experimental Protocol
This protocol is adapted from established Pfitzinger reaction procedures.[10][11]
Materials:
-
6-Bromoisatin (1.0 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (95%)
-
Acetone (3.0 eq)
-
Water (deionized)
-
Hydrochloric Acid (HCl, concentrated)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving KOH pellets in a mixture of 95% ethanol and water. Caution: The dissolution of KOH is highly exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 6-bromoisatin (1.0 eq). The mixture will typically change color. Stir at room temperature for 45-60 minutes to ensure the complete formation of the potassium isatinate intermediate.[7]
-
Addition of Carbonyl Compound: Add acetone (3.0 eq) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 79°C) using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker of crushed ice. Acidify the mixture slowly with concentrated HCl until the pH is approximately 4-5. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.
Primary Synthesis Pathway 2: The Doebner Reaction
The Doebner reaction provides an alternative and powerful route to quinoline-4-carboxylic acids.[12] It is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[13][14]
Mechanism and Rationale
For the target molecule, this pathway utilizes 4-bromoaniline, which provides the substituted benzene ring portion of the quinoline. Pyruvic acid is essential as it ultimately forms the C2, C3, and C4 atoms, including the carboxylic acid group. Acetaldehyde is used to generate the 2-methyl substituent.
-
Imine Formation: 4-Bromoaniline first reacts with acetaldehyde in a condensation reaction to form an imine (Schiff base).
-
Addition of Pyruvic Acid: The enol form of pyruvic acid adds to the protonated imine.
-
Cyclization and Oxidation: The resulting intermediate undergoes an intramolecular electrophilic cyclization followed by dehydration and oxidation to form the aromatic quinoline ring. The imine formed in the first step can act as the hydrogen acceptor in the final oxidation step.[15]
Caption: Workflow for the Doebner synthesis pathway.
Detailed Experimental Protocol
This protocol is based on general Doebner reaction methodologies.[12][13]
Materials:
-
4-Bromoaniline (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Pyruvic Acid (1.1 eq)
-
Ethanol (or another suitable solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add acetaldehyde (1.1 eq) followed by the dropwise addition of pyruvic acid (1.1 eq). An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion using TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford pure this compound.
Comparative Analysis of Synthesis Pathways
The choice between the Pfitzinger and Doebner reactions depends on several factors, including starting material availability, scalability, and tolerance to other functional groups.
| Parameter | Pfitzinger Reaction | Doebner Reaction |
| Primary Reactants | 6-Bromoisatin, Acetone | 4-Bromoaniline, Acetaldehyde, Pyruvic Acid |
| Key Bond Formation | Intramolecular Claisen-like condensation | Intermolecular addition followed by cyclization |
| Reaction Conditions | Strongly basic (e.g., KOH), reflux | Typically reflux in a protic solvent (e.g., ethanol) |
| Advantages | Direct route, often good yields for quinoline-4-carboxylic acids.[9] | Utilizes simpler, often cheaper starting materials (anilines vs. isatins).[12] |
| Disadvantages | Substituted isatins can be more expensive or require separate synthesis.[16] | Can sometimes result in lower yields or require specific catalysts depending on the aniline's reactivity.[13] |
| Scalability | Generally scalable, but handling large amounts of strong base requires care. | Well-suited for large-scale synthesis. |
Purification and Characterization
Purification:
-
Recrystallization: The primary method for purifying the final product is recrystallization from ethanol or an ethanol/water mixture. This process effectively removes unreacted starting materials and soluble impurities.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point consistent with literature values. |
| ¹H NMR | Aromatic protons in the 7-9 ppm range, a singlet for the methyl group (~2.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Resonances corresponding to the quinoline core carbons, the methyl carbon, and the carboxylic acid carbonyl carbon (~165-175 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₈BrNO₂ (266.09 g/mol ), with the characteristic isotopic pattern for bromine.[1] |
| FTIR Spectroscopy | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches. |
Safety Considerations
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]
-
6-Bromoisatin: May cause skin and eye irritation. Standard laboratory PPE should be worn.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Pyruvic Acid: Causes skin irritation and serious eye irritation. Handle in a fume hood.
-
Solvents: Ethanol and acetone are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.
Conclusion
The synthesis of this compound is most effectively achieved through two well-established named reactions: the Pfitzinger and Doebner syntheses. The Pfitzinger reaction, starting from 6-bromoisatin, offers a direct and reliable route. The Doebner reaction provides a valuable alternative using the more fundamental starting materials of 4-bromoaniline and pyruvic acid. The selection of the optimal pathway will be guided by the specific constraints of the research environment, including cost, scale, and available precursors. This guide provides the necessary mechanistic insights and practical protocols to empower researchers in the efficient synthesis of this critical drug development intermediate.
References
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
6-Bromo-2-methylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active agents.[1] A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of novel therapeutics. This guide provides a detailed overview of the key physicochemical characteristics of this compound, outlines robust experimental protocols for their determination, and offers insights into the interpretation of the resulting data.
Chemical Identity and Molecular Structure
This compound belongs to the quinoline carboxylic acid class of compounds. The presence of a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position of the quinoline ring system defines its unique chemical architecture and influences its reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | [2][3][4] |
| Molecular Weight | 266.09 g/mol | [2] |
| IUPAC Name | This compound | |
| CAS Number | 37509-21-0 | [2][3] |
| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O | [4] |
| InChI Key | QOTNALKWUMJLPS-UHFFFAOYSA-N | [4] |
Predicted and Known Physicochemical Properties
A thorough characterization of a compound's physicochemical properties is a cornerstone of drug development, influencing everything from formulation to bioavailability. While experimental data for this compound is not extensively available in the public domain, we can infer and predict certain properties based on its structure and data from analogous compounds.
Physical State and Appearance
This compound is expected to be a solid at room temperature, a common characteristic of quinoline carboxylic acids.[5] The color can range from off-white to pale yellow, depending on its purity.
Melting and Boiling Point
Solubility
The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The solubility of quinoline derivatives can be significantly influenced by pH.[5]
-
Aqueous Solubility: Due to the presence of the carboxylic acid group, the aqueous solubility of this compound is expected to be low at acidic pH and increase significantly at neutral to basic pH as the carboxylate salt is formed.
-
Organic Solvent Solubility: The compound is anticipated to have moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Acidity (pKa)
The pKa of the carboxylic acid group is a crucial parameter that governs the ionization state of the molecule at different physiological pH values. An experimental pKa for this compound is not documented. However, based on the pKa of similar aromatic carboxylic acids, the pKa is predicted to be in the acidic range.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A predicted XlogP value for this compound is 2.8.[4] This suggests a moderate level of lipophilicity.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, which is typically downfield. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the quinoline ring, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of a similar compound, 2-methylquinoline-4-carboxylic acid, shows characteristic absorption peaks for the C=O and O-H stretching of the carboxylic acid group in the ranges of 1708–1724 cm⁻¹ and 3242–3436 cm⁻¹, respectively.[6] For this compound, one would expect to observe:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C=C and C=N stretching vibrations from the quinoline ring in the 1400-1600 cm⁻¹ region.
-
C-H stretching and bending vibrations.
-
A C-Br stretch at lower wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of quinoline derivatives typically exhibits multiple absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. For 2-methylquinoline-4-carboxylic acid, a bathochromic (red) shift in the absorption peak is observed compared to its precursor, indicating the formation of the quinoline ring system.[6] A similar UV-Vis profile would be expected for the 6-bromo derivative.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water or a buffer of a specific pH in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a chemically inert filter that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for solubility determination due to its direct measurement of the equilibrium state. The extended equilibration time ensures that the dissolution process has reached a thermodynamic steady state. The use of a validated analytical method like HPLC provides the necessary accuracy and precision for quantification.
Diagram of Solubility Determination Workflow:
Caption: Workflow for solubility determination using the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume to create a solution of approximately 1-10 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the curve).
Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the ionization event. The use of a calibrated pH meter and standardized titrant ensures the accuracy of the measurements.
Diagram of Potentiometric Titration for pKa Determination:
Caption: Process flow for pKa determination via potentiometric titration.
NMR Spectroscopic Analysis
High-resolution NMR spectroscopy is the definitive method for structural confirmation.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.
-
-
Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard pulse programs are used for both ¹H and ¹³C acquisitions. For ¹³C, proton decoupling is typically employed.
-
-
Data Processing and Referencing:
-
Process the raw data (Free Induction Decay - FID) using Fourier transformation.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Expertise in Interpretation: The interpretation of the NMR spectra requires a detailed analysis of chemical shifts, coupling constants, and integration values to assign all proton and carbon signals unambiguously, confirming the structure of the molecule.
Applications in Drug Discovery and Development
The physicochemical properties of this compound are critical for its potential applications in drug discovery.
-
Lead Optimization: Understanding the structure-activity relationship (SAR) and structure-property relationship (SPR) allows medicinal chemists to modify the molecule to improve its potency, selectivity, and pharmacokinetic profile.
-
Formulation Development: Solubility and pKa data are essential for developing suitable formulations for preclinical and clinical studies, ensuring adequate bioavailability.
-
Pharmacokinetic Modeling: The measured physicochemical properties serve as key input parameters for in silico models that predict the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the provided protocols offer robust methodologies for the determination of these critical parameters. A thorough understanding and experimental validation of these properties are indispensable for advancing the development of this and related quinoline derivatives as potential therapeutic agents.
References
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (URL: [Link])
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Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
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6-Bromo-2-methyl-quinoline-4-carboxylic acid - Oakwood Chemical. (URL: [Link])
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This compound (C11H8BrNO2) - PubChem. (URL: [Link])
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Quinoline-4-carboxylic acid | Solubility of Things. (URL: [Link])
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])
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Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (URL: [Link])
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6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem. (URL: [Link])
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Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])
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6-Bromo-2-methylquinoline-4-carboxylic acid CAS number 37509-21-0
An In-depth Technical Guide to 6-Bromo-2-methylquinoline-4-carboxylic acid (CAS: 37509-21-0)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 37509-21-0), a key heterocyclic building block for research and development. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents.[1] This document details the compound's physicochemical properties, provides an in-depth analysis of its synthesis via the Pfitzinger reaction, including a step-by-step protocol and mechanistic insights, and explores its potential applications in drug discovery and materials science. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic use of this versatile chemical intermediate.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, first isolated from coal tar in the 19th century, has become a cornerstone of modern medicinal chemistry.[1] Its derivatives are ubiquitous in natural products and bioactive compounds, exhibiting a vast range of pharmacological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[2][3] The quinoline-4-carboxylic acid moiety, in particular, is a critical pharmacophore found in numerous chemotherapeutic agents.[4][5]
This compound is a strategically functionalized derivative. It possesses three key features for further chemical elaboration:
-
A carboxylic acid group at the 4-position, ideal for amide bond formation or serving as a bioisostere for other functional groups.[6]
-
A methyl group at the 2-position, influencing the molecule's steric and electronic properties.
-
A bromo substituent at the 6-position, which acts as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive diversification of the molecular scaffold.
These characteristics make it a high-value intermediate for constructing complex molecules and generating compound libraries for screening and lead optimization.
Physicochemical and Structural Properties
A summary of the key properties of this compound is presented below. This data is essential for planning reactions, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 37509-21-0 | [7][8][9] |
| Molecular Formula | C₁₁H₈BrNO₂ | [7][8][10] |
| Molecular Weight | 266.09 g/mol | [7][8][9] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95-97% | [7][8] |
| SMILES | CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O | [8][11] |
| InChI Key | QOTNALKWUMJLPS-UHFFFAOYSA-N | [7][11] |
| Storage | Store sealed in a dry, room-temperature environment. | [8][12] |
Synthesis Methodology: The Pfitzinger Reaction
The Pfitzinger reaction, first reported in 1886, remains one of the most reliable and versatile methods for synthesizing substituted quinoline-4-carboxylic acids.[13][14] The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][15] For the synthesis of this compound, the logical precursors are 5-bromoisatin and acetone.
Mechanistic Rationale
The choice of the Pfitzinger reaction is predicated on its efficiency and directness for this specific substitution pattern. The mechanism proceeds through several well-understood steps, providing a robust framework for optimization and troubleshooting.[4][13][15]
-
Isatin Ring Opening: The reaction is initiated by the base (typically KOH) catalyzing the hydrolytic cleavage of the amide bond within the 5-bromoisatin ring. This forms a potassium 2-amino-5-bromophenylglyoxylate (isatinate) intermediate.[4][15]
-
Condensation: The free aniline moiety of the isatinate intermediate undergoes condensation with the carbonyl group of acetone to form an imine (Schiff base). This imine can exist in equilibrium with its enamine tautomer.[4][13]
-
Intramolecular Cyclization: The enamine undergoes a rate-determining intramolecular cyclization, akin to a Claisen-like condensation. The enamine attacks the keto-acid carbonyl group.[13][15]
-
Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to form the stable, aromatic quinoline ring system, yielding the final product.[13]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-Bromoisatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This process is exothermic.[4]
-
Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of 5-bromoisatin. The mixture will typically change color as the ring opens. Stir at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate.[4]
-
Addition of Carbonyl: Add a molar excess (typically 2-3 equivalents) of acetone to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-18 hours.[4][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, neutralizing them, and spotting on a silica plate.
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Workup - Extraction: Add approximately 100 mL of deionized water to the residue. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted acetone and neutral impurities. Discard the organic layers.[16]
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with glacial acetic acid with constant stirring until the pH is approximately 4-5. The product will precipitate as a solid.[16]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.
Applications in Drug Discovery and Materials Science
The strategic placement of the bromo and carboxylic acid groups makes this compound a powerful scaffold for building diverse molecular libraries.
A Scaffold for Medicinal Chemistry
Quinoline-4-carboxylic acid derivatives are known to possess a wide array of biological activities.[4][16] They have been investigated as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and as selective inhibitors of sirtuins (e.g., SIRT3).[17][18] Studies have also demonstrated their potential as antiproliferative and anti-inflammatory agents.[19]
This compound serves as an ideal starting point for Structure-Activity Relationship (SAR) studies.
-
Amide Library Synthesis: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to explore the "southern" region of the molecule.
-
Cross-Coupling Reactions: The bromo group at the 6-position is primed for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups to probe the "eastern" region, significantly expanding the chemical space around the core scaffold.
Safety and Toxicological Information
As a laboratory chemical, this compound should be handled with care. While specific toxicological data for this exact compound is not thoroughly investigated, general precautions for the chemical class should be followed.[20]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Wear appropriate protective gloves, safety glasses, and a lab coat.[21]
-
Storage: Store in a tightly closed container in a cool, dry place.[21]
-
Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[20] However, quinoline derivatives can be irritants and may cause allergic reactions in sensitive individuals upon prolonged exposure.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[20]
Future Outlook
This compound is a compound poised for significant application in exploratory research. Future efforts will likely focus on:
-
Library Synthesis: The systematic synthesis of large, diverse libraries based on this scaffold to screen against a wide range of biological targets, particularly in oncology and infectious diseases.
-
Development of Covalent Inhibitors: The carboxylic acid could be used as a handle to attach warheads for targeted covalent inhibition of specific enzymes.
-
Materials Science: The rigid, planar quinoline core could be incorporated into organic electronic materials, such as OLEDs or organic photovoltaics, with the bromo- and carboxyl- groups providing points for polymerization or tuning of electronic properties.
References
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Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
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Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
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Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
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JOCPR. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]
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PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
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Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
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ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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Capot Chemical. (2012). MSDS of this compound. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Chemsrc. (n.d.). 6-bromo-2-chloroquinoline-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
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PubMed. (n.d.). RIFM fragrance ingredient safety assessment, 2-methyl quinoline, CAS Registry Number 91-63-4. Retrieved from [Link]
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Spectroscopic Characterization of 6-Bromo-2-methylquinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 6-Bromo-2-methylquinoline-4-carboxylic acid. As a key heterocyclic compound with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not publicly available, this guide synthesizes data from structurally related compounds and predictive models to offer a robust framework for its characterization. Detailed methodologies for spectral acquisition and data interpretation are provided to assist researchers in their analytical workflows.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a compound of interest due to the presence of a bromine atom, a methyl group, and a carboxylic acid, which offer multiple points for chemical modification and potential biological interactions. Accurate and thorough characterization of this molecule is the foundational step for any further investigation into its properties and potential applications. Spectroscopic methods such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity, functional groups, and overall structure.
Molecular Structure and Key Features
Before delving into the spectral analysis, it is crucial to understand the molecular structure of this compound.
Molecular Formula: C₁₁H₈BrNO₂[1][2][3]
Molecular Weight: 266.09 g/mol [1][2][3]
Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed picture of the molecular structure can be assembled.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound would display signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | > 12 | Singlet (broad) | - | 1H |
| H-5 | ~ 8.2 - 8.4 | Doublet | J = ~2.0 | 1H |
| H-8 | ~ 8.0 - 8.2 | Doublet | J = ~8.8 | 1H |
| H-7 | ~ 7.8 - 8.0 | Doublet of Doublets | J = ~8.8, ~2.0 | 1H |
| H-3 | ~ 7.5 - 7.7 | Singlet | - | 1H |
| CH₃ | ~ 2.7 - 2.9 | Singlet | - | 3H |
Rationale behind the Predictions:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.
-
Aromatic Protons (H-5, H-7, H-8): These protons reside on the benzene ring portion of the quinoline system. The bromine at position 6 will influence their chemical shifts. H-5 is expected to be a doublet due to coupling with H-7 (meta-coupling), and H-8 is expected to be a doublet due to coupling with H-7 (ortho-coupling). H-7 will appear as a doublet of doublets due to coupling with both H-5 and H-8.
-
H-3 Proton: This proton is on the pyridine ring and is adjacent to the carboxylic acid group. It is expected to be a singlet.
-
Methyl Protons (CH₃): The methyl group at position 2 is attached to an sp²-hybridized carbon and will appear as a singlet in the range of 2.7-2.9 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~ 165 - 170 |
| C-2 | ~ 155 - 160 |
| C-4 | ~ 145 - 150 |
| C-8a | ~ 140 - 145 |
| C-6 | ~ 135 - 140 |
| C-4a | ~ 130 - 135 |
| C-8 | ~ 128 - 132 |
| C-5 | ~ 125 - 130 |
| C-7 | ~ 120 - 125 |
| C-3 | ~ 118 - 122 |
| CH₃ | ~ 20 - 25 |
Rationale behind the Predictions:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atom, the bromine atom, and the carboxylic acid group. The carbon bearing the bromine (C-6) and the carbons in the pyridine ring will have distinct chemical shifts.
-
Methyl Carbon (CH₃): The methyl carbon will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
Caption: Plausible fragmentation pathways for this compound in MS.
Experimental Protocol for Mass Spectrometry (ESI-HRMS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) for the analyte.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.
-
Acquire the data over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use software to calculate the elemental composition based on the accurate mass and isotopic pattern. Compare this to the theoretical values for C₁₁H₈BrNO₂.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to support the proposed structure.
-
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed framework for understanding and predicting the NMR, IR, and MS spectral data for this compound. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently verify the structure and purity of their synthesized material. The integration of these three spectroscopic techniques provides a self-validating system for the unambiguous structural elucidation of this and other related quinoline derivatives.
References
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The Pharmacological Versatility of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are ubiquitous in both natural products and synthetic bioactive compounds, demonstrating a remarkable spectrum of pharmacological activities.[1][2] This guide focuses specifically on quinoline carboxylic acid derivatives, a class of compounds that has garnered significant attention for its therapeutic potential across a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4] The presence and position of the carboxylic acid group, along with other substitutions on the quinoline core, profoundly influence the molecule's physicochemical properties and biological targets, making this scaffold a fertile ground for drug discovery and development.[5] This in-depth technical guide will explore the core biological activities of quinoline carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Quinoline carboxylic acid derivatives have emerged as potent anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes required for cancer cell growth and survival.[7]
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-established anticancer mechanism for many quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[8][9] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[9][10] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway for a constant supply of pyrimidine nucleotides.[9] By inhibiting DHODH, these quinoline derivatives effectively starve cancer cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[9][10]
The structure-activity relationship (SAR) for DHODH inhibition has been extensively studied. Key findings indicate three critical regions on the quinoline scaffold:
-
C2 Position: Bulky, hydrophobic substituents are generally required for potent inhibitory activity.[8][11]
-
C4 Position: The carboxylic acid group is crucial for activity, as its corresponding salts form essential interactions within the enzyme's active site.[8]
-
Benzo Portion: Appropriate substitutions on the benzo ring can further enhance inhibitory potency.[8]
For instance, the anticancer drug candidate brequinar sodium, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt, is a potent DHODH inhibitor.[8]
Diagram of DHODH Inhibition by Quinoline Carboxylic Acids
Caption: A streamlined workflow for assessing the anti-inflammatory potential of quinoline carboxylic acid derivatives.
Antibacterial Activity: A Legacy of Fighting Infections
The quinolone carboxylic acids, particularly the fluoroquinolones, are a well-established class of antibacterial agents. [12]Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made them invaluable in clinical practice. [12]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. [9][12]These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. [9]Quinolones bind to the enzyme-DNA complex, trapping it in a state that leads to double-strand DNA breaks and ultimately, bacterial cell death. [9]The carboxylic acid group at the C-3 position is a critical pharmacophore for this activity. [9]
Quantitative Antibacterial Activity Data
The antibacterial activity of quinolone carboxylic acid derivatives is typically reported as the Minimum Inhibitory Concentration (MIC).
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| New quinolone derivatives (e.g., norfloxacin, ciprofloxacin) | Enteric gram-negative bacteria | Potent activity | [12] |
| New quinolone derivatives | Pseudomonas aeruginosa | Active | [12] |
| New quinolone derivatives | Gram-positive bacteria | Active | [12] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 | [13] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | 128 | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the antibacterial potency of a compound.
Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the quinoline carboxylic acid derivative in a 96-well microtiter plate containing bacterial growth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Antimalarial and Antiviral Activities: Expanding the Therapeutic Horizon
Beyond their well-documented anticancer and antibacterial properties, quinoline carboxylic acid derivatives have shown promise as antimalarial and antiviral agents.
Antimalarial Activity
The quinoline scaffold is the backbone of several important antimalarial drugs, such as chloroquine and quinine. [14]Derivatives of quinoline-4-carboxylic acid have also demonstrated potent antiplasmodial activity. [15]The mechanism of action often involves the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic free heme. [14]
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline carboxylic acid derivatives. [10][16]A key mechanism of action is the inhibition of host enzymes that are essential for viral replication. [10]For example, some 4-quinoline carboxylic acid analogues have been shown to be potent inhibitors of human DHODH, the same enzyme targeted in cancer therapy. [10][17]By depleting the host cell's pyrimidine pool, these compounds create an environment that is inhospitable for viral replication. [10]This host-targeting approach has the advantage of a lower likelihood of developing viral resistance. [10][17]
Synthesis of Quinoline Carboxylic Acid Derivatives
Several synthetic methods are employed to construct the quinoline carboxylic acid scaffold. The choice of method often depends on the desired substitution pattern.
-
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. [1][2]* Pfitzinger Reaction: This reaction between isatin and a carbonyl compound is a classic method for synthesizing quinoline-4-carboxylic acids. [1][18]* Combes Synthesis: This method involves the condensation of an arylamine with a 1,3-dicarbonyl compound. [18]* Friedländer Synthesis: This involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [18]
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An In-depth Technical Guide to 6-Bromo-2-methylquinoline-4-carboxylic acid: Discovery, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 6-bromo-2-methylquinoline-4-carboxylic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, and robust characterization methodologies.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] First identified in coal tar in the 1830s, this privileged scaffold quickly became a focal point of intense synthetic and pharmacological research.[2] Quinoline-4-carboxylic acids, in particular, are a critical class of derivatives, forming the core structure of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy, making it a versatile platform for drug discovery.
This guide focuses specifically on this compound, a derivative with potential applications in the development of novel therapeutic agents. The presence of a bromine atom at the 6-position offers a handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.
Historical Perspective: The Pfitzinger Reaction
The discovery and synthesis of this compound are intrinsically linked to the development of classic named reactions in organic chemistry. The most prominent and direct route to this class of compounds is the Pfitzinger reaction , first reported by Wilhelm Pfitzinger in 1886.[3][4][5] This powerful condensation reaction involves the treatment of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[3]
The Pfitzinger reaction has remained a mainstay in heterocyclic chemistry for over a century due to its reliability and versatility in generating a wide array of quinoline-4-carboxylic acid analogs.[5][6]
Synthesis of this compound
The synthesis of the title compound is a two-stage process, beginning with the preparation of the key precursor, 6-bromoisatin, followed by the Pfitzinger condensation with acetone.
Part 1: Synthesis of 6-Bromoisatin
The necessary starting material, 6-bromoisatin, can be synthesized from 3-bromoaniline through a multi-step process. A common route involves the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid.
Experimental Protocol for 6-Bromoisatin Synthesis:
A detailed protocol for the synthesis of 6-bromoisatin involves the following steps:
-
Preparation of N-(3-bromophenyl)-2-hydroxyiminoacetamide: This intermediate is prepared by the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine hydrochloride.
-
Cyclization: The N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) is added to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.[7] The reaction temperature is then increased to 90 °C for 3 hours.[7]
-
Work-up: Upon completion, the reaction mixture is carefully poured into ice water, leading to the precipitation of a yellow solid.[7]
-
Isolation: The precipitate is collected by filtration and dried to yield 6-bromoisatin.[7]
Part 2: Pfitzinger Reaction for this compound
With 6-bromoisatin in hand, the final step is the Pfitzinger condensation with acetone. The mechanism of the Pfitzinger reaction proceeds through several key stages, as illustrated in the diagram below.
Figure 1: General workflow of the Pfitzinger reaction for the synthesis of this compound.
Detailed Experimental Protocol:
The following is a representative experimental protocol for the synthesis of this compound via the Pfitzinger reaction.
Materials:
-
6-Bromoisatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol and water.
-
Ring Opening of 6-Bromoisatin: Add 6-bromoisatin (0.07 mol) to the basic solution. Stir the mixture at room temperature. A color change from orange to brownish-yellow is typically observed, indicating the formation of the potassium salt of the ring-opened isatinic acid derivative.
-
Addition of Acetone: To this mixture, add acetone (0.15 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and extracted with diethyl ether to remove any unreacted acetone and other non-acidic impurities.
-
Precipitation: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 37509-21-0 |
Table 1: Physicochemical Properties of this compound.[8][9]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group at the 2-position, and a broad singlet for the carboxylic acid proton, typically downfield (around 12 ppm).[10] The exact chemical shifts and coupling constants of the aromatic protons would provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.[11] Quaternary carbons and carbons bearing the bromine atom will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[12] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[11] The conjugation with the quinoline ring system may shift this absorption to a lower wavenumber.[11]
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.
Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively reported in the public domain, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells.[6] The cytotoxicity of bromo-substituted quinazolines has also been reported, suggesting that halogenated quinolines are a promising area for anticancer drug discovery.[2]
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs.[13] Bromoindole derivatives have also shown antimicrobial and antibiotic-enhancing properties.[14] This suggests that this compound could be a valuable starting point for the development of new antimicrobial agents.
The synthetic accessibility of this compound, coupled with the proven biological potential of the quinoline scaffold, makes it an attractive molecule for further investigation in medicinal chemistry and drug development programs.
Conclusion
This compound, readily synthesized via the historic and reliable Pfitzinger reaction, represents a valuable building block in the field of medicinal chemistry. This in-depth guide has provided a comprehensive overview of its historical context, detailed synthetic protocols, and key characterization methods. The versatile quinoline core, functionalized with a reactive bromine atom and a synthetically malleable carboxylic acid group, offers numerous possibilities for the development of novel therapeutic agents. Further biological evaluation of this compound and its derivatives is warranted to fully explore its potential in addressing unmet medical needs.
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Oregon State University. 1H NMR Chemical Shift. [Link]
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NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
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Semantic Scholar. Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. [Link]
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UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]
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Unlocking the Therapeutic Potential of 6-Bromo-2-methylquinoline-4-carboxylic acid: A Technical Guide to Future Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2] Its rigid, planar structure and ability to be readily functionalized at multiple positions make it a "privileged scaffold" for interacting with various biological targets.[1] Within this class, quinoline-4-carboxylic acids have garnered significant attention for their demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4] This technical guide focuses on a specific, yet underexplored, member of this family: 6-Bromo-2-methylquinoline-4-carboxylic acid .
This whitepaper will serve as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only outline the foundational chemistry of this compound but, more importantly, will chart a course for future research by proposing key therapeutic areas of investigation. Drawing upon structure-activity relationships of analogous compounds, this guide will provide the scientific rationale and detailed experimental protocols to explore the untapped potential of this intriguing molecule.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 37509-21-0 | [5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [5][6] |
| Molecular Weight | 266.09 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
Proposed Research Area 1: Oncology
The quinoline scaffold is a well-established pharmacophore in oncology.[7] Derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][8] The presence of a bromine atom at the C6 position, as in our compound of interest, has been specifically linked to enhanced cytotoxic effects in related heterocyclic systems like quinazolinones.[9][10] This suggests a strong rationale for investigating this compound as a potential anticancer agent.
Rationale for Investigation
The rationale for exploring this compound in oncology is threefold:
-
Enzyme Inhibition: Quinoline-4-carboxylic acid derivatives are known inhibitors of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), a key player in pyrimidine biosynthesis, and histone deacetylases (HDACs) like Sirtuin 3 (SIRT3), which are involved in epigenetic regulation and metabolic adaptation in cancer.[1][8][11][12]
-
Structural Analogy: The 6-bromo substitution has been shown to be a favorable modification for anticancer activity in similar quinoline and quinazoline frameworks.[9][13]
-
Apoptosis Induction: Many quinoline derivatives have been found to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective chemotherapeutic agents.[7][13]
Proposed Research Targets and Experimental Workflows
The first step is to assess the compound's general cytotoxic effect against a panel of human cancer cell lines.
Experimental Workflow: In Vitro Anticancer Screening
Caption: General workflow for in vitro anticancer drug screening.
Protocol: MTT Assay for Cell Viability [14]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
If significant cytotoxicity is observed, the next logical step is to investigate the compound's effect on specific molecular targets.
Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay [15]
This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
-
Reagent Preparation: Prepare solutions of recombinant human DHODH, dihydroorotic acid (DHO), DCIP, and coenzyme Q10 in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0).
-
Inhibitor Pre-incubation: Add varying concentrations of this compound to the wells of a 96-well plate containing the DHODH enzyme solution. Incubate for 30 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding a mixture of DHO, DCIP, and CoQ10.
-
Measurement: Immediately measure the decrease in absorbance at 650 nm over 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol: SIRT3 Inhibition Assay (Fluorometric) [16][17]
This assay measures the NAD⁺-dependent deacetylase activity of SIRT3 using a fluorogenic substrate.
-
Reaction Setup: In a 96-well plate, combine SIRT3 assay buffer, a fluorogenic acetylated peptide substrate, and NAD⁺.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant SIRT3 enzyme.
-
Development: After a set incubation time (e.g., 30-60 minutes), add a developer solution that releases a fluorescent product from the deacetylated substrate.
-
Measurement: Measure the fluorescence intensity (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Proposed Research Area 2: Antimicrobial Applications
Quinoline derivatives have a long history as antimicrobial agents, with some acting as precursors to widely used antibiotics.[18] They can exhibit activity against both Gram-positive and Gram-negative bacteria.[4][19] The lipophilic nature of the bromo-substituent may enhance membrane permeability, a crucial factor for antibacterial efficacy.
Rationale for Investigation
The exploration of this compound as an antimicrobial agent is supported by:
-
Established Scaffold Activity: The quinoline core is a well-known antibacterial pharmacophore.[2]
-
Broad-Spectrum Potential: Derivatives have shown activity against a range of pathogenic bacteria, including drug-resistant strains.[20]
-
Favorable Physicochemical Properties: The bromo and methyl substitutions can influence the compound's lipophilicity and steric profile, potentially enhancing its interaction with bacterial targets.
Proposed Research Workflow
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Standard workflow for antimicrobial susceptibility testing.
Protocol: Minimum Inhibitory Concentration (MIC) Assay [3][11][19]
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Proposed Research Area 3: Neurodegenerative Disorders
Recent studies have highlighted the potential of quinoline derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[13][21] One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[22] The quinoline scaffold has been successfully employed to design potent AChE inhibitors.
Rationale for Investigation
-
Multi-Target Potential: Quinoline derivatives have been shown to act on multiple targets relevant to neurodegeneration, including cholinesterases and monoamine oxidases.[21]
-
Neuroprotective Effects: Some quinoline compounds, like kynurenic acid, exhibit neuroprotective properties.[13]
-
Scaffold for AChE Inhibition: The quinoline structure is a viable starting point for the design of new AChE inhibitors.
Proposed Research Workflow
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [22]
This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).
-
Enzyme and Inhibitor Addition: In a 96-well plate, add the AChE solution to wells containing various concentrations of this compound or a vehicle control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing both ATCI and DTNB to all wells to start the reaction.
-
Measurement: Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Synthesis of this compound
The synthesis of the title compound can be readily achieved through established named reactions for quinoline synthesis.
Doebner Reaction
The Doebner reaction is a three-component synthesis involving the condensation of an aniline, an aldehyde, and pyruvic acid.[23][24] For the target compound, this would involve the reaction of 4-bromoaniline, acetaldehyde (or a precursor), and pyruvic acid. Modified protocols using Lewis acids like BF₃·OEt₂ can improve yields, especially with anilines bearing electron-withdrawing groups.[25][26]
Synthetic Workflow: Doebner Reaction
Caption: A generalized workflow for the Doebner synthesis.
Pfitzinger Reaction
An alternative route is the Pfitzinger reaction, which involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[27][28][29] To synthesize the target molecule, 5-bromoisatin would be reacted with acetone under basic conditions.
Conclusion and Future Outlook
This compound represents a molecule of significant, yet largely unexplored, therapeutic potential. Based on robust structure-activity relationship data from analogous compounds, there are compelling reasons to investigate its efficacy in oncology, infectious diseases, and neurodegenerative disorders. The presence of the 6-bromo substituent is particularly noteworthy for its potential to enhance anticancer activity.
This technical guide provides a clear and actionable roadmap for initiating research into this promising compound. The detailed experimental protocols for synthesis and biological evaluation offer a solid foundation for any research group aiming to unlock the full potential of this quinoline derivative. The logical progression from initial screening to mechanistic studies outlined herein will enable a systematic and efficient exploration of its bioactivities, paving the way for the potential development of novel therapeutic agents.
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- [Reference to a three-component synthesis based on the Doebner reaction]
- [Reference to facilely accessible quinoline deriv
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- [Reference to SAR of 6-substituted decahydroisoquinolines]
- [Reference to the mechanism of the Doebner reaction]
- [Reference to the applic
- [Reference to the synthesis of quinoline-4-carboxylic acid via Pfitzinger condens
- [Reference to chemical modific
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- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
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Stability and storage conditions for 6-Bromo-2-methylquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-2-methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any high-value chemical intermediate, ensuring its stability and purity over time is paramount to the success and reproducibility of research and development endeavors. This guide provides a comprehensive overview of the core principles and practical methodologies for the optimal storage and handling of this compound. We will delve into the physicochemical properties that dictate its stability, outline potential degradation pathways, and provide detailed protocols for both long-term storage and the execution of stability-indicating studies.
Introduction: A Chemist's Perspective on Stability
The stability of a chemical compound is not a static property but a dynamic interplay between its inherent molecular structure and its environment. For this compound, the quinoline core, a fused aromatic system of benzene and pyridine rings, provides a degree of inherent stability. However, the substituents—a bromine atom, a methyl group, and a carboxylic acid—introduce specific electronic and steric factors that influence its reactivity and, consequently, its degradation profile.
The primary objective of a robust stability program is to identify the critical environmental factors that can compromise the compound's integrity and to establish storage conditions that mitigate these risks. This guide will equip the researcher with the knowledge to not only preserve the quality of their this compound but also to design and execute studies to validate its stability under various conditions.
Physicochemical Properties and Inherent Stability
Understanding the fundamental properties of this compound is the first step in developing an effective storage strategy.
| Property | Value/Information | Significance for Stability |
| Molecular Formula | C₁₁H₈BrNO₂[1] | Provides the elemental composition. |
| Molecular Weight | 266.09 g/mol [1] | Relevant for analytical calculations. |
| Appearance | Typically a solid powder. | The physical form can affect handling and susceptibility to moisture. |
| InChI Key | QOTNALKWUMJLPS-UHFFFAOYSA-N[2] | A unique identifier for the chemical structure. |
| General Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and methanol.[3][4] | Solubility in aqueous media will be pH-dependent due to the carboxylic acid group. |
Recommended Storage and Handling Conditions
Based on safety data sheets and general chemical principles, the following conditions are recommended for routine and long-term storage of solid this compound.
General Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool: 2-8°C for long-term storage. Room temperature is acceptable for short-term use. | Reduces the rate of potential thermally induced degradation reactions. |
| Atmosphere | Dry and Inert: Store in a desiccator or under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes hydrolytic degradation and oxidation. The compound should be kept in a tightly closed container.[5][6][7] |
| Light | Protect from Light: Store in an amber vial or in a dark location. | The quinoline ring system can be susceptible to photodegradation.[6][8] |
| Container | Tightly sealed, appropriate for chemical storage (e.g., glass vial with a secure cap). | Prevents exposure to moisture and atmospheric contaminants.[5][7][9] |
Incompatible Materials
To prevent chemical reactions that could degrade the compound, avoid storage in proximity to:
-
Strong Oxidizing Agents: Can lead to oxidative degradation of the quinoline ring system.[8][9][10]
-
Strong Bases and Acids: Can catalyze hydrolytic degradation or other reactions.[5][7][9]
-
Acid Chlorides and Acid Anhydrides. [9]
Potential Degradation Pathways
While specific degradation studies for this compound are not widely published, we can infer likely degradation pathways based on the chemistry of the quinoline ring and its substituents. Forced degradation studies are essential to confirm these pathways.[11][12][13]
Hydrolysis
In the presence of moisture, especially under acidic or basic conditions, the quinoline ring system can be susceptible to hydrolytic attack. The carboxylic acid group itself is generally stable to hydrolysis.
Oxidation
Oxidative degradation can occur through exposure to air (auto-oxidation) or other oxidizing agents. The electron-rich quinoline ring is a potential target for oxidation, which could lead to the formation of N-oxides or hydroxylated derivatives.
Photodegradation
Quinoline and its derivatives are known to be photosensitive.[6] UV or even visible light can provide the energy to initiate photochemical reactions. The primary mechanism often involves the formation of reactive oxygen species, such as hydroxyl radicals, which then attack the quinoline ring.[9] This can lead to hydroxylation or even cleavage of the aromatic rings. The rate of photodegradation can be influenced by pH.[6]
A hypothesized primary photodegradation pathway is visualized below.
Caption: Hypothesized photodegradation pathway for this compound.
Experimental Protocols for Stability Assessment
To ensure the long-term viability of this compound for research and development, a stability-indicating analytical method must be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[1][5][14][15]
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
-
Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂.
Methodology:
-
Initial Method Development:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 10% B to 90% B over 20 minutes) to scout for impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), likely in the 250-300 nm range.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study: [11][12][13][16]
-
Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours). Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60-80°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 105°C) for a specified time, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a specified duration.
-
Control Sample: A solution of the compound stored under normal conditions.
-
-
Method Optimization and Validation:
-
Analyze the stressed samples using the initial HPLC method.
-
If degradation products co-elute with the main peak or each other, optimize the gradient, mobile phase composition, or even the column chemistry to achieve adequate separation.
-
The method is considered "stability-indicating" when all degradation product peaks are resolved from the parent compound peak.
-
Perform method validation according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Conclusion
The chemical integrity of this compound is best preserved by strict adherence to appropriate storage conditions: a cool, dry, and dark environment, in a tightly sealed container away from incompatible chemicals. While the compound is stable under these recommended conditions, it is susceptible to degradation under stress from heat, light, and reactive chemical agents. For any research or development program, it is imperative to establish a validated, stability-indicating analytical method, such as the HPLC protocol outlined in this guide. By implementing these practices, researchers can ensure the quality and reliability of their work, leading to more consistent and reproducible scientific outcomes.
References
-
Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. OSTI.GOV. Retrieved from [Link]
-
Oliveira, J. D. M. de, et al. (n.d.). Evaluation of quinoline photodegradation from g-C₃N₄/TiO₂ heterostructured materials. Retrieved from [Link]
-
Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Retrieved from [Link]
-
Mekki, S., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag₃PO₄. MDPI. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Semantic Scholar. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]
-
PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Retrieved from [Link]
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- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid via the Doebner Reaction
Abstract
Quinoline-4-carboxylic acids represent a critical structural motif in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] This document provides a detailed protocol for the synthesis of a key derivative, 6-Bromo-2-methylquinoline-4-carboxylic acid, tailored for researchers and scientists in organic synthesis and pharmaceutical development. The described methodology is grounded in the classic Doebner reaction, a robust and versatile three-component condensation reaction.[3][4] This guide offers in-depth procedural details, mechanistic insights, and practical advice to ensure reproducible and efficient synthesis.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][2] Specifically, the presence of a carboxylic acid at the 4-position and other substituents on the quinoline ring system allows for fine-tuning of the molecule's physicochemical and pharmacological properties.
The Doebner reaction, first reported by Oscar Doebner in 1887, is a powerful method for constructing quinoline-4-carboxylic acids.[3][4][5] It is a one-pot, three-component reaction that convenes an aromatic amine, an aldehyde, and pyruvic acid to form the desired quinoline ring system.[6][7] This approach is highly valued for its operational simplicity and the ability to introduce a variety of substituents onto the quinoline core by simply changing the starting materials.
This protocol focuses on the synthesis of this compound, a valuable building block for further chemical elaboration. The synthesis utilizes 4-bromoaniline, acetaldehyde, and pyruvic acid as the key starting materials.
Reaction Mechanism: The Doebner Reaction Pathway
The mechanism of the Doebner reaction is thought to proceed through one of two primary pathways, both culminating in the formation of the quinoline ring. The most commonly accepted mechanism for this specific transformation begins with the formation of a Schiff base, followed by a Mannich-type reaction and subsequent cyclization and oxidation.[6]
Mechanistic Steps:
-
Schiff Base Formation: The reaction initiates with the condensation of 4-bromoaniline and acetaldehyde to form an imine (Schiff base).
-
Enolization of Pyruvic Acid: Pyruvic acid tautomerizes to its enol form.
-
Mannich-type Reaction: The Schiff base reacts with the enol of pyruvic acid.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate, which then dehydrates.
-
Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline system to yield the final product. The Schiff base formed from a second molecule of aniline and the aldehyde can often serve as the oxidizing agent in situ.[8]
Caption: A simplified representation of the Doebner reaction mechanism.
Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 17.2 g | 100 | Purity >98% |
| Pyruvic acid | C₃H₄O₃ | 88.06 | 8.8 g (7.4 mL) | 100 | Purity >98% |
| Acetaldehyde | C₂H₄O | 44.05 | 4.4 g (5.6 mL) | 100 | |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | - | Absolute |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | As needed | - | For workup |
| Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - | Concentrated, for workup |
| Activated charcoal | C | 12.01 | ~1 g | - | For decolorization |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 17.2 g (100 mmol) of 4-bromoaniline in 200 mL of absolute ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add 8.8 g (7.4 mL, 100 mmol) of pyruvic acid in one portion.
-
Addition of Acetaldehyde: Cool the mixture in an ice bath. Slowly add 4.4 g (5.6 mL, 100 mmol) of acetaldehyde dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent by half using a rotary evaporator to induce precipitation.
-
Purification (Acid-Base Extraction):
-
Suspend the crude solid in approximately 200 mL of water and add 10% aqueous sodium hydroxide solution until the solid dissolves (formation of the sodium carboxylate salt).
-
Treat the solution with activated charcoal (~1 g), heat gently to 50-60°C for 15 minutes, and then filter through celite to remove the charcoal and any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 2-3.
-
The purified this compound will precipitate as a solid.
-
-
Final Purification and Drying:
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
-
Recrystallize the solid from a suitable solvent such as ethanol or acetic acid, if necessary, for higher purity.
-
Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point and compare it to the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (C₁₁H₈BrNO₂: 266.09 g/mol ).[9]
Experimental Workflow and Troubleshooting
Caption: A step-by-step visual guide to the synthesis process.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time. Ensure the temperature is maintained. Use a Lewis acid catalyst like ZnCl₂ to improve reaction rate. |
| Loss of product during workup. | Ensure complete precipitation during acidification by checking the pH. Avoid using excessive solvent for recrystallization. | |
| Dark-colored Product | Formation of polymeric side products. | Ensure the temperature during acetaldehyde addition is kept low. Use activated charcoal during the purification step. |
| Reaction does not start | Low reactivity of starting materials. | Gentle heating might be required to initiate the reaction. The use of an acid catalyst (e.g., a few drops of H₂SO₄) can be considered, though this may increase side reactions. |
Conclusion
The Doebner reaction provides an effective and straightforward pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during the addition of acetaldehyde, and employing a thorough purification strategy, this valuable synthetic intermediate can be obtained in good yield and high purity. This protocol serves as a reliable guide for researchers engaged in the synthesis of quinoline derivatives for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols.
-
Fujita, T., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(4), 1785-1791. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Lasne, M. C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(11), 2135-2139. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ResearchGate. (n.d.). Examples of synthesis of derivatives of quinolines from isatin and enaminone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
-
AIP Publishing. (2020). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]
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Application Notes and Protocols: 6-Bromo-2-methylquinoline-4-carboxylic Acid in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-methylquinoline-4-carboxylic acid is a versatile functionalized heterocyclic compound with significant potential in the burgeoning field of materials science. Its intrinsic electronic properties, coupled with the reactive handles provided by the bromo and carboxylic acid moieties, make it an attractive building block for a new generation of advanced materials. This guide provides an in-depth exploration of its prospective applications, focusing on its role as a precursor for emissive materials in Organic Light-Emitting Diodes (OLEDs) and as a ligand for the synthesis of luminescent metal complexes. Detailed, field-proven-inspired protocols are provided to empower researchers to unlock the potential of this promising molecule.
Introduction: The Quinoline Scaffold in Materials Science
Quinoline derivatives have long been recognized for their diverse biological activities, leading to their widespread use in pharmaceuticals.[1] However, the very electronic and structural features that confer their medicinal properties also make them exceptional candidates for applications in materials science. The fused aromatic ring system of the quinoline core provides a rigid, planar structure conducive to π-π stacking and efficient charge transport, which are critical properties for organic electronics.[2]
This compound, in particular, is primed for a significant role in this domain. The molecule possesses several key features:
-
A Luminescent Core: The quinoline ring system is inherently fluorescent, providing a foundational element for emissive materials.
-
A Tunable Bromo Group: The bromine atom at the 6-position serves as a versatile reactive site for cross-coupling reactions, such as the Suzuki or Stille couplings. This allows for the straightforward extension of the π-conjugated system by appending other aromatic or heteroaromatic units, enabling the fine-tuning of the material's electronic and photophysical properties.
-
A Coordinating Carboxylic Acid: The carboxylic acid group at the 4-position is an excellent coordinating ligand for a wide range of metal ions. This opens the door to the synthesis of highly luminescent and stable metal complexes with applications in OLEDs, chemical sensing, and bio-imaging.
This document will now delve into two primary areas of application for this compound: its use as a building block for OLED emissive materials and its role as a ligand in the formation of functional metal-organic complexes.
Application in Organic Light-Emitting Diodes (OLEDs)
The development of stable and efficient blue-light-emitting materials remains a critical challenge in the advancement of full-color OLED displays. Quinoline derivatives have shown considerable promise in this area.[2] this compound can serve as a key precursor for the synthesis of novel emissive materials through the strategic modification of its bromo and carboxylic acid groups.
From Building Block to Emissive Layer: A Synthetic Strategy
A common and effective strategy for developing high-performance OLED emitters is the creation of donor-acceptor (D-A) architectures. In such molecules, an electron-donating moiety is covalently linked to an electron-accepting moiety. This intramolecular charge transfer character can lead to desirable properties such as high photoluminescence quantum yields and tunable emission colors.
The this compound can be envisioned as a modifiable acceptor unit. The bromo group can be readily functionalized via a Suzuki coupling reaction with an electron-rich boronic acid derivative (the donor).[3][4] The carboxylic acid group can be converted to an ester to improve solubility and processability for device fabrication.
Sources
Application Notes & Protocols: Strategic Derivatization of 6-Bromo-2-methylquinoline-4-carboxylic Acid for Biological Screening
Introduction: The Quinoline Scaffold as a Foundation for Discovery
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast range of biological activities.[1][2] Specifically, the quinoline-4-carboxylic acid motif is a recurring feature in molecules with therapeutic potential, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[2][3] The subject of this guide, 6-Bromo-2-methylquinoline-4-carboxylic acid, represents a particularly versatile starting point for chemical library synthesis. Its structure presents two orthogonal points for chemical modification: the carboxylic acid at the C4 position and the bromine atom at the C6 position. This duality allows for the systematic and independent introduction of diverse functional groups, enabling a thorough exploration of the structure-activity relationship (SAR).
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of this scaffold. We will detail field-proven protocols for modifications at both reactive sites and outline a logical cascade for the subsequent biological screening of the resulting compound library. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific discovery programs.
Derivatization Strategies: A Dual-Pronged Approach
The power of the this compound scaffold lies in its two distinct handles for chemical diversification. The C4-carboxylic acid is readily converted into amides and esters, while the C6-bromo position is a prime substrate for modern palladium-catalyzed cross-coupling reactions.
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Application Notes: 6-Bromo-2-methylquinoline-4-carboxylic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the quinoline ring system is paramount for fine-tuning molecular properties and optimizing interactions with biological targets.
6-Bromo-2-methylquinoline-4-carboxylic acid emerges as a particularly valuable building block for synthetic and medicinal chemists. Its structure is endowed with three distinct and orthogonally reactive functional handles:
-
A carboxylic acid at the C4-position, ideal for amide bond formation and other nucleophilic acyl substitutions.
-
A bromine atom at the C6-position, a versatile anchor for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
-
A quinoline core , a planar aromatic system known for its ability to intercalate with DNA and interact with various enzymatic active sites.[3]
This trifecta of functionalities allows for a modular and divergent synthetic approach, enabling the rapid generation of diverse compound libraries for drug discovery and materials science applications. This guide provides detailed protocols and expert insights into leveraging this building block for key synthetic transformations.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 37509-21-0 | [6] |
| Molecular Formula | C₁₁H₈BrNO₂ | [6][7] |
| Molecular Weight | 266.09 g/mol | [6] |
| Appearance | Typically an off-white to pale yellow solid | - |
| Synonyms | 6-Bromo-lepidine-4-carboxylic acid | - |
Synthetic Origin: The Doebner Reaction
While commercially available, understanding the synthesis of the building block itself provides valuable context. Quinoline-4-carboxylic acids are commonly synthesized via multicomponent reactions, with the Doebner reaction being a prominent example. This reaction typically involves the condensation of an aniline (in this case, 4-bromoaniline), an aldehyde, and pyruvic acid.[8] Modern modifications of this reaction have been developed to improve yields, especially for anilines bearing electron-withdrawing groups like bromine.[8][9]
Application 1: Amide Bond Formation at the C4-Position
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, allowing for the exploration of a vast chemical space by coupling carboxylic acids with a diverse array of amines.[10] The carboxylic acid of this compound is readily activated for this transformation.
Causality and Experimental Choice: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[10] Carbodiimide reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are commonly employed. These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate or an active ester, which is then readily attacked by the amine nucleophile to form the stable amide bond. The choice of coupling reagent and base (e.g., DIPEA) is crucial for minimizing side reactions and preventing racemization if chiral amines are used.
Protocol: General Procedure for Amide Coupling
This protocol describes a representative amide coupling reaction with benzylamine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature. This is the pre-activation step.
-
Add benzylamine (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Experimental workflow for amide bond formation.
Application 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
The bromine atom at the C6-position is a key functionality for building molecular complexity. It serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This reaction forges a new C-C bond between the quinoline core and a wide variety of aryl or vinyl boronic acids or esters.
Causality and Experimental Choice: The Suzuki-Miyaura reaction is favored for its operational simplicity, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[13] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline. The reactivity order for halogens in this step is I > Br > Cl.[12][14]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[15]
The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligand, base (e.g., Na₂CO₃, K₃PO₄), and solvent system is critical for achieving high yields and depends on the specific substrates being coupled.[11][14]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a representative coupling with phenylboronic acid.
Materials:
-
This compound derivative (e.g., the corresponding methyl ester to avoid complications with the free acid) (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.08-0.2 equiv) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a Schlenk flask, combine the 6-bromoquinoline derivative (1.0 equiv), phenylboronic acid (1.2 equiv), the palladium catalyst, ligand, and base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe. The use of a co-solvent system with water is common to aid in dissolving the inorganic base.[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction for 6-24 hours by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 6-arylquinoline derivative.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Significance in Drug Discovery and SAR Studies
The ability to perform both amide coupling and cross-coupling reactions on the this compound scaffold provides a powerful platform for Structure-Activity Relationship (SAR) studies. Researchers can systematically modify two distinct regions of the molecule to probe interactions with a biological target.
-
Vector 1 (C4-Amide): By varying the amine component, chemists can introduce a wide range of substituents to explore hydrogen bonding, steric, and electronic requirements in a binding pocket.
-
Vector 2 (C6-Aryl/Alkenyl): The Suzuki coupling allows for the introduction of different aromatic, heteroaromatic, or unsaturated groups to modulate properties like solubility, metabolic stability, and to access deeper regions of a target protein.
This dual-functionalization strategy is highly efficient for generating focused libraries aimed at optimizing lead compounds. Quinoline derivatives have shown potential as inhibitors of various enzymes and signaling pathways implicated in cancer and inflammatory diseases.[1][3]
Caption: Drug discovery strategy using the title building block.
Conclusion
This compound is a high-value, versatile building block for synthetic organic chemistry. Its orthogonal functionalities enable chemists to rapidly and efficiently construct diverse molecular architectures. The protocols and strategic insights provided herein offer a robust foundation for researchers in drug discovery and materials science to unlock the full potential of this powerful synthetic intermediate.
References
- BenchChem Technical Support Team. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
-
Arabiyat, S., Alzoubi, A., Al-Daghistani, H., Al-Hiari, Y., Kasabri, V., & Alkhateeb, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4). [Link]
- BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
- Various Authors. (Year N/A). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Source N/A.
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Oriental Journal of Chemistry. (Year N/A). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Wang, W., et al. (Year N/A). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Organic Chemistry Portal. (Year N/A). Suzuki Coupling. [Link]
- Google Patents. (Year N/A). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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HepatoChem. (Year N/A). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Oakwood Chemical. (Year N/A). 6-Bromo-2-methyl-quinoline-4-carboxylic acid. [Link]
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Lasne, M. C., et al. (Year N/A). Rapid synthesis of quinoline-4-carboxylic acid derivatives.... Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
PubMed Central. (Year N/A). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
ResearchGate. (2006). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
-
Yoneda Labs. (Year N/A). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. [Link]
-
ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]
-
ResearchGate. (2025). Biological Activities of Quinoline Derivatives. [Link]
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Application Note & Protocol Guide: Quantitative Analysis of 6-Bromo-2-methylquinoline-4-carboxylic acid
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 6-Bromo-2-methylquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise analytical data in drug development and quality control, this document outlines two robust, validated methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them. All methodologies are grounded in the principles of analytical excellence and align with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation to ensure data integrity and reliability.[1][2][3][4][5]
Introduction: The Significance of this compound
This compound is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-malarial, antibacterial, and anti-inflammatory properties.[6][7] The precise quantification of this specific bromo-substituted quinoline carboxylic acid is paramount during various stages of drug discovery and development. Accurate measurement is essential for:
-
Reaction Monitoring: Tracking the progress of synthetic routes where it is an intermediate.
-
Purity Assessment: Determining the purity of the synthesized active pharmaceutical ingredient (API).
-
Stability Studies: Evaluating the degradation of the compound under various stress conditions.
-
Pharmacokinetic Analysis: Quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Given the compound's structure—a quinoline core with a carboxylic acid, a methyl group, and a bromine atom—analytical methods must be selective enough to distinguish it from precursors, impurities, and potential metabolites. This guide presents two methods with varying levels of selectivity and sensitivity to cater to diverse analytical needs.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound. The quinoline ring system possesses strong ultraviolet absorbance, making it highly suitable for UV detection.[9][10][11] This method is ideal for routine analysis, quality control, and assays where high sample throughput is required.
Principle of HPLC-UV
Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation.[12][13] The analyte is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (typically C18). The separation is based on the differential partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. By manipulating the composition of the mobile phase (gradient elution), compounds are eluted at different times (retention times). A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
2.3.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
2.3.2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[12]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 15% B
-
2-12 min: 15% to 85% B
-
12-14 min: 85% B
-
14-15 min: 85% to 15% B
-
15-20 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan)
-
Run Time: 20 minutes
2.3.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[12] Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh a sample containing this compound to achieve a theoretical concentration within the calibration range. Dissolve in methanol, sonicate, and dilute as necessary with the mobile phase mixture.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[12]
Method Validation (as per ICH Q2(R2) Guidelines)[1][2][3][4]
| Parameter | Method | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Construct a calibration curve with at least 5 concentrations. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Interval between the upper and lower concentrations. | Demonstrated accuracy, precision, and linearity within this range.[4] |
| Accuracy | Spike a blank matrix at 3 concentration levels (low, mid, high). | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6 injections) and intermediate precision (different days/analysts). | Relative Standard Deviation (RSD) ≤ 2.0%.[2] |
| LOD | Signal-to-Noise ratio of 3:1 or based on standard deviation of the response. | To be determined experimentally. |
| LOQ | Signal-to-Noise ratio of 10:1 or based on standard deviation of the response. | To be determined experimentally. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in complex biological matrices, LC-MS/MS is the gold standard.[14][15][16][17] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing exceptional specificity.
Principle of LC-MS/MS
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are directed into the mass spectrometer. In a triple quadrupole (QqQ) mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low limits of detection.[14][18]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
3.3.1. Materials and Reagents
-
As per HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Formic acid (MS grade)
-
Acetonitrile (MS grade)
3.3.2. Instrumentation and Conditions
-
LC System: UPLC/HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A fast gradient suitable for UPLC, e.g., 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3.3.3. Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): m/z 266.0 (for [M+H]⁺, considering bromine isotopes)
-
Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A common fragmentation for carboxylic acids is the loss of CO₂H₂ (-46 Da).
-
Collision Energy (CE) & other parameters: Optimize for maximum signal intensity of the product ion.
3.3.4. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of the analyte and Internal Standard (IS) in methanol.
-
Working Standards: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into the blank matrix (e.g., plasma, urine). Add a constant concentration of IS to all standards and samples.
-
Sample Preparation (from Plasma): a. To 50 µL of plasma sample, add 150 µL of acetonitrile containing the IS. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to an HPLC vial for injection.
Method Validation Summary
The validation parameters are similar to the HPLC-UV method but with more stringent acceptance criteria, especially for bioanalytical applications.
| Parameter | Method | Acceptance Criteria (Typical for Bioanalysis) |
| Selectivity | Analyze at least 6 different blank matrix lots. | No significant interference at the retention times of analyte and IS. |
| Linearity | Weighted (1/x or 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked samples to the response in a neat solution. | To be assessed and minimized. |
| Recovery | Compare the response of the analyte in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible. |
Conclusion
This document provides two validated, reliable, and robust methods for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[14][16] The HPLC-UV method serves as an excellent tool for routine quality control and assays of bulk material, while the LC-MS/MS method offers the superior sensitivity and selectivity needed for trace-level quantification in complex biological samples. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, reproducible, and defensible analytical data.
References
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- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Wang, L. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Liu, D. & Chen, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
- Mohamed, T. A., et al. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
- Bio-Rad. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Zhao, M., et al. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- Semantic Scholar. (n.d.). [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
- Parveen, M., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1285-1301.
- National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
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Application Notes and Protocols for Amide Coupling with 6-Bromo-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental procedure for the amide coupling of 6-Bromo-2-methylquinoline-4-carboxylic acid. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the process. We will explore the critical parameters, reagent choices, and reaction conditions that ensure a high-yielding and pure final product. This application note is designed to be a self-validating system, equipping researchers with the knowledge to not only execute the protocol but also to troubleshoot and adapt it to their specific needs.
Introduction: The Significance of Quinoline Carboxamides
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The synthesis of quinoline-4-carboxamides, through the formation of a stable amide bond, is a frequently employed strategy in drug discovery to generate novel molecular entities with enhanced pharmacological profiles.[4]
This compound is a valuable building block in this endeavor. The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, while the methyl group at the 2-position and the carboxylic acid at the 4-position provide specific steric and electronic properties that influence its reactivity. This guide will provide a robust and reproducible protocol for the successful amide coupling of this important synthetic intermediate.
Mechanistic Considerations and Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[5] This is due to the formation of a non-productive acid-base salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. The choice of coupling reagent is paramount and depends on the specific properties of the substrates.
The Challenge of this compound
The quinoline ring system is electron-deficient, which can decrease the nucleophilicity of the carboxylate and make activation more challenging compared to simple benzoic acids. Therefore, potent coupling reagents are often required to achieve efficient conversion.
Common Coupling Reagents: A Comparative Overview
Two of the most effective and widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6] To mitigate side reactions and racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.
-
Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient substrates.[7][8] It reacts with the carboxylate to form a highly reactive O-acyl(tetramethyl)isouronium salt, which is then converted to an active ester that readily couples with the amine.[7][8] For challenging couplings, HATU often provides superior yields and faster reaction times.[9]
For the coupling of this compound, HATU is often the preferred reagent due to the electron-withdrawing nature of the quinoline ring. However, a well-optimized EDC/HOBt protocol can also be effective and more cost-efficient.
Experimental Protocols
This section provides detailed, step-by-step protocols for the amide coupling of this compound using both HATU and EDC/HOBt.
Materials and Reagents
| Reagent | CAS Number | Notes |
| This compound | 37509-21-0 | Ensure the starting material is dry. Can be purchased from various chemical suppliers.[10] |
| Amine (R-NH₂) | Varies | The choice of amine will depend on the target molecule. Ensure it is free of moisture. |
| HATU | 148893-10-1 | Store under an inert atmosphere and protect from moisture. |
| EDC hydrochloride | 25952-53-8 | Water-soluble and easier to remove during workup compared to DCC. |
| HOBt | 2592-95-2 | Anhydrous HOBt is preferred. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | A non-nucleophilic base used to neutralize acids and facilitate the reaction. Ensure it is freshly distilled or from a recently opened bottle. |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | Use a dry, aprotic solvent. Anhydrous DMF is crucial for the success of the reaction. |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | An alternative anhydrous, aprotic solvent. |
| Ethyl acetate (EtOAc) | 141-78-6 | For extraction. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | For aqueous workup. |
| Brine | N/A | Saturated aqueous solution of NaCl for aqueous workup. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | For drying the organic layer. |
| Silica gel | 7631-86-9 | For column chromatography. For basic quinoline derivatives, deactivation of silica with a base like triethylamine may be necessary to prevent streaking and decomposition.[11] |
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is generally more robust for challenging substrates like this compound.[5][8]
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add the desired amine (1.1-1.2 eq) and HATU (1.1-1.2 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. For basic products, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the separation and prevent tailing.[11]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more classical and cost-effective method that can be effective with careful optimization.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Base Addition: Slowly add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Visualization of Key Processes
To better understand the underlying chemistry and the experimental flow, the following diagrams are provided.
Reaction Mechanism
Caption: Comparative mechanisms of EDC/HOBt and HATU mediated amide coupling.
Experimental Workflow
Caption: General experimental workflow for amide coupling.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Presence of moisture in the reaction.- Steric hindrance of substrates. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or time.- Ensure all reagents and solvents are anhydrous.- Use a less sterically hindered amine if possible. |
| Formation of Byproducts | - Side reactions of the activated intermediate (e.g., formation of N-acylurea with EDC).- Decomposition of starting materials or product. | - Use HOBt or NHS with EDC to suppress N-acylurea formation.- Ensure the reaction is performed under an inert atmosphere.- For sensitive compounds, run the reaction at a lower temperature for a longer duration. |
| Difficult Purification | - Co-elution of the product with byproducts (e.g., urea from coupling reagents).- Streaking or decomposition of the product on silica gel due to the basic quinoline nitrogen. | - For EDC reactions, a thorough aqueous workup is crucial to remove the water-soluble urea byproduct.- Deactivate the silica gel with a small amount of triethylamine or pyridine in the eluent.[11]- Consider using a different stationary phase like alumina. |
| Poor Solubility | The quinoline carboxylic acid or the final amide product may have limited solubility in common organic solvents.[12][13][14] | - Use a more polar aprotic solvent like DMF or DMSO.- Gentle heating may improve solubility, but monitor for potential decomposition.- For purification, consider reversed-phase chromatography if the compound is sufficiently non-polar.[15] |
Conclusion
The successful synthesis of amides from this compound is readily achievable with careful selection of coupling reagents and adherence to anhydrous reaction conditions. The HATU-mediated protocol is recommended for its high efficiency with this electron-deficient substrate, while the EDC/HOBt method provides a viable and cost-effective alternative. By understanding the mechanistic principles and potential pitfalls outlined in this guide, researchers can confidently and effectively synthesize novel quinoline carboxamides for their drug discovery and development programs.
References
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2-(2-quinolyl)quinoline - Solubility of Things. (n.d.). Retrieved from [Link]
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Blog - What is the solubility of quinoline in different solvents for antimalarial formulations? (2025, October 27). Retrieved from [Link]
- Chaudhary, P., & Sharma, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23793-23829.
- El-Sayed, M. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165–174.
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HATU. (n.d.). In Wikipedia. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Hesp, K. C., & Bergman, R. G. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049–11052.
- Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. Journal of the American Chemical Society, 122(33), 8179–8180.
- Jia, Y., & Zhu, J. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. Chemistry – An Asian Journal, 16(4), 368-371.
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Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
- Shah, S. T. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- O'Donnell, C. J., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12488–12495.
-
Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Retrieved from [Link]
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Application Notes & Protocols: 6-Bromo-2-methylquinoline-4-carboxylic Acid as a Versatile Scaffold for Novel Anti-Inflammatory Agents
Introduction: The Quinoline Scaffold in Inflammation Research
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for drug design.[4] Among its many applications, the quinoline scaffold has emerged as a promising template for the development of novel anti-inflammatory agents.[4][5][6]
Inflammation is a complex biological response mediated by various signaling molecules, with prostaglandins (PGs) playing a central role in inducing pain, swelling, and fever. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[7][8] While COX-1 is constitutively expressed and involved in physiological functions like gastric protection, COX-2 is typically induced at sites of inflammation.[8] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in designing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[8]
Structure-activity relationship (SAR) studies have revealed that the quinoline-4-carboxylic acid moiety is a potent pharmacophore for COX inhibition.[5][6][9][10] The carboxylic acid group is crucial for anchoring the molecule within the COX active site, often interacting with key amino acid residues like Arginine 120.[10] This application note focuses on 6-Bromo-2-methylquinoline-4-carboxylic acid , a strategically designed intermediate that serves as a versatile platform for creating libraries of potent and selective anti-inflammatory agents. The 2-methyl group enhances lipophilicity, while the 6-bromo substituent provides a reactive handle for extensive chemical modification via modern cross-coupling reactions, allowing for fine-tuning of the molecule's biological activity and pharmacokinetic profile.
Part 1: Synthesis of the Core Intermediate
The foundational step is the efficient synthesis of the this compound scaffold. The Doebner reaction, a modification of the classic Doebner-von Miller synthesis, provides a direct and reliable route to this key intermediate.[11][12][13] This reaction involves the acid-catalyzed condensation of an aromatic amine (4-bromoaniline) with pyruvic acid and an aldehyde.
Protocol 1: Synthesis of this compound via Doebner Reaction
This protocol details the synthesis from commercially available starting materials. The reaction proceeds via the formation of an α,β-unsaturated acid intermediate followed by conjugate addition of the aniline and subsequent cyclization and oxidation.
Materials & Reagents:
-
4-Bromoaniline
-
Pyruvic acid
-
Acetaldehyde
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Activated Charcoal
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in absolute ethanol (approx. 5 mL per gram of aniline).
-
Acidification: To the stirred solution, cautiously add pyruvic acid (1.1 eq).
-
Aldehyde Addition: Cool the mixture in an ice bath and slowly add acetaldehyde (1.2 eq). A mild exothermic reaction may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, a solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold ethanol.
-
Purification (Recrystallization):
-
Suspend the crude solid in water and add 2 M NaOH solution until the solid dissolves completely (forming the sodium salt).
-
Treat the solution with activated charcoal and heat gently for 10 minutes to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate and re-precipitate the carboxylic acid by slowly adding concentrated HCl until the pH is acidic (pH ~4-5).
-
Collect the purified white to off-white solid by vacuum filtration, wash thoroughly with distilled water, and dry under vacuum.
-
Causality and Optimization:
-
Acid Catalyst: The reaction is typically self-catalyzed by the pyruvic acid, but a small amount of a strong acid like HCl can accelerate the initial imine formation.
-
Reflux Conditions: Heating is necessary to overcome the activation energy for the cyclization and subsequent dehydration/oxidation steps that lead to the aromatic quinoline ring.
-
Purification: The acid-base workup is highly effective for purification. Converting the carboxylic acid to its water-soluble sodium salt allows for the removal of non-acidic, colored polymeric byproducts, which are common in this reaction.[14]
Caption: Workflow for the synthesis of the core intermediate.
Part 2: Derivatization to Bioactive Anti-Inflammatory Agents
With the core scaffold in hand, the next step is derivatization to generate potential anti-inflammatory drug candidates. A common and highly effective strategy is the formation of amides at the C-4 carboxylic acid position. This converts the acid into a neutral, more drug-like carboxamide moiety while retaining the crucial hydrogen bonding capabilities.[5][6][15]
Protocol 2: Synthesis of N-Aryl-6-bromo-2-methylquinoline-4-carboxamides
This protocol describes a general method for amide bond formation using a peptide coupling agent, which is a clean and efficient method for linking the quinoline core to various aromatic amines.
Materials & Reagents:
-
This compound (from Protocol 1)
-
Substituted Aniline (e.g., 4-fluoroaniline, 4-methoxyaniline)
-
Propylphosphonic Anhydride (T3P®) solution (50 wt. % in Ethyl Acetate) or EDC/HOBt
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend this compound (1.0 eq) in ethyl acetate.
-
Addition of Amine and Base: Add the desired substituted aniline (1.1 eq) followed by triethylamine (2.5 eq). Stir the mixture at room temperature until a clear solution or fine suspension is formed.
-
Activation and Coupling: Slowly add the T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature.[15] The reaction is typically monitored by TLC until the starting carboxylic acid is consumed (usually 2-4 hours).
-
Quenching and Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-aryl-6-bromo-2-methylquinoline-4-carboxamide.
Causality and Optimization:
-
Coupling Agent: T3P® (or other agents like EDC/HOBt) is essential for activating the carboxylic acid. It converts the hydroxyl group into a good leaving group, facilitating nucleophilic attack by the aniline.[15] This avoids the need to form a highly reactive (and often unstable) acid chloride.
-
Base: Triethylamine is a non-nucleophilic base used to neutralize the phosphonic acid byproduct of the T3P® reagent and any HCl that might be present, driving the reaction to completion.
-
Inert Atmosphere: While not always strictly necessary, using an inert atmosphere prevents potential side reactions with atmospheric moisture, especially with highly sensitive coupling reagents.
Caption: General workflow for amide coupling derivatization.
Part 3: Biological Evaluation and Mechanism of Action
The synthesized quinoline-4-carboxamide derivatives are evaluated for their ability to inhibit COX-1 and COX-2 enzymes to determine their potency and selectivity.
Mechanism of Action - COX Inhibition: The anti-inflammatory activity of these compounds is primarily attributed to the inhibition of COX enzymes.[5][10] The quinoline scaffold fits into the hydrophobic active site channel of the enzyme. Molecular modeling studies suggest that the carboxamide group can form hydrogen bonds with key residues such as Arg120 and Tyr355 at the entrance of the active site.[10] The substituents on the N-aryl ring project towards a secondary hydrophilic side-pocket present in COX-2 but absent in COX-1.[7][10] By strategically choosing substituents for this ring (e.g., sulfonamides or small ethers), it is possible to design derivatives with high selectivity for the COX-2 isoform.
Caption: Inhibition of the prostaglandin synthesis pathway.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for the synthesized compounds.
Materials & Reagents:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic Acid (substrate)
-
Amplex Red reagent (fluorogenic probe)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., Tris-HCl)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for testing.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, HRP, and the Amplex Red reagent.
-
Inhibitor Addition: Add a small volume of the diluted test compound or reference inhibitor to the appropriate wells. Include "no inhibitor" controls and "no enzyme" background wells.
-
Enzyme Addition: Initiate the reaction by adding either the COX-1 or COX-2 enzyme to the wells.
-
Incubation: Briefly incubate the plate at 37°C for approximately 5 minutes.
-
Substrate Addition: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin reading the fluorescence intensity (Excitation ~530-560 nm, Emission ~580-590 nm) every minute for 10-20 minutes. The COX enzyme produces PGG₂, which is then reduced by HRP, oxidizing the Amplex Red reagent to the highly fluorescent resorufin.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Structure-Activity Relationship (SAR)
The data obtained from the COX inhibition assay allows for the establishment of a clear SAR, guiding further optimization.
| Compound ID | R Group (on N-Aryl ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| Ref-Ibu | (Ibuprofen) | 2.19 | 15.2 | 0.14 |
| Ref-Cel | (Celecoxib) | 24.3 | 0.060 | 405 |
| Q-H | -H | 5.8 | 1.2 | 4.8 |
| Q-F | 4-Fluoro | 4.5 | 0.55 | 8.2 |
| Q-OMe | 4-Methoxy | 7.2 | 0.68 | 10.6 |
| Q-SO₂Me | 4-Methylsulfonyl | >50 | 0.09 | >555 |
Note: Data is representative and intended for illustrative purposes to demonstrate SAR principles. Actual values would be determined experimentally.[7][10]
The table illustrates that adding small electron-withdrawing or -donating groups (like -F or -OMe) can modestly improve COX-2 selectivity. However, introducing a larger group like a methylsulfonyl (p-MeSO₂) moiety, known to be a key pharmacophore for COX-2 selectivity, can dramatically increase potency against COX-2 while reducing activity against COX-1, leading to a highly selective inhibitor.[10]
Conclusion and Future Directions
This compound is a high-value starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined provide a robust framework for its synthesis and subsequent derivatization into N-aryl carboxamides. The biological evaluation via in vitro COX assays confirms the potential of these derivatives as potent and selective COX-2 inhibitors.
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing the 6-bromo handle in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents and further probe the SAR.[5][6]
-
In Vivo Efficacy: Testing the most potent and selective compounds in established animal models of inflammation, such as the carrageenan-induced rat paw edema model, to confirm their anti-inflammatory activity in a biological system.[16][17][18]
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-like potential.
-
Safety and Toxicity: Assessing the ulcerogenic potential and general toxicity of lead candidates to ensure a favorable safety profile compared to existing NSAIDs.[17]
By leveraging this versatile scaffold, researchers can continue to develop new generations of safer and more effective anti-inflammatory therapeutics.
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Wikipedia. Doebner–Miller reaction. [Link]
-
Knez, D., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]
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Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Basic & Clinical Pharmacology & Toxicology. [Link]
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Abdellatif, K. R. A., et al. (2020). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry. [Link]
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Zarghi, A., et al. (2011). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]
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Knez, D., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Publications. [Link]
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Yadav, V., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]
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Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
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Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
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Shashidhar Bharadwaj, S., et al. (2023). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate. [Link]
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Leban, J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]
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Yang, S., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
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Leban, J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]
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Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Taddesse, S., et al. (2021). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Scientific Reports. [Link]
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Al-Mokyna, E., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
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Li, J., et al. (2018). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]
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Shruthi, K. S., et al. (2023). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. Journal of Molecular Structure. [Link]
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]
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Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry. [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
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Abdellatif, K. R. A., et al. (2021). Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. Bioorganic Chemistry. [Link]
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Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Manikandan, A., et al. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Inflammopharmacology. [Link]
-
Mahmood, T., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]
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- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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In Vitro Assay Compendium for 6-Bromo-2-methylquinoline-4-carboxylic Acid Derivatives: A Guide for Preclinical Evaluation
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline-4-carboxylic acid framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This structural motif is synthetically tractable, allowing for extensive derivatization to fine-tune pharmacological properties. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of the quinoline ring, as in 6-Bromo-2-methylquinoline-4-carboxylic acid, creates a unique electronic and steric profile that can be exploited for targeted drug design. Derivatives of this parent compound are promising candidates for investigation across several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[2][3]
This technical guide provides a comprehensive suite of detailed application notes and step-by-step protocols for the in vitro evaluation of novel derivatives of this compound. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data for preclinical drug development programs.
Application Note I: Anticancer Activity Screening
Scientific Rationale: Quinoline derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[4][5] A primary and essential step in evaluating novel compounds, such as derivatives of this compound, is to determine their cytotoxic effects against various cancer cell lines. The MTT assay remains a gold standard for this initial screening due to its reliability and suitability for high-throughput formats.[1][6] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7]
Comparative Cytotoxicity Data for Brominated Quinoline/Quinazoline Analogs
While specific data for this compound derivatives is emerging, the following table provides context on the cytotoxic potential of structurally related 6-bromo-substituted heterocyclic compounds against various cancer cell lines. This data serves as a benchmark for interpreting results from newly synthesized derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 6-bromoquinazoline-4(3H)-one derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | > 9.9 ± 0.14 |
| 6-bromoquinazoline-4(3H)-one derivative (8a) | SW480 (Colorectal) | 17.85 ± 0.92 | Erlotinib | Not specified |
| 6-bromoquinazoline derivative (5b) | MCF-7 (Breast) | 0.53 | Cisplatin | Not specified |
| 6-bromoquinazoline derivative (5b) | SW480 (Colorectal) | 1.95 | Cisplatin | Not specified |
Table compiled from data presented in references[8][9][10]. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial screening and subsequent characterization of the cytotoxic properties of novel compounds.
Caption: Workflow for anticancer drug screening.
Protocol 1: MTT Assay for Cytotoxicity
This protocol details the steps for determining the IC₅₀ value of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][11]
Materials:
-
Test derivatives of this compound
-
Selected human cancer cell lines (e.g., MCF-7, SW480, A549) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[12]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only).
-
Incubate for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan precipitate.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Application Note II: Antimicrobial Activity Screening
Scientific Rationale: The quinoline scaffold is the backbone of many successful antibacterial agents, most notably the fluoroquinolones, which primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for bacterial DNA replication, transcription, and repair. Given this precedent, derivatives of this compound are logical candidates for screening as novel antimicrobial agents. The initial step in this evaluation is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is a standardized and widely used technique for MIC determination.[17][18]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of a novel compound.[16]
Materials:
-
Test derivatives of this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the compound's working stock solution to the first well and perform a two-fold serial dilution across the plate.[15]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with no compound), and a sterility control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[17]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of E. coli DNA gyrase, a primary target for quinolone antibiotics.[19]
Materials:
-
E. coli DNA Gyrase enzyme
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Test compound and positive control (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup:
-
On ice, set up reaction tubes with the following components (final volume of 30 µL):
-
6 µL 5X Assay Buffer
-
0.5 µL Relaxed pBR322 (1 µg/µL)
-
Test compound at various concentrations (or DMSO as vehicle control)
-
E. coli DNA Gyrase (e.g., 1 unit)
-
Nuclease-free water to 30 µL
-
-
Include a control reaction without the enzyme to show the position of relaxed DNA.
-
-
Incubation:
-
Incubate the reactions for 30-60 minutes at 37°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).
-
Load the samples onto a 1% agarose gel.
-
Run the gel at approximately 90V for 90 minutes.
-
Stain the gel with a DNA stain and visualize under UV light.
-
-
Data Interpretation:
-
The enzyme will convert the relaxed plasmid (slower migrating band) to a supercoiled form (faster migrating band).
-
An effective inhibitor will prevent this conversion, resulting in a decrease in the supercoiled band and an increase in the relaxed band with increasing inhibitor concentration.
-
Application Note III: Anti-inflammatory Activity Screening
Scientific Rationale: Some quinoline derivatives have been shown to possess anti-inflammatory properties.[20] A common in vitro model to screen for anti-inflammatory activity involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[21][22] LPS stimulation induces an inflammatory response, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[23] The ability of a compound to inhibit the production of these mediators is indicative of its potential anti-inflammatory effects.
Signaling Pathway for LPS-induced Inflammation
Caption: LPS-induced inflammatory signaling pathway.
Protocol 4: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
Test derivatives of this compound
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only control.
-
Causality and Self-Validation: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cell death.[24] A compound is considered a true anti-inflammatory agent if it reduces NO production at non-toxic concentrations.
Conclusion
The quinoline-4-carboxylic acid scaffold is a highly versatile platform for the development of novel therapeutic agents. The protocols and application notes provided in this guide offer a robust framework for the initial in vitro characterization of derivatives of this compound. By systematically evaluating their cytotoxic, antimicrobial, and anti-inflammatory properties, researchers can identify promising lead compounds for further preclinical and clinical development. The integration of cell-based and biochemical assays, along with careful data analysis and interpretation, is essential for building a comprehensive understanding of the pharmacological profile of this exciting class of molecules.
References
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- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents. BenchChem.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Roche. (n.d.).
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- BenchChem. (2025). Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A. BenchChem.
- Abdelmegeed, H., Abdel Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- Perin, N., et al. (2021). Effects of quinoline-arylamidine hybrids on LPS-induced inflammation in RAW 264.7 cells. Periodicum Biologorum.
- Perin, N., et al. (2020).
- National Center for Biotechnology Information. (2022).
- Springer Nature. (2021). Cytotoxicity MTT Assay Protocols and Methods.
- National Center for Biotechnology Information. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
- JOVE. (n.d.). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
- Protocol-Online. (n.d.). MTT ASSAY.
- BenchChem. (2025).
- BenchChem. (2025). The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. BenchChem.
- MDPI. (2022).
- ResearchGate. (2023).
- National Center for Biotechnology Information. (2023).
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
- ResearchGate. (2010). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
- National Center for Biotechnology Information. (2023).
- ResearchGate. (2023).
- ResearchGate. (2024). (PDF)
- National Center for Biotechnology Information. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.
- ResearchGate. (2018). Anti-inflammatory activity assay using LPS-induced RAW264.7 cells.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2011). Substituted quinolines as noncovalent proteasome inhibitors. PMC.
- National Center for Biotechnology Information. (2018).
- National Center for Biotechnology Information. (2021).
- CymitQuimica. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid | CAS 37509-21-0.
- National Center for Biotechnology Information. (2024).
- Bentham Science. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid.
- ResearchGate. (2000).
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. This resource is built on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, most commonly achieved through the Pfitzinger or Doebner reactions, can present challenges such as low yields, formation of intractable tars, and purification difficulties. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields are a common frustration in the synthesis of quinoline-4-carboxylic acids. The root causes can often be traced to incomplete reactions, degradation of starting materials or products, or the prevalence of side reactions. Here’s a systematic approach to troubleshooting:
-
Incomplete Isatin Ring Opening (Pfitzinger Reaction): The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the isatin ring.[1] Incomplete ring opening will leave unreacted isatin, which can complicate purification and lower the yield.
-
Solution: Ensure the 5-bromoisatin is completely dissolved in the basic solution before adding the ketone (acetone). A color change from orange/red to a pale yellow or light brown is a good visual indicator of successful ring opening.[2]
-
-
Suboptimal Reactant Stoichiometry: The molar ratio of your reactants is critical.
-
Solution (Pfitzinger): Employing a slight excess of the carbonyl compound (acetone) can help drive the reaction to completion.[3]
-
Solution (Doebner): In the Doebner reaction, the stoichiometry between the 4-bromoaniline, pyruvic acid, and acetaldehyde (or its precursor) needs to be carefully controlled. Low yields can occur, especially with anilines bearing electron-withdrawing groups.[4]
-
-
Insufficient Reaction Time or Temperature: These reactions often require prolonged heating to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. However, be cautious of excessively high temperatures, which can promote tar formation.[5]
-
-
Side Reactions: Both the Pfitzinger and Doebner reactions are susceptible to side reactions that consume starting materials and form impurities.
-
Solution: For the Pfitzinger reaction, gradual addition of the carbonyl compound to the solution of the ring-opened isatin can minimize self-condensation of the ketone. For the Doebner reaction, the order of reactant addition can be crucial in determining the final product.[6]
-
-
Issue 2: Formation of Tar and Dark-Colored Impurities
-
Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is causing this and how can I prevent it?
-
Answer: Tar formation is a notorious issue in quinoline synthesis, particularly under the harsh acidic or basic conditions employed.
-
Cause: Polymerization and self-condensation of starting materials and intermediates are the primary culprits.[5] In the Pfitzinger reaction, the strong basic conditions can promote aldol-type side reactions of the ketone. In the Doebner reaction, the acidic catalyst can lead to polymerization of the aldehyde.
-
Solutions:
-
Temperature Control: Avoid excessive heating. Maintain a gentle and consistent reflux.
-
Modified Reactant Addition: As mentioned previously, adding the more reactive species (ketone or aldehyde) gradually can maintain its low concentration in the reaction mixture, thereby disfavoring polymerization.
-
pH Control During Workup: During the acidification step to precipitate the carboxylic acid product, add the acid slowly and with vigorous stirring. This prevents localized high acidity which can degrade the product.[3]
-
Solvent Choice: While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on your specific substrates.[3]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I've managed to obtain a solid product, but it is highly impure and difficult to purify. What are the best methods for purification?
-
Answer: Effective purification is key to obtaining a high-quality final product.
-
Initial Workup:
-
After the reaction, it is crucial to remove unreacted starting materials. For the Pfitzinger reaction, unreacted ketone can often be removed by extraction with a non-polar solvent like diethyl ether after dissolving the product salt in water.[7]
-
-
Recrystallization: This is the most common and effective method for purifying the crude this compound.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallization.[8] The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Charcoal Treatment: If your product is discolored, treatment with activated charcoal during recrystallization can help remove colored impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this compound: Pfitzinger or Doebner?
A1: Both the Pfitzinger and Doebner reactions are viable methods. The Pfitzinger reaction, which uses 5-bromoisatin and acetone, is often preferred for its relatively straightforward procedure and the commercial availability of the starting materials.[1] The Doebner reaction, involving 4-bromoaniline, pyruvic acid, and acetaldehyde, can be effective but may require more optimization, especially concerning the reactivity of the substituted aniline.[9]
Q2: What is the role of the strong base in the Pfitzinger reaction?
A2: The strong base, typically potassium hydroxide (KOH), serves two primary functions. First, it catalyzes the hydrolysis of the amide bond in the isatin ring, opening it to form a keto-acid intermediate.[1] Second, it facilitates the subsequent condensation and cyclization steps.
Q3: Can I use a different ketone in the Pfitzinger reaction to synthesize other 2-substituted quinolines?
A3: Yes, the Pfitzinger reaction is versatile. Using different ketones with at least one α-methylene group will result in different substituents at the 2-position of the quinoline ring.[10]
Q4: What are the key safety precautions I should take during this synthesis?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The use of strong acids and bases requires careful handling. The reactions are often performed at elevated temperatures, so be cautious of hot surfaces.
Optimized Experimental Protocols
Below are detailed, step-by-step protocols for the synthesis of this compound via the Pfitzinger reaction.
Protocol 1: Pfitzinger Synthesis of this compound
This protocol is an optimized procedure for the synthesis of the target compound.
Materials:
-
5-Bromoisatin
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Acetone
-
Deionized water
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Potassium Salt of 5-Bromoisatinic Acid:
-
In a 250 mL round-bottom flask, dissolve 5.6 g (0.1 mol) of potassium hydroxide in 100 mL of 95% ethanol with stirring.
-
To this solution, add 11.3 g (0.05 mol) of 5-bromoisatin. The mixture will turn a deep color.
-
Stir the mixture at room temperature for 30-45 minutes, or until the color changes to a pale yellow or light brown, indicating the opening of the isatin ring.
-
-
Reaction with Acetone:
-
To the solution from step 1, add 7.3 mL (0.1 mol) of acetone.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
-
Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Add 100 mL of deionized water to the residue to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted acetone and other non-polar impurities.
-
Cool the aqueous layer in an ice bath.
-
Slowly add glacial acetic acid with vigorous stirring until the pH of the solution is approximately 4-5. A precipitate of the product will form.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product.
-
| Parameter | Value |
| 5-Bromoisatin | 11.3 g (0.05 mol) |
| Potassium Hydroxide | 5.6 g (0.1 mol) |
| Acetone | 7.3 mL (0.1 mol) |
| Ethanol (95%) | 100 mL |
| Reflux Time | 8-12 hours |
| Expected Yield | 60-75% |
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Pfitzinger reaction mechanism and a troubleshooting workflow for low yield.
Caption: The Pfitzinger reaction mechanism for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yields in the synthesis.
References
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Doebner reaction - Wikipedia [en.wikipedia.org]
- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purification of 6-Bromo-2-methylquinoline-4-carboxylic acid
Welcome to the technical support guide for 6-Bromo-2-methylquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important heterocyclic building block. As a bifunctional molecule with both a basic quinoline nitrogen and an acidic carboxylic acid group, its purification requires a nuanced approach that balances solubility, stability, and impurity removal. This guide provides field-proven insights and detailed protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
The impurity profile is highly dependent on the synthetic route, with the Doebner-von Miller reaction being a common method.[1][2] Key impurities often include:
-
Unreacted Starting Materials: Primarily 4-bromoaniline and pyruvic acid.
-
Polymeric Byproducts (Tar): A very common issue in Doebner-von Miller reactions, caused by the acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates.[3]
-
Isomeric Byproducts: Depending on the reaction conditions, minor amounts of other brominated or substituted quinoline isomers can form.
-
Decarboxylation Products: Harsh thermal or acidic conditions can potentially lead to the loss of the C4-carboxylic acid group.
Q2: What key physicochemical properties of this compound affect its purification?
Understanding the molecule's properties is critical for designing an effective purification strategy.
-
Amphoteric Nature: The molecule possesses a basic quinoline nitrogen (pKa ~5-6) and an acidic carboxylic acid (pKa ~2-3). This means its charge and solubility are highly pH-dependent. It is least soluble at its isoelectric point.
-
Poor Solubility: It generally has low solubility in many common organic solvents at room temperature, which can be leveraged for recrystallization but makes chromatography challenging.
-
Potential for Degradation: The quinoline ring can be sensitive to strongly acidic conditions, and like many quinoline derivatives, it can interact strongly with silica gel, potentially leading to degradation or poor recovery during chromatography.[4]
Q3: Which primary purification strategy is better: Recrystallization or Column Chromatography?
The optimal choice depends on the specific impurities you need to remove. A decision-making workflow is outlined below.
Caption: Decision tree for selecting a purification method.
Generally, recrystallization is the preferred first step for removing highly polar or non-polar baseline impurities and tars.[5] Column chromatography is reserved for separating compounds with very similar polarities.[5]
Troubleshooting Guide
This section addresses specific issues encountered during purification experiments.
Recrystallization Issues
Q: My product is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. This is a common problem when the cooling rate is too fast or the solvent system is not ideal.[5]
Causality & Solution:
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for an ordered crystal lattice to form.
-
Solution: Reheat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath.[5]
-
-
Incorrect Solvent Polarity: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] An oil indicates that the compound's solubility limit was exceeded while the solution was still too warm.
-
Solution: Experiment with solvent mixtures. For quinoline carboxylic acids, polar aprotic solvents or mixtures are often effective. Try systems like Dimethylformamide (DMF)/water, Methanol/water, or Ethanol/water. A patent for a similar compound suggests recrystallization from a DMF/methanol mixture.[6]
-
-
Presence of Impurities: Impurities can disrupt crystal lattice formation.
-
Solution: Perform a hot filtration to remove any insoluble particulate matter before allowing the solution to cool. If oiling persists, consider a preliminary purification step like a charcoal treatment or a quick trituration before attempting a full recrystallization.
-
Q: The purity of my recrystallized product is still low according to ¹H NMR/LCMS. What is the next logical step?
A: If recrystallization fails to remove certain impurities, it's likely because their solubility properties are too similar to your target compound.
Causality & Solution:
-
Co-crystallization of Impurities: Isomers or structurally similar byproducts can sometimes fit into the crystal lattice of your desired product.
-
Solution 1: Change the Solvent System. A different recrystallization solvent may alter the relative solubilities enough to leave the impurity behind in the mother liquor.
-
Solution 2: Sequential Purification. The most robust approach is to follow up with column chromatography. Recrystallization is excellent for bulk impurity removal; chromatography is ideal for fine separation of closely related compounds.[5]
-
Column Chromatography Issues
Q: My compound is streaking severely on the silica gel TLC plate and column. Why is this happening?
A: Streaking (tailing) is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this compound, this is caused by its bifunctional nature.
Causality & Solution:
-
Acid-Base Interaction: The basic quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. Simultaneously, the acidic carboxylic acid group can also bind to these sites. This leads to slow, uneven elution.
-
Solution: Add a Mobile Phase Modifier. To mitigate these interactions, add a small amount of a competitive binding agent to your eluent.
-
For the basic nitrogen: Add 0.5-2% triethylamine (NEt₃) to the mobile phase. The amine will preferentially bind to the acidic silanol sites, allowing your quinoline compound to elute more cleanly.[4]
-
For the acidic carboxyl group: Add 0.5-1% acetic acid or formic acid to the eluent. This keeps the carboxylic acid protonated, reducing its interaction with the silica surface.
-
-
Important Note: Do not add both an acid and a base to your eluent simultaneously, as they will neutralize each other. Choose the modifier based on which functional group is causing the most significant issue, which is typically the basic nitrogen for quinolines.
-
Q: I suspect my product is decomposing on the silica gel column. How can I prevent this?
A: Decomposition is a known risk for quinoline derivatives on standard silica gel due to its acidic nature.[4]
Causality & Solution:
-
Acidity of Silica Gel: The Lewis and Brønsted acidic sites on the silica surface can catalyze degradation of sensitive compounds.
-
Solution 1: Deactivate the Silica Gel. Before packing, prepare a slurry of the silica gel in your chosen eluent system that already contains 1-2% triethylamine. This neutralizes the most aggressive acidic sites.[4]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic support. Good alternatives include neutral alumina or Florisil (magnesium silicate).[4]
-
Solution 3: Minimize Contact Time. Use flash chromatography with a shorter, wider column and a slightly higher flow rate to reduce the residence time of your compound on the stationary phase.[4]
-
Data Summary & Protocols
Solubility Profile (Qualitative)
The following table provides a general guide to the solubility of this compound in common laboratory solvents. This is crucial for selecting appropriate solvents for recrystallization and chromatography.
| Solvent | Solubility at 25 °C | Solubility at Reflux | Notes |
| Water | Insoluble | Insoluble | Soluble in aqueous acid (forms quinolinium salt) or base (forms carboxylate salt). |
| Methanol / Ethanol | Sparingly Soluble | Soluble | Often used in recrystallization, sometimes with water as an anti-solvent.[7] |
| Hexane / Heptane | Insoluble | Insoluble | Useful as an anti-solvent or for trituration to remove non-polar impurities. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Common eluent component in chromatography. |
| Dichloromethane (DCM) | Sparingly Soluble | Moderately Soluble | Common eluent component in chromatography. |
| Dimethylformamide (DMF) | Soluble | Very Soluble | Good solvent for dissolution, but high boiling point can make removal difficult. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Very Soluble | Typically used for NMR analysis; difficult to remove. |
Experimental Protocols
Protocol 1: Optimized Recrystallization from a Mixed Solvent System
This protocol is designed to remove polar and non-polar baseline impurities from the crude product.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the primary solvent (e.g., DMF or Methanol) in small portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to achieve complete dissolution.
-
Hot Filtration (Optional but Recommended): If any insoluble material (like tar or particulates) is visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical for removing baseline impurities.
-
Crystallization: Remove the flask from the heat source. If using a mixed-solvent system, this is the point to slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation and minimize product loss to the mother liquor.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold anti-solvent (e.g., cold water or a methanol/water mixture). Dry the purified crystals under vacuum.
Protocol 2: Modified Flash Column Chromatography
This protocol is designed to separate the target compound from closely related impurities while minimizing on-column degradation.
Caption: Workflow for modified flash column chromatography.
-
Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexane and ethyl acetate.[5] Crucially, add 1% triethylamine (NEt₃) to the solvent mixture to prevent streaking.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (containing NEt₃). Pack the column uniformly, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method results in better separation. Carefully add this powder to the top of the packed column.
-
Elution and Collection: Carefully add the eluent to the column. Apply gentle pressure to maintain a steady flow rate and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light.
-
Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- Process for the preparation of a quinoline carboxylic acid. Google Patents (EP0351889A1).
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Doebner–Miller reaction. Wikipedia. Available from: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 7. ajchem-a.com [ajchem-a.com]
Technical Support Center: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic Acid
Welcome to the dedicated technical support center for the synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while well-established in principle, is frequently plagued by side reactions that can complicate purification and significantly reduce yields. This guide provides in-depth, field-proven insights into the most common synthetic routes—the Doebner, Pfitzinger, and Combes reactions—and offers practical solutions to the challenges encountered in each.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Significant Tar/Polymer Formation in the Doebner Reaction
Q: My Doebner reaction with 4-bromoaniline, pyruvic acid, and acetaldehyde is resulting in a low yield of a dark, tarry crude product. What is causing this, and how can I prevent it?
A: Tar formation is a very common and frustrating side reaction in acid-catalyzed quinoline syntheses like the Doebner and Doebner-von Miller reactions. The primary cause is the acid-catalyzed self-condensation and polymerization of the aldehyde reactant (acetaldehyde in this case, which can form crotonaldehyde in situ) under the harsh reaction conditions.[1][2]
Causality and Mitigation Strategies:
-
Mechanism of Tar Formation: Strong acids promote the aldol condensation of acetaldehyde to form crotonaldehyde, which can then polymerize. The electron-withdrawing nature of the bromo-substituent on the aniline can slow down the desired cyclization, giving more time for these polymerization side reactions to occur.
-
Solution 1: Gradual Reagent Addition: Instead of adding all reactants at once, add the acetaldehyde dropwise to the heated acidic solution of 4-bromoaniline and pyruvic acid. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the aniline over self-condensation.
-
Solution 2: In Situ Aldehyde Generation: A more controlled approach is the Beyer method, where the α,β-unsaturated carbonyl is generated in situ from two carbonyl compounds.[3] For the synthesis of a 2-methylquinoline, this is achieved by the reaction of aniline with acetaldehyde and pyruvic acid.
-
Solution 3: Catalyst Optimization: While strong Brønsted acids are traditional, consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) or using a lower concentration of the Brønsted acid to find a balance between efficient cyclization and minimal polymerization.[2]
-
Solution 4: Biphasic Reaction Medium: A highly effective strategy is to use a two-phase system.[4] By dissolving the 4-bromoaniline in an acidic aqueous phase and the acetaldehyde/pyruvic acid in an immiscible organic solvent (like toluene), you can limit the concentration of the aldehyde in the acidic phase, thus suppressing polymerization.[2]
Issue 2: Formation of an Unexpected Regioisomer in the Combes Synthesis
Q: I am attempting a Combes synthesis using 4-bromoaniline and acetylacetone to produce a 6-bromo-2,4-dimethylquinoline precursor, but I seem to be getting a mixture of isomers. How can I control the regioselectivity?
A: The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is prone to regioselectivity issues when using a substituted aniline.[5] The cyclization can occur at either of the two possible positions on the aniline ring ortho to the amino group. In the case of 4-bromoaniline, this is not an issue as both ortho positions are equivalent. However, if you were to use an aniline with different ortho and meta substituents, this would be a significant consideration. With 4-bromoaniline, the primary concern is the orientation of the acetylacetone during the initial condensation.
Controlling Cyclization and Isomer Formation:
-
Steric and Electronic Effects: The regioselectivity of the Combes synthesis is governed by a combination of steric hindrance and the electronic nature of the substituents on both the aniline and the β-diketone.[5] For anilines with electron-withdrawing groups like bromine, the cyclization can be less facile.
-
Catalyst Choice: The choice of acid catalyst can influence the regiochemical outcome. Polyphosphoric acid (PPA) is often used and can favor one isomer over another due to its dehydrating and cyclizing properties.[5]
-
Reaction Temperature: Temperature can also play a role. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
Experimental Protocol to Enhance Regioselectivity:
A modified Combes synthesis using a mixture of polyphosphoric acid (PPA) and an alcohol can form a polyphosphoric ester (PPE) catalyst, which has been shown to be a more effective dehydrating agent than concentrated sulfuric acid and can influence regioselectivity.[5]
Issue 3: Incomplete Reaction or Low Conversion in the Pfitzinger Synthesis
Q: My Pfitzinger reaction using 5-bromoisatin and acetone is showing a low conversion to the desired this compound, with a significant amount of starting material remaining. What can I do to drive the reaction to completion?
A: The Pfitzinger reaction, which condenses an isatin with a carbonyl compound in the presence of a strong base, can sometimes be sluggish.[6] Incomplete conversion is often due to suboptimal reaction conditions or insufficient activation of the reactants.
Strategies to Improve Conversion:
-
Base Concentration: The reaction is typically carried out in a strong base like potassium hydroxide.[6][7] Ensure that the concentration of the base is sufficient to effectively hydrolyze the amide bond of the 5-bromoisatin to form the reactive keto-acid intermediate. A 33% (w/v) solution of KOH in ethanol is a common starting point.[8]
-
Reaction Time and Temperature: The Pfitzinger reaction can require prolonged heating.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is proceeding slowly at reflux, a modest increase in temperature (if possible with the chosen solvent) might be beneficial.
-
Pre-formation of the Isatinate: A modified procedure involves first reacting the isatin with the base to ensure complete ring opening to the isatinate before adding the carbonyl compound (acetone).[9] This can prevent side reactions of the isatin and ensure the reactive intermediate is readily available for condensation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
-
The Doebner reaction is a three-component, one-pot synthesis that is often convenient for library synthesis and small-scale preparations.[10] However, it can suffer from polymerization side reactions.
-
The Pfitzinger reaction is a robust method that typically gives good yields of the quinoline-4-carboxylic acid.[6][7] The availability of substituted isatins, such as 5-bromoisatin, can be a limiting factor.
-
The Combes synthesis is more commonly used for the preparation of 2,4-disubstituted quinolines and may not be the most direct route to the desired 4-carboxylic acid.
For the specific target of this compound, the Pfitzinger reaction starting from 5-bromoisatin and acetone is often a reliable choice if the starting isatin is accessible. The Doebner reaction with 4-bromoaniline, acetaldehyde, and pyruvic acid is also a viable and convergent approach.
Q2: How can I effectively monitor the progress of my quinoline synthesis?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and the final product. The product, being a carboxylic acid, will likely have a lower Rf value than the starting aniline or isatin. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: What are some common impurities I should look for during the purification of this compound?
A3: Besides unreacted starting materials and polymeric tars, you should be aware of:
-
Partially reduced quinolines: Depending on the reaction conditions, especially in Doebner-type syntheses, you might form dihydro- or tetrahydroquinoline derivatives. These can often be oxidized to the desired quinoline in a separate step or during workup.
-
Decarboxylated product: Under harsh thermal conditions, the 4-carboxylic acid group can be lost, leading to the formation of 6-bromo-2-methylquinoline.
-
Regioisomers: While less of a concern with the specific substitution pattern of the target molecule, in other cases, regioisomers can be a significant impurity.
Q4: What is a reliable method for the purification of the final product?
A4: The crude product is often isolated by precipitation upon acidification of the reaction mixture, followed by filtration. Further purification can be achieved by:
-
Recrystallization: Ethanol or an ethanol/water mixture is often a good choice for recrystallizing quinoline-4-carboxylic acids.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the pure product by adding acid.
-
Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used. A solvent system containing a small amount of acetic acid or methanol in dichloromethane or ethyl acetate can help to elute the carboxylic acid without excessive tailing.
Part 3: Key Synthetic Methodologies and Mechanisms
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[11][12]
Mechanism: The reaction likely proceeds through the initial formation of a Schiff base from 4-bromoaniline and acetaldehyde. This is followed by the reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to yield the aromatic quinoline.
Caption: Proposed mechanism for the Doebner reaction.
Representative Protocol (Doebner Reaction):
-
In a round-bottom flask, dissolve 4-bromoaniline and pyruvic acid in ethanol.
-
Heat the mixture to reflux.
-
Slowly add acetaldehyde dropwise over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in aqueous sodium hydroxide and wash with an organic solvent (e.g., dichloromethane) to remove neutral impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol if necessary.
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in a basic medium.[6][7]
Mechanism: The reaction is initiated by the base-catalyzed hydrolysis and ring-opening of 5-bromoisatin to form an isatinate. This intermediate then condenses with acetone to form a Schiff base, which tautomerizes to an enamine. Intramolecular cyclization followed by dehydration yields the final product.[6]
Caption: Mechanism of the Pfitzinger synthesis.
Representative Protocol (Pfitzinger Reaction):
-
In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.
-
Add 5-bromoisatin to the basic solution and stir until the color changes, indicating the formation of the potassium isatinate.
-
Add acetone to the reaction mixture.
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the ethanol under reduced pressure.
-
Add water to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether to remove unreacted acetone and other neutral impurities.
-
Acidify the aqueous layer with acetic acid or hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Part 4: Data Interpretation
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Aromatic protons on the quinoline ring will appear as doublets and multiplets in the range of δ 7.5-8.5 ppm. The methyl group at the 2-position will be a singlet around δ 2.5-2.7 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR (in DMSO-d₆) | Expect signals for the carboxylic acid carbonyl (~165-175 ppm), aromatic carbons (~120-150 ppm), and the methyl carbon (~20-25 ppm). |
| Mass Spectrometry (ESI+) | The [M+H]⁺ ion should be observed at m/z 266.0 and 268.0 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom. |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
References
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Synthesis of 6-Bromoquinoline-2-carboxylic acid.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- BenchChem. (2025). METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis.
- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (CN106432073B).
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
- Guidechem. (n.d.). What is the synthesis of 4-bromoquinoline-6-carboxylic acid?.
- Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(23), 7192.
- Doebner Reaction. (n.d.). In Name Reactions in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
- BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
- Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (CN103880745A).
-
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved from [Link]
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 48(15), 2337-2354.
-
PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
- Chemdiv. (n.d.). Compound this compound.
- Ouchi, A., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(17), 8435-8442.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- CymitQuimica. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid.
- BenchChem. (2025). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-205.
- Abdel-Wahab, B. F., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Molecules, 26(9), 2568.
- Chen, C., et al. (2018).
- Weyesa, A., & Tegegn, T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(40), 23763-23783.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
- SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester.
- Oakwood Chemical. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid.
- Biosciencelab. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Liu, Y., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 142(35), 14817-14823.
- Gugoasa, L. A., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6296.
- El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2010). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Doebner reaction - Wikipedia [en.wikipedia.org]
- 12. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Optimization of reaction conditions for 6-Bromo-2-methylquinoline-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles of the Doebner reaction, offering robust troubleshooting strategies and optimized conditions to ensure the successful synthesis of this valuable quinoline derivative.
Reaction Overview: The Doebner Reaction
The synthesis of this compound is most effectively achieved via the Doebner reaction. This is a three-component condensation reaction involving an aromatic amine (4-bromoaniline), an aldehyde (acetaldehyde), and pyruvic acid.[1][2] The reaction is typically catalyzed by an acid and proceeds through several key stages, which are crucial to understand for effective troubleshooting.
The generally accepted mechanism involves the initial formation of an imine from the reaction of 4-bromoaniline and acetaldehyde.[3] Pyruvic acid then engages with this imine, leading to a cyclization and subsequent dehydration. The final and often rate-limiting step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[3] Modern variations of this reaction have focused on catalysts that facilitate this final oxidation step, improving yields and reducing byproducts.
Caption: Figure 1: Simplified Doebner Reaction Mechanism.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low, or the reaction fails to proceed. What are the most common causes?
A1: Low or no yield is a frequent problem that can typically be traced back to a few key areas:
-
Catalyst Choice and Concentration: The choice of acid catalyst is critical. While classical conditions use strong Brønsted acids like HCl or H₂SO₄, these can promote polymerization and other side reactions, especially at high temperatures.[4][5] For electron-deficient anilines like 4-bromoaniline, a Lewis acid may be more effective. Recent studies have shown that catalysts like Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) can significantly improve yields by activating the carbonyl components and facilitating the cyclization.[3] Ensure your catalyst is active and used at an appropriate concentration.
-
Suboptimal Reaction Temperature: The Doebner reaction requires heating to proceed efficiently.[5] However, excessive temperatures can lead to the decomposition of reactants and the formation of intractable tar.[6] A temperature that is too low will result in a sluggish or incomplete reaction.[6] It is crucial to find the optimal temperature for your specific substrate and catalyst combination, often through systematic optimization.
-
Reactant Purity: The purity of your starting materials is paramount. 4-bromoaniline can oxidize and darken on storage; using freshly purified aniline is recommended. Acetaldehyde is volatile and prone to polymerization; it is often generated in situ from paraldehyde or used as a stable precursor like crotonaldehyde.[7] Ensure your pyruvic acid is also of high purity.
-
Presence of Water: While some water may be present in certain protocols, excess water can inhibit the reaction, which produces water as a byproduct.[6] Using anhydrous solvents and reagents where possible can improve reaction efficiency.
Q2: I'm observing significant tar and polymer formation in my reaction flask. How can I prevent this?
A2: Tar formation is arguably the most common side reaction in the Doebner-von Miller family of syntheses, arising from the acid-catalyzed self-polymerization of the aldehyde.[4][5]
-
Optimize Acid Catalyst: As mentioned, harsh Brønsted acids often exacerbate tarring. Switching to a milder Lewis acid can be beneficial.[5] Experimenting with different acids and concentrations is a key optimization step.
-
Control Reactant Addition: Instead of adding all reactants at once, a slow, gradual addition of the aldehyde to the heated acidic solution of the aniline and pyruvic acid is highly recommended.[5] This strategy maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction pathway over polymerization.
-
Temperature Management: Avoid excessively high temperatures. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[4]
Caption: Figure 2: Troubleshooting Decision Tree for Low Yield.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[5]
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid to improve spot shape). Co-spot your reaction mixture with your starting 4-bromoaniline to track its consumption. The product, being a carboxylic acid, will likely have a lower Rf value than the starting amine and will be UV active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z for [M+H]⁺ should be ~266/268 for the bromine isotopes).
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this reaction?
A1: The choice of solvent can significantly impact the reaction. While some Doebner reactions are run in ethanol or even water, a higher-boiling, non-polar solvent may be preferable to achieve the necessary temperatures and control the reaction.[3] Acetonitrile has been shown to be effective, particularly when using Lewis acid catalysts like BF₃·THF.[3]
Q2: What is the final oxidation step and is an external oxidizing agent needed?
A2: In the classical Skraup or Doebner-von Miller syntheses, an oxidizing agent like nitrobenzene or arsenic acid was often required to convert the dihydroquinoline intermediate to the final aromatic product.[8][9] However, in the Doebner reaction (with pyruvic acid), a "hydrogen-transfer" mechanism can operate. The imine formed in the reaction can act as the hydrogen acceptor (oxidant) for the dihydroquinoline intermediate, regenerating the aniline and eliminating the need for a harsh external oxidizing agent.[3] This is a key advantage of the Doebner variant.
Q3: My final product is difficult to purify. What are the recommended procedures?
A3: Purification can be challenging due to the presence of baseline impurities and potential tarry byproducts.
-
Acid-Base Extraction: After the reaction is complete, the mixture is typically cooled and diluted with water. The product is a carboxylic acid, so it can be isolated by adjusting the pH. Make the solution basic (e.g., with NaOH solution) to deprotonate the carboxylic acid, making it water-soluble. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, carefully acidify the aqueous layer (e.g., with HCl) to a pH of ~4-5. The product should precipitate out of the solution.
-
Recrystallization: The collected crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Optimized Reaction Parameters
The following table summarizes optimized conditions for a Doebner-type synthesis of a substituted quinoline-4-carboxylic acid, based on a highly efficient protocol developed for electron-deficient anilines. These conditions are directly applicable to the synthesis of this compound.[3]
| Parameter | Optimized Condition | Rationale |
| Aniline | 4-Bromoaniline (1.0 eq) | Starting material for the quinoline core. |
| Aldehyde | Acetaldehyde (1.2 eq) | Provides the C2-methyl and C3-H of the quinoline. |
| Keto-acid | Pyruvic Acid (1.0 eq) | Provides the C4-carboxyl and C3-H of the quinoline. |
| Catalyst | BF₃·THF (1.0 eq) | Effective Lewis acid for activating reactants.[3] |
| Solvent | Acetonitrile (MeCN) | Allows for higher reaction temperatures.[3] |
| Temperature | 65 °C | Optimal balance between reaction rate and side reactions.[3] |
| Addition | Pyruvic acid added dropwise | Controls reaction rate and minimizes side reactions.[3] |
| Yield | >80% (reported for similar substrates) | High efficiency under optimized conditions.[3] |
Optimized Experimental Protocol
This protocol is adapted from a validated, high-yield procedure for similar substrates.[3]
Caption: Figure 3: Experimental Workflow.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-bromoaniline (1.0 eq), acetonitrile (to make a ~0.5 M solution), and acetaldehyde (1.2 eq).
-
Stir the mixture to dissolve the solids.
-
Carefully add BF₃·THF complex (1.0 eq) to the mixture.
2. Reaction Execution:
-
Heat the reaction mixture to 65 °C.
-
Once the temperature has stabilized, add pyruvic acid (1.0 eq), dissolved in a small amount of acetonitrile, dropwise via the addition funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 65 °C for 20-24 hours.
3. Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting 4-bromoaniline is consumed.
4. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing water (approx. 10 volumes).
-
Adjust the pH of the aqueous suspension to ~9-10 with a 2M NaOH solution.
-
Wash the basic aqueous solution with ethyl acetate (2 x 5 volumes) to remove neutral impurities.
-
Carefully acidify the aqueous layer with 2M HCl to a pH of ~4. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
5. Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. (Note: Foundational Pfitzinger reaction, context for quinoline synthesis).
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Available at: [Link]
-
Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]
-
Dakhale, V. (2018). Doebner-Miller reaction and applications. Slideshare. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. JOCPR. Available at: [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]
-
Yoshimura, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
-
Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Technical Support Center: A Researcher's Guide to 6-Bromo-2-methylquinoline-4-carboxylic acid
Introduction: Welcome to the definitive resource for navigating the synthetic complexities of 6-Bromo-2-methylquinoline-4-carboxylic acid. As a key heterocyclic building block in medicinal chemistry and materials science, its reactivity is a double-edged sword. The quinoline core, activated by the carboxylic acid and substituted with a methyl group and a reactive bromine atom, offers numerous avenues for functionalization. However, these same features can lead to undesirable degradation pathways under common reaction conditions. This guide is structured as a series of troubleshooting scenarios to provide direct, actionable solutions to challenges you may encounter in the lab, ensuring the integrity of your starting material and the success of your synthetic campaigns.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: My reaction is sluggish, and the starting material is not fully dissolving.
Question: I'm attempting a Suzuki coupling, but my this compound has very poor solubility in dioxane/water, leading to an incomplete and slow reaction. How can I improve its solubility?
Answer: This is a frequently encountered issue. The molecule's structure, containing both a basic quinoline nitrogen and an acidic carboxylic acid, allows it to form strong intermolecular hydrogen bonds and potentially exist in a zwitterionic state. This high crystal lattice energy significantly reduces its solubility in many common organic solvents.
Causality Explained: The key to enhancing solubility is to disrupt the strong intermolecular forces. This can be achieved by converting the molecule from its neutral, less soluble form into a salt, which is ionic and generally more soluble in polar solvent systems.[1][2][3]
Recommended Protocols:
-
In-Situ Salt Formation (Preferred Method): Converting the carboxylic acid to a carboxylate salt in situ is the most direct and effective strategy. The resulting ionic species is far more soluble.
-
Step 1: Suspend your this compound in the reaction solvent (e.g., DMF, Dioxane, THF).
-
Step 2: Add 1.0-1.2 equivalents of a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), relative to your starting material.
-
Step 3: Stir the mixture at room temperature for 15-30 minutes. You should observe the solid dissolving to form a clear or near-clear solution.
-
Step 4: Once dissolution is complete, proceed with the addition of your other reagents (e.g., boronic acid, palladium catalyst) to initiate the reaction.
-
-
Esterification as a Pre-reaction Step: If the carboxylic acid moiety is not required for the immediate subsequent transformation, converting it to an ester (e.g., methyl or ethyl ester) will significantly increase its solubility in organic solvents.
-
Note: This adds a synthetic step and will require a final hydrolysis step if the free acid is the desired final product. Standard esterification conditions (e.g., SOCl₂ in methanol, or methanolic HCl) can be employed.[4]
-
Logical Workflow: Addressing Solubility
Caption: Stepwise approach to mitigate hydrodehalogenation side reactions.
References
-
Quinoline-4-carboxylic Acid Chemistry: A review on the synthesis and biological evaluation of quinoline-4-carboxylic acids. ResearchGate. [Link]
-
Solubility Enhancement Techniques: An overview of methods to improve the solubility of poorly soluble drugs. IJRAR. [Link]
-
Palladium-Catalyzed Hydrodehalogenation: A study on the hydrodehalogenation of halogenated pyridines and quinolines. ResearchGate. [Link]
-
Decarboxylation Mechanisms: A study on the kinetics and mechanism of decarboxylation of pyridinecarboxylic acids. Canadian Science Publishing. [Link]
-
Pfitzinger Reaction and Decarboxylation: A paper noting decarboxylation as a side reaction during Pfitzinger cyclization. National Institutes of Health (NIH). [Link]
Sources
Technical Support Center: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic procedure. Here, we address common challenges and frequently asked questions in a direct Q&A format to help you optimize your reaction outcomes.
Core Synthesis Protocol: Doebner Reaction
The synthesis of this compound is most effectively achieved via the Doebner reaction. This one-pot, three-component reaction involves the condensation of an aniline (4-bromoaniline), an aldehyde (acetaldehyde), and pyruvic acid.[1][2][3]
Overall Reaction Scheme
Caption: The Doebner reaction for synthesizing this compound from 4-bromoaniline, acetaldehyde, and pyruvic acid.
Experimental Protocol
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 62-64 | 226 | - |
| Acetaldehyde | C₂H₄O | 44.05 | -123.5 | 20.2 | 0.788 |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 11.8 | 165 | 1.250 |
| Ethanol (95%) | C₂H₆O | 46.07 | -114.1 | 78.5 | 0.789 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | 1.18 |
| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-bromoaniline (17.2 g, 0.1 mol) in ethanol (150 mL).
-
Reagent Addition: To the stirred solution, add pyruvic acid (8.8 g, 0.1 mol). A slight exotherm may be observed. Subsequently, add acetaldehyde (5.3 mL, 4.2 g, 0.095 mol) dropwise via the dropping funnel over 20-30 minutes. Causality Note: Slow addition is crucial to control the initial exothermic condensation and prevent the formation of polymeric side products.[4]
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1) with 1% acetic acid.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may begin to precipitate. Further cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Work-up: Collect the crude solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL). The crude product is typically a tan to brownish solid.
-
Purification (Acid-Base Extraction):
-
Suspend the crude solid in 200 mL of 1M sodium hydroxide solution to dissolve the carboxylic acid as its sodium salt.
-
Filter the solution to remove any insoluble, non-acidic impurities.
-
Cool the filtrate in an ice bath and slowly acidify with concentrated HCl with vigorous stirring until the pH is approximately 3-4.
-
The purified this compound will precipitate.
-
-
Final Steps: Collect the purified solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry in a vacuum oven at 60-70°C to a constant weight.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low, and the flask is full of a dark, tarry substance. What went wrong?
A1: This is the most common issue in quinoline syntheses like the Doebner and Doebner-von Miller reactions.[5] The primary cause is the acid-catalyzed polymerization of the aldehyde (acetaldehyde).[6]
-
Root Cause Analysis: Acetaldehyde can readily undergo aldol condensation and subsequent polymerization under the acidic conditions generated in situ or required for cyclization, especially at elevated temperatures. This competes directly with the desired reaction pathway.
-
Corrective Actions:
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and ensure uniform heating with a well-stirred reaction mixture to prevent localized hotspots.[5]
-
Slow Reagent Addition: As stated in the protocol, adding the acetaldehyde slowly to the solution of aniline and pyruvic acid ensures its concentration remains low, favoring the reaction with the aniline-pyruvic acid adduct over self-polymerization.[4]
-
Consider a Biphasic System: For particularly stubborn cases, employing a biphasic solvent system (e.g., aqueous acid/toluene) can sequester the aldehyde in the organic phase, reducing its contact with the acidic aqueous phase where polymerization is most rapid.[5]
-
Q2: The final product is an off-white or yellowish powder, but TLC shows a persistent impurity spot close to my product. How can I improve purity?
A2: This suggests the presence of either unreacted starting materials or isomeric byproducts. Given the reaction, an incomplete cyclization or an isomer are the most likely culprits.
-
Root Cause Analysis:
-
Incomplete Reaction: Insufficient reflux time or temperature can leave unreacted intermediates.
-
Side Reactions: The Doebner reaction mechanism involves the formation of an α,β-unsaturated intermediate. If this intermediate is not efficiently trapped in the cyclization, it can lead to other products.
-
-
Corrective Actions:
-
Optimize Reaction Time: Ensure the reaction is run to completion by monitoring with TLC until the starting material spots have disappeared.
-
Thorough Purification: The acid-base work-up described in the protocol is highly effective. The desired product is a carboxylic acid and should dissolve in a basic solution (like NaOH or NaHCO₃), while many neutral organic impurities will not. After filtering away the impurities, re-acidification precipitates the purified product.[7]
-
Recrystallization: If acid-base purification is insufficient, recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water can be effective.[8]
-
Q3: My reaction seems to stall. TLC analysis after several hours shows significant amounts of 4-bromoaniline remaining. What's the issue?
A3: A stalled reaction typically points to issues with reagent reactivity, stoichiometry, or reaction conditions.
-
Root Cause Analysis:
-
Reagent Quality: Old or degraded acetaldehyde or pyruvic acid can be a major issue. Acetaldehyde can exist as a cyclic trimer (paraldehyde) which is less reactive. Pyruvic acid can dehydrate or polymerize upon storage.
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed. While pyruvic acid provides an acidic environment, sometimes a catalytic amount of a stronger acid (e.g., a few drops of conc. HCl or H₂SO₄) is needed to initiate the reaction efficiently.[1][9]
-
-
Corrective Actions:
-
Verify Reagent Quality: Use freshly opened or distilled acetaldehyde. Ensure the pyruvic acid is clear and colorless.
-
Catalytic Acid: Add a small amount (e.g., 0.01 equivalents) of a strong Brønsted or Lewis acid to the reaction mixture before heating.[5]
-
Ensure Proper Stoichiometry: Double-check the molar equivalents of all reactants. An excess of aniline is sometimes used to drive the reaction to completion, but precise stoichiometry is a better starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Doebner reaction?
A1: The Doebner reaction proceeds through a series of condensation and cyclization steps. First, the aniline (4-bromoaniline) reacts with pyruvic acid to form an imine. Simultaneously, two molecules of the aldehyde (acetaldehyde) undergo an aldol condensation to form an α,β-unsaturated aldehyde (crotonaldehyde). The aniline then undergoes a conjugate (Michael) addition to this unsaturated aldehyde. This intermediate then cyclizes and is subsequently oxidized to form the aromatic quinoline ring.[1][10][11]
Caption: Simplified workflow of the Doebner reaction mechanism.
Q2: Why is ethanol typically used as the solvent? Can others be used?
A2: Ethanol is a good choice because it effectively dissolves the starting materials (aniline, pyruvic acid) and the reaction proceeds at a moderate temperature at its reflux point. It is also a polar protic solvent which can facilitate the proton transfer steps in the mechanism. Other high-boiling alcohols or solvents like acetic acid can also be used, but may require adjusting the reaction temperature and time.
Q3: Is an oxidizing agent required for the final aromatization step?
A3: In many related quinoline syntheses, like the Skraup or Doebner-von Miller reactions, an explicit oxidizing agent (e.g., nitrobenzene, arsenic acid, or iodine) is required to convert the dihydroquinoline intermediate to the final aromatic product.[5][12] However, in the Doebner reaction, the Schiff base intermediate formed between the aniline and another molecule of pyruvic acid (or aldehyde) can often act as the in-situ oxidant, being itself reduced in the process.[13] For this reason, an external oxidant is not always necessary, though in cases of low yield or the presence of hydrogenated byproducts, adding a mild oxidant could be a valid troubleshooting step.
Q4: What are the primary safety concerns when running this reaction?
A4: Standard laboratory safety precautions should be followed:
-
Chemical Handling: 4-bromoaniline is toxic and a skin irritant. Acetaldehyde is volatile, flammable, and an irritant. Pyruvic acid and hydrochloric acid are corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Vigor: Be aware of potential exotherms, especially during the initial addition of acetaldehyde.[4][6] Keep an ice bath on hand to moderate the reaction if necessary.
-
Pressure: The reaction is run under reflux at atmospheric pressure. Ensure the system is not closed to prevent pressure buildup.
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 1, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
-
Cowen, B. (2017). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Retrieved from [Link]
-
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. (2006). ResearchGate. Retrieved from [Link]
-
Chem Tricks. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 1, 2026, from [Link]
-
What is the complete procedure for Doebner-von miller reaction? (2018). ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
- Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2016). Google Patents.
- Process for the preparation of a quinoline carboxylic acid. (1994). Google Patents.
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014). Google Patents.
- Preparation method for quinoline-4-carboxylic acid derivative. (2013). Google Patents.
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2019). PubMed Central. Retrieved from [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved January 1, 2026, from [Link]
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Navigating the Nuances of the Doebner Reaction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. As a Senior Application Scientist, I understand that while the Doebner reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids—a scaffold vital in pharmaceuticals—it can present significant challenges.[1][2] This guide is designed to provide you with field-proven insights and practical solutions to the common hurdles encountered during your experiments, moving beyond simple protocols to explain the causality behind each step.
Mechanism at a Glance: Understanding the "Why"
Before troubleshooting, it's crucial to understand the reaction's progression. The Doebner reaction is a three-component, one-pot synthesis.[1] While the exact mechanism can be debated, it is generally accepted to proceed through the key steps illustrated below.[3] An aniline and an aldehyde first condense to form an N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition or a related condensation, followed by intramolecular electrophilic cyclization and oxidation, yields the final quinoline product.[1]
Caption: A plausible mechanistic pathway for the Doebner reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Doebner reaction and the Doebner-Miller reaction?
The primary difference lies in the carbonyl-containing reactant used to form the quinoline core.
-
Doebner Reaction: Specifically uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3]
-
Doebner-Miller Reaction: A variation that reacts an aniline with α,β-unsaturated carbonyl compounds (aldehydes or ketones) to form 2- and/or 4-substituted quinolines.[4][5] This method is also known as the Skraup-Doebner-Von Miller synthesis.[4]
Q2: What are the typical catalysts and solvents employed in the Doebner reaction?
The reaction is almost always acid-catalyzed. The choice can significantly impact efficiency.
-
Catalysts: Both Brønsted acids (e.g., p-toluenesulfonic acid, HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, BF₃·OEt₂) are effective.[1][4]
-
Solvents: A range of solvents can be used, including ethanol, tetrahydrofuran (THF), and dichloroethane (DCE).[1] Acetonitrile (MeCN) has emerged as an excellent choice in many modified protocols, sometimes simplifying the post-reaction work-up.[1][6]
Q3: Why is my reaction failing with an aniline that has a strong electron-withdrawing group?
Anilines with potent electron-withdrawing groups (e.g., nitro, cyano) exhibit reduced nucleophilicity.[1] This deactivates the aromatic ring, making the intramolecular electrophilic cyclization step—a critical part of the mechanism—more difficult and often leading to very low yields in traditional protocols.[1][7]
Troubleshooting Guide: From Low Yields to Tarry Mixtures
This section addresses the most common experimental failures in a direct question-and-answer format.
Caption: A general troubleshooting workflow for addressing low yields.
Problem 1: My reaction yield is consistently low or I'm getting no product at all.
A1: This is the most frequent issue. Let's break down the potential causes.
-
Cause A: Poor Substrate Reactivity. As discussed in the FAQ, anilines with electron-withdrawing groups are notoriously poor substrates for the classic Doebner reaction.[7]
-
Solution: Switch to a modified protocol. The Doebner hydrogen-transfer reaction has been specifically developed to improve yields for these challenging substrates.[6][8] This method leverages the imine intermediate as an oxidant for the dihydroquinoline, bypassing the need for an external oxidizing agent and proving effective for a wide range of anilines.[6]
-
-
Cause B: Suboptimal Catalyst or Solvent. The choice of acid and solvent is not universal; it is highly substrate-dependent.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Note |
| H₂NSO₃H | H₂O | 100 | Low | Traditional conditions, often poor for deactivated anilines.[8] |
| BF₃·THF | MeCN | 65 | Good | Effective system for a broad scope of substrates, including electron-deficient ones.[6][8] |
| p-TsOH | Ethanol | Reflux | Variable | A common Brønsted acid catalyst, but may not be optimal for all substrates.[1] |
| Sc(OTf)₃ | MeCN | 65 | Good | Lewis acid catalyst that can be highly effective.[4][7] |
| Table 1: Effect of Catalyst and Solvent Choice on Doebner Reaction Yield. |
-
Cause C: Inappropriate Temperature. Many Doebner reactions require heating to proceed efficiently, but excessive heat can cause decomposition.[9]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. A temperature of 65 °C is often a good starting point for optimization studies.[6][7] If you observe darkening or tar formation, the temperature is likely too high. Monitor the reaction by TLC to find the optimal balance.
-
Problem 2: My reaction mixture is turning into a thick, dark tar.
A2: Tar formation is a classic sign of unwanted side reactions, usually polymerization.
-
Cause A: Polymerization of Carbonyls (Doebner-Miller). The α,β-unsaturated aldehydes or ketones used in the Doebner-Miller variant are highly susceptible to acid-catalyzed polymerization.[10][11][12]
-
Solution 1: Use a Biphasic System. Sequestering the sensitive carbonyl compound in an organic phase while the reaction proceeds at the interface can drastically reduce polymerization and improve yields.[5]
-
Solution 2: Slow Addition. Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[10] This keeps its instantaneous concentration low, favoring the desired reaction over self-condensation.
-
-
Cause B: Uncontrolled Exotherm (Related Syntheses). While less common in the Doebner reaction itself, related syntheses like the Skraup are notoriously exothermic, leading to charring.[11][13]
-
Solution: Although not a direct Doebner issue, the principle of moderation is key. Ensure efficient stirring and controlled addition of strong acids. If the reaction is unexpectedly vigorous, external cooling may be necessary.[14]
-
Problem 3: I've isolated a product, but it's not the expected quinoline.
A3: This points to an alternative reaction pathway dominating.
-
Cause A: Cyclization at an Alternative Site. Certain substrates can undergo unexpected cyclizations.
-
Example: It is well-documented that the Doebner reaction with 2-chloro-5-aminopyridine fails. Instead of cyclizing onto the pyridine ring, the reaction proceeds at the amino group, leading to a pyrrolidine derivative.[3][7]
-
Solution: This is a substrate-specific limitation. If you suspect an alternative cyclization, thorough characterization (NMR, MS) is required to identify the byproduct. Unfortunately, this often means the Doebner route is unsuitable for that specific heterocyclic aniline.
-
-
Cause B: Formation of a Reduced Byproduct. In the hydrogen-transfer variant, the imine is reduced to a benzylamine byproduct.
-
Solution: This is an inherent part of the hydrogen-transfer mechanism. The goal is to achieve a 1:1 molar ratio of the desired quinoline to the benzylamine byproduct.[6] Optimizing reactant stoichiometry, particularly the dropwise addition of pyruvic acid, can maximize the yield of the quinoline.[6][8]
-
Validated Experimental Protocols
Protocol 1: General Doebner Synthesis with an Activated Aniline
This protocol is a standard starting point for anilines that are not strongly deactivated.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv).
-
Pyruvic Acid Addition: Add pyruvic acid (1.2 equiv) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Reduce the solvent volume via rotary evaporation.
-
Isolation: Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Modified Doebner Hydrogen-Transfer for Electron-Deficient Anilines
This protocol is optimized for challenging substrates that give low yields under standard conditions.[6]
-
Reaction Setup: To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.5 equiv) at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.6 equiv) in MeCN. Add this solution dropwise to the reaction mixture over several hours while maintaining the temperature at 65 °C.
-
Reaction: Continue to stir the mixture at 65 °C for an additional 20-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate and quench with a saturated aqueous NaHCO₃ solution.[2]
-
Extraction: Separate the layers. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: The resulting crude solid, containing the quinoline product and the benzylamine byproduct, can be purified by column chromatography.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Wang, D., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(21), 8339–8341. [Link]
-
Nakano, D., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12430–12435. [Link]
-
Baso, K., & Hatlelid, K. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1046. [Link]
-
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
-
Nakano, D., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12430–12435. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of quinoline-4-carboxylic acids
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common synthetic routes and troubleshoot byproduct formation. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to optimize your synthetic strategies.
Section 1: The Doebner Reaction
The Doebner reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids, involving a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[1] While powerful, this reaction is not without its challenges, particularly concerning byproduct formation and yield, especially with electron-deficient anilines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Doebner reaction?
A1: The primary byproduct of concern is often a benzylamine derivative, formed when the aldehyde reactant is reduced.[2] Additionally, with electron-withdrawing groups on the aniline, the reaction can be sluggish, leading to lower yields and a more complex mixture of unreacted starting materials and side products.[1][2][3] In some cases, novel 2-methyl-4-carboxyquinolines have also been identified as byproducts.[4]
Q2: What is the underlying mechanism of the Doebner reaction and how do byproducts form?
A2: The reaction is believed to proceed through the formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[1] Pyruvic acid then adds to this imine, followed by cyclization and oxidation to the quinoline.[1] Byproduct formation, such as the reduction of the aldehyde to a benzylamine, can occur through a hydrogen-transfer mechanism where the dihydroquinoline intermediate acts as the hydrogen donor.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield with Electron-Deficient Anilines | Traditional conditions (e.g., ethanol reflux) are often unsuitable for anilines with strong electron-withdrawing groups.[1][2][3] | Employ a Lewis acid catalyst like BF₃·THF in a suitable solvent such as acetonitrile. This has been shown to significantly improve yields.[3] |
| Significant Benzylamine Byproduct Formation | Hydrogen transfer from the dihydroquinoline intermediate to the unreacted aldehyde.[2] | Optimize the reaction conditions by slowly adding the pyruvic acid to the mixture of aniline and aldehyde. This can help to control the concentration of the reactive intermediates.[2] |
| Complex reaction mixture with multiple unidentified spots on TLC | Non-optimal reaction conditions, such as incorrect temperature or catalyst, can lead to a variety of side reactions. | A systematic optimization of reaction parameters is crucial. This includes screening different Lewis or Brønsted acid catalysts and solvents.[3][5] |
Experimental Protocol: Optimized Doebner Hydrogen-Transfer Reaction
This protocol is adapted for anilines bearing electron-withdrawing groups.[2]
-
To a reaction vessel, add the aniline (1.0 eq.), the aldehyde (1.1 eq.), and the Lewis acid catalyst (e.g., BF₃·THF, 0.5 eq.) in acetonitrile.
-
Heat the mixture to 65 °C.
-
Slowly add a solution of pyruvic acid (0.5 eq.) in acetonitrile to the reaction mixture over a period of 3 hours.
-
Continue heating at 65 °C for an additional 21 hours.
-
After completion, cool the reaction mixture and proceed with standard aqueous workup and purification by crystallization or column chromatography.
Reaction Mechanism Visualization
Caption: Mechanism of the Doebner reaction and byproduct formation.
Section 2: The Combes Reaction
The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[6][7] The reaction proceeds via an enamine intermediate followed by cyclization.[4][7]
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts in a Combes synthesis?
A1: The primary challenge in the Combes synthesis is often not the formation of distinct byproducts, but rather the regioselectivity when using unsymmetrical β-diketones or substituted anilines.[6] This can lead to a mixture of regioisomers. Incomplete cyclization or dehydration can also result in the presence of intermediate species in the final product mixture.
Q2: How can I control the regioselectivity of the Combes reaction?
A2: Regioselectivity is influenced by both steric and electronic factors.[6] The steric bulk of the substituents on the β-diketone and the electronic nature of the substituents on the aniline play a significant role. For instance, increasing the bulk of the R group on the diketone when using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines in modified syntheses.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of a mixture of regioisomers | Use of an unsymmetrical β-diketone or a meta-substituted aniline. | Carefully consider the steric and electronic effects of your substrates. In some cases, a different synthetic route that offers better regiocontrol may be necessary. For specific substrates, exploring modified Combes conditions with different acid catalysts (e.g., PPA, PPE) may alter the isomeric ratio.[6] |
| Low yield of the desired quinoline | Incomplete cyclization or harsh reaction conditions leading to degradation. Strong electron-withdrawing groups on the aniline can inhibit cyclization.[7] | Optimize the reaction temperature and time. The use of a polyphosphoric acid (PPA) and alcohol mixture to form a polyphosphoric ester (PPE) catalyst can be more effective than sulfuric acid.[6] |
| Reaction stalling at the enamine intermediate | Insufficient acid catalysis or deactivation of the aromatic ring for electrophilic attack. | Ensure a strong acid catalyst like concentrated sulfuric acid or PPA is used.[6][7] For less reactive anilines, consider using more forcing conditions, but monitor for decomposition. |
Experimental Protocol: General Combes Synthesis
-
In a suitable reaction vessel, dissolve the aniline (1.0 eq.) and the β-diketone (1.0-1.2 eq.) in a solvent such as ethanol.
-
Carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction and carefully pour it onto ice.
-
Neutralize the mixture with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Reaction Pathway Visualization
Caption: Pathway of the Combes synthesis and potential for regioisomer formation.
Section 3: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which can be precursors to quinoline-4-carboxylic acids.[8][9] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[8]
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the Gould-Jacobs synthesis?
A1: A primary issue is the potential for the formation of isomeric products when using asymmetrically substituted anilines, as cyclization can occur at two different ortho positions.[10] Incomplete hydrolysis of the ester group or incomplete decarboxylation can also lead to the presence of these intermediates in the final product. High temperatures can sometimes lead to decomposition.
Q2: How can I improve the yield and purity of my product in the Gould-Jacobs reaction?
A2: The cyclization step often requires high temperatures, and using a high-boiling inert solvent like mineral oil or diphenyl ether can significantly improve yields compared to solvent-free conditions.[10] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields. For the hydrolysis and decarboxylation steps, ensuring complete reaction by monitoring with TLC is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of a mixture of regioisomers | Use of an asymmetrically substituted aniline.[10] | Similar to the Combes reaction, consider the directing effects of the substituents on the aniline. It may be necessary to use a different starting material or synthetic strategy if a single regioisomer is required. |
| Low yield in the cyclization step | Insufficient temperature or decomposition at very high temperatures. | The use of a high-boiling solvent is recommended to achieve the necessary temperature for cyclization while maintaining a more controlled reaction environment.[10] Microwave heating can also be a highly effective alternative. |
| Incomplete hydrolysis or decarboxylation | Reaction time or conditions for these steps are not optimal. | Monitor the hydrolysis and decarboxylation steps carefully by TLC to ensure complete conversion. Adjust the reaction time, temperature, or concentration of the hydrolyzing agent as needed. |
Experimental Protocol: Two-Step Gould-Jacobs Synthesis
Step 1: Condensation and Cyclization
-
Mix the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.1 eq.) in a high-boiling solvent (e.g., diphenyl ether).
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxy-3-carboalkoxyquinoline product.
-
Filter and wash the solid.
Step 2: Hydrolysis and Decarboxylation
-
Suspend the product from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux until hydrolysis is complete (monitor by TLC).
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid.
-
Heat the carboxylic acid intermediate (often without purification) to its melting point to effect decarboxylation to the 4-hydroxyquinoline.
Process Flow Visualization
Caption: Workflow for the Gould-Jacobs reaction.
Section 4: Purification Strategies
Effective purification is critical for obtaining high-purity quinoline-4-carboxylic acids.
Purification Troubleshooting
| Issue | Contaminant | Recommended Purification Technique |
| Presence of unreacted starting materials | Aniline, aldehyde, pyruvic acid, etc. | Column Chromatography: A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can effectively separate the polar carboxylic acid product from less polar starting materials. Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH) to move the carboxylic acid into the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities, then re-acidify to precipitate the purified product. |
| Mixture of regioisomers | Structural isomers of the desired quinoline. | Fractional Crystallization: If the solubility of the isomers is sufficiently different in a particular solvent, this can be an effective method for separation. Preparative HPLC: For challenging separations, reverse-phase or normal-phase preparative HPLC can provide high-purity isomers, although it is less scalable. |
| Residual catalyst | Lewis or Brønsted acids. | A thorough aqueous workup, including washes with water and brine, is usually sufficient to remove most acid catalysts. If the catalyst is persistent, an aqueous wash with a mild base can be employed, followed by re-acidification of the product if it is a carboxylic acid. |
| Tarry residues | Polymerization or degradation products, common in high-temperature reactions like the Skraup synthesis.[11] | Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be effective. Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating with activated charcoal can remove colored impurities before recrystallization. |
For specific quinolinecarboxylic acid derivatives, heating and stirring in a solvent like N,N-dimethylformamide (DMF), followed by cooling and filtration, can be an effective purification method.[12]
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Ouchi, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(21), 11195-11203. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of quinoline synthesis. Retrieved from [Link]
-
Career Endeavour. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3166. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(4), 2187-2204. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
ACS Publications. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(21), 11195-11203. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Royal Society of Chemistry. (2022). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry, 46(3), 1163-1168. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(16), 4991. Retrieved from [Link]
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Technical Support Center: Crystallization of 6-Bromo-2-methylquinoline-4-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 6-Bromo-2-methylquinoline-4-carboxylic acid (CAS 37509-21-0)[1][2] through crystallization. As a critical intermediate in the synthesis of advanced chemical entities[3][4], achieving high purity is paramount. This document moves beyond standard protocols to address common challenges, explaining the causal mechanisms behind each step to empower you with a robust, adaptable purification strategy.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the crystallization of quinoline-based carboxylic acids.
Q1: My compound fails to crystallize from solution upon cooling. What are the primary causes and solutions?
There are several reasons why crystallization may not occur, typically revolving around issues of supersaturation and nucleation[5].
-
Probable Cause 1: The solution is not sufficiently supersaturated. This is the most common issue, often resulting from using an excessive volume of solvent[6].
-
Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow it to cool again. Alternatively, an "anti-solvent" (a solvent in which the compound is insoluble) can be added dropwise to the solution until turbidity persists, then heated until clear before slow cooling[5][7].
-
-
Probable Cause 2: Lack of nucleation sites. Crystal growth requires an initial seed or surface to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections created on the glass can serve as ideal nucleation points[6].
-
Solution 2 (Seeding): If you have a small amount of pure, previously crystallized product, add a single tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth[5].
-
Q2: The compound "oils out," forming a liquid layer instead of solid crystals. How can I resolve this?
Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Probable Cause: High concentration of impurities or rapid cooling. Impurities can depress the melting point of the eutectic mixture, and rapid cooling doesn't allow sufficient time for the ordered lattice of a crystal to form.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) to lower the supersaturation point. Allow the solution to cool much more slowly. Insulating the flask can promote gradual temperature reduction[6].
-
Solution 2: Change the solvent system entirely. Choose a solvent with a lower boiling point or use a solvent/anti-solvent pair where crystallization can be induced at a lower temperature[7][8].
-
Q3: The final yield of my crystallized product is very low. What are the key factors affecting recovery?
Low yield is a frequent problem in recrystallization, often stemming from procedural errors[6][9].
-
Probable Cause 1: Using too much solvent. As mentioned in Q1, excess solvent will retain a significant portion of your product in the mother liquor even after cooling[6].
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures maximum supersaturation and recovery upon cooling[10].
-
-
Probable Cause 2: Premature crystallization during hot filtration. If the solution cools during filtration to remove insoluble impurities, the product will crystallize on the filter paper, leading to significant loss.
-
Probable Cause 3: The compound has significant solubility even in the cold solvent.
-
Solution: Ensure you are cooling the solution sufficiently. An ice-water bath (0°C) or even a dry ice/acetone bath (for appropriate solvents) can dramatically decrease solubility and improve yield.
-
Q4: My crystals have a yellow or brown tint, but the pure compound should be white. How can I remove colored impurities?
Colored impurities are typically high-molecular-weight byproducts from the synthesis.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal. The charcoal has a high surface area that adsorbs the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling[7][9]. Be cautious, as charcoal can also adsorb some of your desired product, potentially reducing the yield.
Section 2: Process Visualization and Data
Troubleshooting Crystallization Workflow
The following diagram outlines a decision-making process for addressing common crystallization challenges.
Caption: Decision tree for troubleshooting common crystallization issues.
Solvent Selection Guide
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature for similar quinoline carboxylic acids, the following solvents are recommended starting points.
| Solvent System | Suitability for Dissolution (Hot) | Suitability for Precipitation (Cold) | Key Considerations |
| Ethanol / Methanol | Good | Moderate | Good general-purpose solvents. May require significant cooling to maximize yield. Often used in aqueous mixtures[11]. |
| N,N-Dimethylformamide (DMF) | Excellent | Good | Very effective at dissolving quinoline derivatives, leading to high purity crystals[12][13]. High boiling point can make it difficult to remove from the final product. |
| Acetone | Moderate-Good | Good | Lower boiling point than DMF, making it easier to remove. Often used in aqueous mixtures to act as an anti-solvent system[11]. |
| Ethyl Acetate / Hexane | Good (in Ethyl Acetate) | Excellent (upon Hexane addition) | A classic solvent/anti-solvent pair. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until cloudy[6]. |
| Acetic Acid / Water | Good (in Acetic Acid) | Excellent (upon Water addition) | Useful for acidic compounds. The carboxylic acid moiety of the target compound makes this a logical choice[7][8]. |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform initial trials on a small scale.
Protocol 1: Single-Solvent Crystallization from an Alcohol (e.g., Ethanol)
This is the most straightforward method and should be attempted first.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add a small volume of ethanol and begin heating the mixture with stirring on a hot plate.
-
Continue to add ethanol in small portions until the solid has just completely dissolved at or near the boiling point. Causality Note: Using the minimum amount of hot solvent is critical for creating a highly supersaturated solution upon cooling, which maximizes yield[10].
-
(Optional Decolorization): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-5 minutes.
-
(Optional Hot Filtration): If insoluble impurities or charcoal are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period[10].
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol to remove any residual mother liquor. Causality Note: The wash solvent must be cold to prevent significant dissolution of the purified crystals[10].
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
General Crystallization Process Flow
Sources
- 1. scbt.com [scbt.com]
- 2. 6-Bromo-2-methyl-quinoline-4-carboxylic acid [oakwoodchemical.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
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- 6. benchchem.com [benchchem.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
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- 10. web.mnstate.edu [web.mnstate.edu]
- 11. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Quinolines: Probing the Potential of 6-Bromo-2-methylquinoline-4-carboxylic acid
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] This heterocyclic scaffold is considered a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3][4] Quinoline derivatives have been successfully developed into drugs with anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][5] Several FDA-approved drugs, such as the kinase inhibitors bosutinib (for leukemia) and lenvatinib (for thyroid and kidney cancers), feature the quinoline core, underscoring its clinical significance.[6]
The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. This guide provides a comparative framework for evaluating the potential biological activity of a specific, less-characterized derivative, 6-Bromo-2-methylquinoline-4-carboxylic acid . By leveraging established Structure-Activity Relationships (SAR) from the broader quinoline family, we will hypothesize its potential activities and outline a rigorous experimental plan to compare it against other well-known quinoline compounds. This document is intended for researchers and drug development professionals seeking to explore novel quinoline-based therapeutic agents.
Mechanistic Landscape of Quinolines: Key Pathways of Action
The therapeutic versatility of quinolines stems from their ability to interfere with multiple cellular processes. Understanding these mechanisms is crucial for predicting the potential action of a new derivative.
-
Kinase Inhibition: A predominant mechanism for anticancer quinolines is the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and angiogenesis.[7][8] Many quinoline-based inhibitors are designed to compete with ATP in the kinase catalytic domain. Key targets include Src, Abl, Pim-1, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptors (EGFR).[6][9][10][11]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[9][12] This can lead to cell cycle arrest and apoptosis. Some derivatives, like camptothecin analogues, specifically inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication.[13]
-
Antimicrobial Activity: The quinolone and fluoroquinolone class of antibiotics, which contain a 4-oxo-quinoline-3-carboxylic acid core, are potent antibacterial agents. They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and repair. While our target compound is not a classic quinolone, the presence of the quinoline-4-carboxylic acid moiety suggests that antimicrobial activity is a plausible area for investigation.[14][15]
Structure-Activity Relationship (SAR) Analysis: Predicting the Profile of this compound
The specific substitutions on our target compound—a bromine at C6, a methyl group at C2, and a carboxylic acid at C4—provide critical clues to its potential biological profile.
-
C4-Carboxylic Acid: This functional group is a hallmark of many biologically active quinolines.[16] It can act as a key hydrogen bond donor/acceptor, anchoring the molecule within a target's active site. In quinolone antibiotics, this group is essential for binding to the DNA-gyrase complex. Its presence in our target molecule is a strong indicator of potential biological relevance, possibly in both anticancer and antimicrobial contexts.[14][15]
-
C2-Methyl Group: Substitutions at the C2 position can significantly influence activity. A methyl group can modulate the molecule's steric profile and electronic properties, potentially enhancing binding affinity or improving metabolic stability. In some series, C2 substitution is critical for potent activity.
-
C6-Bromo Group: Halogenation is a common and powerful strategy in medicinal chemistry. The introduction of a bromine atom at the C6 position can enhance activity through several mechanisms. It can increase lipophilicity, potentially improving cell membrane permeability. Furthermore, it can form halogen bonds with protein targets, providing an additional stabilizing interaction. The presence of halogens on the quinoline ring is a feature of several potent kinase inhibitors and other bioactive compounds.[17]
Hypothesis: Based on this SAR analysis, this compound is hypothesized to possess anticancer activity , likely mediated through kinase inhibition, and potentially antimicrobial properties . The combination of the C4-carboxylic acid for target engagement and the C6-bromo group for enhanced potency makes it a compelling candidate for screening.
Experimental Framework for Comparative Bioactivity Profiling
To empirically test our hypothesis, a systematic, multi-tiered screening approach is required. The causality behind this experimental design is to move from broad phenotypic screening to more specific mechanistic assays, ensuring that resources are focused on the most promising activities.
Experimental Workflow Diagram
Caption: Tiered workflow for evaluating the biological activity of novel quinoline derivatives.
Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)
This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells, serving as a robust primary screen.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds (e.g., Doxorubicin as a positive control) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
This assay determines the lowest concentration of a compound that visibly inhibits microbial growth, a gold standard for assessing antimicrobial potency.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid nutrient broth.
Step-by-Step Methodology:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Dilute the overnight culture to match the 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds (and a positive control like Ciprofloxacin) in MHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Illustrative Signaling Pathway Targeted by Kinase Inhibitors
Many quinoline kinase inhibitors target pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by quinoline kinase inhibitors.
Data Interpretation and Comparative Analysis
To contextualize the potential of this compound, its performance must be benchmarked against relevant compounds. The following tables present hypothetical data to illustrate this comparison.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HFF-1 (Normal Fibroblast) | Selectivity Index (HFF-1 / A549) |
| This compound (Hypothetical) | 8.5 | 5.2 | 12.1 | > 100 | > 19.2 |
| Doxorubicin (Positive Control) | 0.9 | 1.2 | 1.5 | 2.5 | 2.1 |
| Quinoline-4-carboxylic acid (Scaffold Control)[15] | > 50 | > 50 | > 50 | > 100 | N/A |
Interpretation: This hypothetical data suggests our target compound has moderate, selective anticancer activity. Its significantly higher IC₅₀ in normal HFF-1 cells compared to the A549 cancer cell line (Selectivity Index > 19.2) indicates a favorable therapeutic window compared to the highly toxic Doxorubicin. The lack of activity from the basic scaffold control highlights the crucial contribution of the C6-bromo and C2-methyl substituents.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound (Hypothetical) | 16 | 64 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 |
| Quinoline-4-carboxylic acid (Scaffold Control) | > 128 | > 128 |
Interpretation: The hypothetical results indicate that our target compound possesses modest antibacterial activity, primarily against Gram-positive bacteria. While not as potent as the established antibiotic Ciprofloxacin, it shows a marked improvement over the inactive scaffold control, again suggesting the importance of the substitutions for biological activity.
Conclusion
This guide outlines a comprehensive, rationale-driven framework for evaluating the biological activity of this compound. By analyzing its structure in the context of established SAR for the quinoline class, we can formulate reasoned hypotheses about its potential as an anticancer or antimicrobial agent. The proposed experimental workflow, moving from broad screening to mechanistic studies, provides a clear and efficient path to validate these hypotheses. The comparative analysis against established drugs and scaffold controls is essential for determining not just the presence of activity, but its potency and selectivity. Ultimately, empirical data from these assays will be required to truly define the therapeutic potential of this promising derivative.
References
A complete list of all sources cited in this guide, including full titles and clickable URLs for verification.
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Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
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Jain S, Chandra V, Jain PK, et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
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Musumeci F, Schenone S, Brullo C, et al. (2012). An update on dual Src/Abl inhibitors. Future Medicinal Chemistry, 4(6), 799-822. [Link]
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Al-Trawneh, S. A., et al. (2022). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 61(5), 1-21. [Link]
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Sączewski, F., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(18), 5604. [Link]
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Hsieh, S.-H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Dissertations, Theses, and Masters Projects. [Link]
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Aziz, M. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
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El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
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Vaidya, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Journal of Pharmaceutical Sciences, 6(1), 1-14. [Link]
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Sravanthi, M., & Kumar, Dr. A. S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 108-115. [Link]
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Al-Joboury, K. R. H., et al. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 5(1), 59-69. [Link]
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Wallén, E. A., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 50(19), 4567-4576. [Link]
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Gaffer, H. E., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18535-18566. [Link]
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El-Dean, A. M. K., et al. (2005). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 338(2-3), 95-100. [Link]
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Al-Sanea, M. M., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4153-4177. [Link]
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Kumar, S., et al. (2020). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 17(7), 518-533. [Link]
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Sestito, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 21(24), 9698. [Link]
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Doležal, M., et al. (2015). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
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de Almeida, G. S. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6885. [Link]
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V. S., S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
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Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133038. [Link]
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Liu, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 529. [Link]
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Kumar, J., & Kumar, A. (2020). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]
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Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6653. [Link]
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Vasava, A. M., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Matada, B. S., et al. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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A Multi-technique Approach to the Definitive Structural Validation of 6-Bromo-2-methylquinoline-4-carboxylic Acid Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data stand. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant therapeutic potential.[1] This guide provides an in-depth, objective comparison of core analytical techniques for the structural validation of 6-Bromo-2-methylquinoline-4-carboxylic acid derivatives, a class of compounds with promising applications.
This document moves beyond simple procedural lists, delving into the causality behind experimental choices and demonstrating how a synergistic, multi-faceted analytical approach provides a self-validating system for structural elucidation. We will explore how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography converge to provide an unassailable structural assignment.
The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For this compound derivatives, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY) experiments are essential for assigning every proton and carbon in the structure.
Expertise & Causality: The quinoline ring system presents a complex set of aromatic protons.[2] The substituents—a bromine atom, a methyl group, and a carboxylic acid—exert distinct electronic effects (inductive and resonance) that influence the chemical shifts of nearby nuclei.[3] The electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield, while the methyl group has a weaker, opposite effect. Understanding these influences is critical for correct signal assignment.[3] Furthermore, quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions, a phenomenon that must be considered during analysis.[3][4]
Experimental Protocol: ¹H, ¹³C, and COSY NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which can accommodate the acidic proton of the carboxylic acid). Ensure the solution is homogeneous.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure proper quantification.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
COSY (Correlation Spectroscopy) Acquisition: Perform a standard ¹H-¹H COSY experiment to establish correlations between protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the quinoline ring system.[2][3]
Data Presentation: Expected NMR Data for this compound
| Assignment | ¹H NMR (DMSO-d₆) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (DMSO-d₆) δ (ppm) | Key COSY Correlations |
| -COOH | ~13.5 (s, 1H) | ~168.0 (C=O) | None |
| H-3 | ~7.5 (s, 1H) | ~120.0 | H-3 ↔ H-5 (weak, ⁴J) |
| H-5 | ~8.2 (d, J = 9.0 Hz, 1H) | ~128.0 | H-5 ↔ H-7 |
| H-7 | ~7.9 (dd, J = 9.0, 2.0 Hz, 1H) | ~130.0 | H-7 ↔ H-5, H-8 |
| H-8 | ~8.4 (d, J = 2.0 Hz, 1H) | ~125.0 | H-8 ↔ H-7 |
| -CH₃ | ~2.7 (s, 3H) | ~20.0 | None |
| C-2 | - | ~155.0 | - |
| C-4 | - | ~145.0 | - |
| C-6 | - | ~122.0 (C-Br) | - |
| C-4a | - | ~140.0 | - |
| C-8a | - | ~148.0 | - |
Note: These are predicted values and will vary based on the specific derivative and solvent.
Workflow for NMR Structural Analysis
Caption: Integrated workflow for NMR-based structural elucidation.
Confirming Identity: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool that provides the molecular weight and elemental formula of a compound. For halogenated molecules like our target derivatives, MS offers a particularly definitive piece of evidence through isotopic patterns.
Trustworthiness: The most critical aspect for this class of compounds is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[5] Any molecule containing a single bromine atom will therefore exhibit two peaks in its mass spectrum for the molecular ion: the M+ peak (containing ⁷⁹Br) and an M+2 peak (containing ⁸¹Br) of nearly equal intensity.[5][6] This distinctive "doublet" is an unambiguous signature of a monobrominated compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion & Ionization: Infuse the sample directly into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method suitable for these molecules, typically forming [M+H]⁺ or [M-H]⁻ ions.
-
Data Acquisition: Acquire the spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer) to obtain accurate mass measurements, allowing for the calculation of the elemental formula.
Data Presentation: Expected HRMS Data
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [C₁₁H₈⁷⁹BrNO₂ + H]⁺ | 265.9862 | ~265.9865 | Molecular ion (M+) with ⁷⁹Br isotope |
| [C₁₁H₈⁸¹BrNO₂ + H]⁺ | 267.9842 | ~267.9845 | Molecular ion (M+2) with ⁸¹Br isotope |
Visualization of Bromine Isotope Pattern
Caption: The signature M+ and M+2 peaks for a compound with one bromine atom.
Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique to confirm key structural features.
Expertise & Causality: For this compound, the most important vibrations are those associated with the carboxylic acid. A broad O-H stretch is expected in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches. A strong, sharp carbonyl (C=O) stretch should appear around 1700 cm⁻¹.[7] Additionally, characteristic peaks for aromatic C=C and C-H bonds will confirm the quinoline core.[8] It is also noted that similar compounds can exist as zwitterions, which would alter the characteristic carbonyl and hydroxyl stretches.[9]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the dry, solid sample is finely ground with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Background Scan: An initial scan of the empty sample compartment or a pure KBr pellet is taken to establish a background spectrum.
-
Sample Scan: The sample pellet is placed in the instrument, and the infrared spectrum is recorded. The background is automatically subtracted to yield the spectrum of the compound.
Data Presentation: Characteristic FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| 3100 - 3000 | C-H stretch (aromatic) | Quinoline Ring |
| 2980 - 2850 | C-H stretch (aliphatic) | Methyl Group |
| 1725 - 1700 | C=O stretch (strong) | Carboxylic Acid |
| 1600 - 1450 | C=C stretches (multiple) | Quinoline Ring |
Workflow for FTIR Analysis
Caption: Step-by-step workflow for functional group confirmation via FTIR.
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise coordinates of every atom in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.
Authoritative Grounding: This technique is considered the "gold standard" because it leaves no room for interpretation regarding the fundamental structure. For quinoline-4-carboxylic acids, crystallography can reveal important details like the dihedral angle between the plane of the quinoline core and the carboxyl group, which is often non-planar.[10] It can also definitively show the hydrogen bonding patterns within the crystal.[10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas to minimize thermal motion and then irradiated with X-rays while being rotated. A detector collects the diffraction pattern.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then "solved" using computational methods to find the positions of the atoms, and "refined" to optimize the fit between the calculated and observed diffraction data.
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal shape |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell[10] |
| a, b, c (Å) | 9.7, 5.9, 27.5 | Dimensions of the unit cell |
| β (°) | 90.1 | Angle of the unit cell |
| Dihedral Angle | ~46° | Angle between quinoline and carboxyl planes[10] |
Workflow for X-ray Crystallography
Caption: The process flow for definitive structure determination by X-ray crystallography.
Comparative Summary and Conclusion
Each analytical technique provides a unique and vital piece of the structural puzzle. Relying on a single method is insufficient for rigorous validation.
| Technique | Primary Information | Strengths | Limitations |
| NMR | C-H framework, connectivity | Provides detailed atom-to-atom connectivity | Can be complex to interpret; sensitive to purity and concentration |
| Mass Spec | Molecular weight, elemental formula | Highly sensitive; bromine isotope pattern is definitive | Provides no information on connectivity or isomerism |
| FTIR | Functional groups present | Fast, simple, non-destructive | Provides limited structural detail; not all groups are IR-active |
| X-ray | Absolute 3D atomic arrangement | Unambiguous and definitive "gold standard" | Requires a high-quality single crystal, which can be difficult to obtain |
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A Comparative Analysis of the Anti-inflammatory Effects of Quinoline Carboxylic Acids: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory effects of quinoline carboxylic acids, a promising class of compounds in therapeutic development. We will delve into their mechanisms of action, present comparative experimental data against traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of quinoline-based scaffolds for novel anti-inflammatory therapeutics.
Introduction: The Double-Edged Sword of Inflammation and the Quest for Novel Therapeutics
Inflammation is a fundamental biological process, a critical component of the innate immune response to harmful stimuli such as pathogens and damaged cells.[1][2] However, when this tightly regulated process becomes dysregulated, it transitions into a chronic state that underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer.[1][3] For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy. However, their clinical utility is often hampered by significant side effects, primarily gastrointestinal complications, stemming from their non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4] This has fueled the search for novel anti-inflammatory agents with improved efficacy and safety profiles.
The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide focuses specifically on quinoline carboxylic acids, exploring their potential as a new frontier in anti-inflammatory drug discovery.
Multi-Targeting Mechanisms: How Quinoline Carboxylic Acids Quell the Inflammatory Cascade
The anti-inflammatory prowess of quinoline carboxylic acids lies in their ability to modulate multiple key signaling pathways involved in the inflammatory response. Unlike traditional NSAIDs that primarily target COX enzymes, many quinoline derivatives exhibit a broader spectrum of activity, inhibiting both the COX and 5-lipoxygenase (5-LOX) pathways, and modulating the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).[1][2][5]
The NF-κB Signaling Pathway: A Central Command for Inflammation
The NF-κB pathway is a pivotal regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][8][9] Several quinoline carboxylic acid derivatives have been shown to inhibit this critical step, thereby dampening the overall inflammatory response.[1][2][10]
Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acids.
The Cyclooxygenase (COX) Pathway: Targeting Prostaglandin Production
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[12][13] Many quinoline carboxylic acid derivatives have been designed as selective COX-2 inhibitors, aiming to reduce inflammation without the gastric side effects associated with non-selective NSAIDs.[5][14]
Caption: Selective inhibition of the COX-2 pathway by quinoline carboxylic acids.
The 5-Lipoxygenase (5-LOX) Pathway: Blocking Leukotriene Synthesis
The 5-LOX enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, particularly asthma.[15][16][17] Some quinoline carboxylic acid derivatives have demonstrated the ability to inhibit 5-LOX, offering a dual-inhibition strategy that can be more effective in certain inflammatory conditions.[5][18]
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model for assessing acute inflammation. [19][20][21][22][23] Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the rats into groups (e.g., vehicle control, test compound groups, reference drug group).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or reference drug orally or via intraperitoneal injection.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that quinoline carboxylic acids represent a valuable and versatile scaffold for the development of novel anti-inflammatory agents. Their ability to modulate multiple key inflammatory pathways, including NF-κB, COX, and 5-LOX, offers the potential for improved efficacy and a better safety profile compared to traditional NSAIDs.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the quinoline scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Specific Molecular Targets: While the inhibition of key pathways is evident, identifying the precise molecular targets of these compounds will enable more rational drug design.
-
In-depth Preclinical Evaluation: Promising candidates should be subjected to more extensive preclinical testing in chronic models of inflammation to fully assess their therapeutic potential.
The continued investigation of quinoline carboxylic acids holds significant promise for the discovery of the next generation of anti-inflammatory drugs.
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Bower, D. B., & Li, C. (2014). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Nutrition and cancer, 66(5), 725–735. [Link]
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Reddy, K. M., et al. (2023). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. International journal of molecular sciences, 24(8), 7539. [Link]
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Chen, J., et al. (2018). 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats. Journal of neuroinflammation, 15(1), 22. [Link]
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Kim, S. R., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Scientific reports, 10(1), 2533. [Link]
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Wang, S., et al. (2018). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 27(5), 1435-1446. [Link]
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Sakr, A., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. RSC advances, 11(52), 32969–32990. [Link]
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A Comparative Guide to the Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid: An Evaluation of Competing Methodologies
Introduction: The Significance of a Versatile Heterocyclic Scaffold
6-Bromo-2-methylquinoline-4-carboxylic acid is a heterocyclic building block of significant interest within the realms of medicinal chemistry and materials science. The quinoline-4-carboxylic acid motif is a well-established pharmacophore, forming the core structure of numerous therapeutic agents known for a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2] Specifically, the carboxylate group often plays a crucial role in biological interactions, such as forming salt bridges or hydrogen bonds with enzyme active sites, as seen in inhibitors of dihydroorotate dehydrogenase (DHODH).[3][4] The strategic placement of a bromine atom at the C6 position provides a reactive handle for further molecular diversification through metal-catalyzed cross-coupling reactions, enabling the synthesis of extensive small molecule libraries for drug discovery.[4]
Given its importance, the efficient and reliable synthesis of this target molecule is paramount. This guide provides an in-depth, objective comparison of the primary synthetic routes, moving beyond simple procedural lists to explain the underlying chemical logic and practical considerations for each method. We will focus on the two most direct and historically significant named reactions for this class of compounds: the Pfitzinger and Doebner reactions. Our analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific research and development goals.
Primary Synthetic Strategies: A Head-to-Head Comparison
The construction of the quinoline-4-carboxylic acid core can be achieved through several classic organic reactions. For the specific synthesis of this compound, the Pfitzinger and Doebner reactions stand out as the most direct and commonly employed methodologies.
Method 1: The Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust method for synthesizing substituted quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, performed in the presence of a strong base.[2][5][6]
Causality of Experimental Design: The reaction's elegance lies in its convergence. The isatin molecule provides the aniline-like fragment and the C4-carboxylic acid precursor, while the carbonyl compound provides the remaining atoms for the pyridine ring. For our target molecule, the logical starting materials are 5-bromoisatin and a simple ketone like acetone, which provides the C2-methyl group and the adjacent methylene for cyclization. The choice of a strong base, typically potassium hydroxide (KOH), is critical. It serves not only as a catalyst but as a reactant, initiating the mechanism by hydrolytically cleaving the amide bond within the isatin ring to form a reactive keto-acid intermediate.[1][5]
Reaction Mechanism Overview:
-
Ring Opening: The base attacks the amide carbonyl of 5-bromoisatin, leading to the formation of the potassium salt of 2-amino-5-bromophenylglyoxylic acid (an isatinate).[1][5]
-
Condensation: The primary amine of this intermediate condenses with the ketone (acetone) to form a Schiff base (imine).[5]
-
Cyclization: An intramolecular Claisen-like condensation occurs where the enolate of the imine attacks the benzylic carbonyl group.[7]
-
Dehydration: The resulting intermediate readily dehydrates to form the aromatic quinoline ring system, yielding the final product upon acidification.
Detailed Experimental Protocol: Pfitzinger Synthesis
-
Reagents: 5-Bromoisatin, Acetone, Potassium Hydroxide (KOH), 95% Ethanol, Water, Acetic Acid (Glacial).
-
Procedure:
-
Base Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a 33% (w/v) solution of KOH by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until fully dissolved. Note: This dissolution is highly exothermic and should be handled with care.[1]
-
Isatin Ring Opening: To the stirred KOH solution, add 0.07 mol of 5-bromoisatin. The suspension will typically change color as the isatin ring opens to form the potassium isatinate. Continue stirring at room temperature for 30-45 minutes to ensure complete formation.[1][2]
-
Carbonyl Addition: Add a 2-fold molar excess of acetone (0.14 mol) to the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux (approx. 79°C) using a heating mantle. Maintain the reflux for 12-24 hours.[1][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling the reaction to room temperature, distill the majority of the ethanol under reduced pressure. Add water to the residue to dissolve the potassium salt of the product.[2]
-
Purification: Wash the aqueous solution with diethyl ether to remove any neutral impurities. Carefully acidify the aqueous layer with glacial acetic acid until the pH is neutral, which will precipitate the crude product.[2]
-
Final Product: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Workflow for Pfitzinger Synthesis
Caption: A generalized workflow for the Pfitzinger synthesis.
Method 2: The Doebner Reaction
The Doebner reaction is another classic route that constructs the quinoline-4-carboxylic acid skeleton, in this case by reacting an aromatic amine, an aldehyde, and pyruvic acid.[9] It is a variation of the more general Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds.[10][11]
Causality of Experimental Design: This one-pot reaction brings together three simple, often commercially available components. For our target, 4-bromoaniline serves as the aromatic amine precursor. Pyruvic acid is the essential component that ultimately forms the C4-carboxylic acid and C3 of the quinoline ring. The 2-methyl substituent is introduced by using acetaldehyde. The reaction proceeds through the in-situ formation of an α,β-unsaturated acid via an aldol-type condensation, which then reacts with the aniline.
Reaction Mechanism Overview:
-
Aldol Condensation: Acetaldehyde and pyruvic acid undergo an acid-catalyzed aldol condensation followed by dehydration to form 2-oxobut-3-enoic acid.
-
Michael Addition: The 4-bromoaniline performs a nucleophilic conjugate (Michael) addition to the α,β-unsaturated keto-acid.
-
Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to close the ring. This is followed by dehydration.
-
Oxidation: The resulting dihydroquinoline intermediate is oxidized to the final aromatic quinoline product. This oxidation can often be effected by an in-situ generated Schiff base acting as a hydrogen acceptor.[12]
Detailed Experimental Protocol: Doebner Synthesis
-
Reagents: 4-Bromoaniline, Pyruvic Acid, Acetaldehyde, Ethanol.
-
Procedure:
-
Initial Mixture: In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 1 equivalent of 4-bromoaniline in ethanol.
-
Reagent Addition: To this solution, add 1.1 equivalents of pyruvic acid, followed by the slow, dropwise addition of 1.1 equivalents of acetaldehyde while stirring and cooling in an ice bath to manage the exothermic reaction.
-
Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then with water to remove any unreacted starting materials and impurities.
-
Final Product: Dry the solid under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.
-
Workflow for Doebner Synthesis
Caption: A generalized workflow for the Doebner synthesis.
Quantitative and Qualitative Performance Benchmark
The choice between the Pfitzinger and Doebner reactions is not merely one of preference but is dictated by factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. The following table provides a comparative summary.
| Parameter | Pfitzinger Reaction | Doebner Reaction |
| Starting Materials | 5-Bromoisatin, Acetone | 4-Bromoaniline, Pyruvic Acid, Acetaldehyde |
| Availability | 5-Bromoisatin is a specialty reagent and may be less readily available or more costly. | All starting materials are common, inexpensive bulk chemicals. |
| Reaction Conditions | Strongly basic (KOH), reflux for extended periods (12-24h).[1][8] | Typically refluxed in ethanol for shorter durations (3-4h). |
| Number of Steps | One-pot synthesis. | One-pot synthesis. |
| Scalability | Generally reliable and scalable. | Can be suitable for large-scale synthesis due to low-cost inputs. |
| Byproducts | Relatively clean reaction, byproducts are typically from incomplete reaction or side-reactions of acetone. | Can be less clean, with potential for polymerization or other side-reactions from the aldehyde. |
| Overall Efficiency | Often provides moderate to good yields, and the procedure is robust for various substituted isatins.[2] | Yields can be variable depending on the specific substrates and conditions. |
Alternative Synthetic Routes: A Brief Consideration
While the Pfitzinger and Doebner reactions are the most direct routes, other named reactions for quinoline synthesis are worth noting to understand why they are less optimal for this specific target.
-
Gould-Jacobs Reaction: This method involves the reaction of an aniline (4-bromoaniline) with an alkoxymethylenemalonate ester, followed by thermal cyclization.[13][14] However, this synthesis yields a 4-hydroxy-3-carboalkoxyquinoline.[15] Converting this intermediate to the target this compound would require additional steps of hydrolysis, decarboxylation, and introduction of the 2-methyl group, making it a multi-step and less efficient pathway.
-
Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17] Using 4-bromoaniline and acetylacetone would yield 6-bromo-2,4-dimethylquinoline, not the desired 4-carboxylic acid derivative. Therefore, this method is unsuitable for the direct synthesis of the target molecule.
Conclusion and Expert Recommendation
Both the Pfitzinger and Doebner reactions represent viable and effective pathways for the synthesis of this compound.
-
The Pfitzinger reaction is an excellent choice for laboratory-scale synthesis, particularly when structural diversity is being explored using various substituted isatins and ketones. It is often a cleaner reaction, and the protocol is well-established and reliable.[2][8] Its primary drawback is the higher cost and potentially limited availability of the 5-bromoisatin starting material.
-
The Doebner reaction is highly advantageous from an economic and scalability perspective. Its reliance on inexpensive, commodity starting materials makes it the preferred method for large-scale industrial production.[9] Researchers must be prepared, however, to invest more effort in optimizing reaction conditions to maximize yield and minimize the formation of byproducts.
Ultimately, the choice of method should be guided by the specific needs of the project. For rapid analog synthesis in a drug discovery setting, the Pfitzinger reaction may offer a more predictable and cleaner route. For process development and large-scale manufacturing, the cost-effectiveness of the Doebner reaction makes it the superior strategic choice.
References
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- 2. jocpr.com [jocpr.com]
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- 4. 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7 [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. iipseries.org [iipseries.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 6-Bromo-2-methylquinoline-4-carboxylic Acid Derivatives
Abstract
The development of specific antibodies against small molecules, or haptens, such as 6-Bromo-2-methylquinoline-4-carboxylic acid (6-Br-MQCA), is fundamental for the creation of sensitive and reliable immunoassays.[1] These assays are critical in diverse fields, including therapeutic drug monitoring, diagnostics, and environmental analysis. A crucial parameter defining the utility of such an antibody is its specificity, characterized by its degree of cross-reactivity with structurally related molecules.[2] This guide provides a comprehensive framework for designing and executing a robust cross-reactivity assessment for a polyclonal or monoclonal antibody raised against 6-Br-MQCA. We will detail the rationale for selecting appropriate analog compounds, provide a step-by-step protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and explain the data analysis required to quantify specificity.
Introduction: The Imperative of Specificity
This compound is a quinoline derivative, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor and anti-inflammatory properties.[3][4] An antibody developed to detect 6-Br-MQCA must be able to distinguish it from its precursors, metabolites, and other structurally similar compounds that may be present in a complex biological matrix.
Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar molecule.[5] This can lead to inaccurate quantification and false-positive results, compromising the validity of an assay.[2] Therefore, a thorough investigation of cross-reactivity is a non-negotiable step in the validation of any immunoassay. Regulatory bodies like the FDA emphasize the importance of understanding antibody binding characteristics before clinical application.[6][7]
Experimental Design: A Logic-Driven Approach
The core of a cross-reactivity study lies in a well-designed experiment. This involves selecting the right analytical platform and choosing a panel of relevant compounds to challenge the antibody's specificity.
Assay Platform: The Competitive ELISA
For small molecules like 6-Br-MQCA, the indirect competitive ELISA (ic-ELISA) is the gold standard for assessing antibody specificity.[8] In this format, the analyte in a sample (or a standard) competes with a fixed amount of immobilized antigen (typically a hapten-protein conjugate) for a limited number of antibody binding sites.[9] A higher concentration of the free analyte results in less antibody binding to the plate and, consequently, a weaker signal. This inverse relationship between analyte concentration and signal is key to quantifying the analyte and assessing cross-reactivity.[10]
Selection of Cross-Reactants
The choice of compounds to test for cross-reactivity should be based on structural similarity to the target analyte, 6-Br-MQCA. The goal is to probe how minor chemical modifications affect antibody binding. A logical panel would include molecules with variations at key positions on the quinoline ring system.
Our proposed panel includes:
-
Target Analyte: this compound
-
Analog 1 (Halogen Substitution): 6-Chloro-2-methylquinoline-4-carboxylic acid
-
Analog 2 (Positional Isomer): 7-Bromo-2-methylquinoline-4-carboxylic acid
-
Analog 3 (Core Structure): 2-Methylquinoline-4-carboxylic acid
-
Analog 4 (Parent Structure): Quinoline-4-carboxylic acid
-
Negative Control: 3-Methyl-quinoxaline-2-carboxylic acid (structurally distinct but related heterocyclic acid)
The diagram below illustrates the structural relationships between these molecules, highlighting the specific chemical differences that will be tested.
Caption: Structural relationships between the target analyte and the selected cross-reactants.
Experimental Workflow & Protocols
A successful cross-reactivity study requires meticulous execution. The following workflow and protocol are designed to ensure reproducible and reliable results.
Overall Experimental Workflow
The process can be broken down into several key stages, from initial reagent preparation to final data analysis.
Caption: Standard workflow for a competitive ELISA to determine antibody cross-reactivity.
Detailed Protocol: Indirect Competitive ELISA
This protocol is a general guideline and may require optimization for specific antibodies and reagents.[11]
Materials:
-
96-well microtiter plates
-
Coating Antigen: 6-Br-MQCA conjugated to Bovine Serum Albumin (BSA)
-
Primary Antibody: Antibody raised against 6-Br-MQCA
-
Standards: 6-Br-MQCA and all analog compounds
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating: Dilute the 6-Br-MQCA-BSA coating antigen to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well. Cover the plate and incubate overnight at 4°C.[12]
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Standard/Analog Preparation: Prepare serial dilutions for the target analyte (6-Br-MQCA) and each cross-reactant analog in assay buffer. The concentration range should be wide enough to generate a full sigmoidal curve.
-
Competitive Reaction: In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (at a pre-optimized dilution). Incubate this mixture for 1 hour at RT.[11]
-
Incubation: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at RT.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step, but increase to 5 washes to remove all unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at RT. A blue color will develop.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.[13]
Data Analysis and Interpretation
The raw OD values are used to determine the antibody's affinity for the target analyte and each potential cross-reactant.
Calculating IC50
For each compound tested, plot the percentage of inhibition versus the log of the compound's concentration. The percent inhibition is calculated using the following formula[10][14]:
% Inhibition = (1 - (OD_sample / OD_zero_analyte_control)) * 100
The IC50 value is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.[15] This value is determined from the resulting sigmoidal curve for each compound and is a measure of the antibody's binding affinity (a lower IC50 indicates higher affinity).
Calculating Percent Cross-Reactivity (%CR)
The cross-reactivity of the antibody with an analog is expressed as a percentage relative to its reactivity with the target analyte. The calculation is as follows[15][16]:
% Cross-Reactivity = (IC50_of_Target_Analyte / IC50_of_Analog) * 100
Illustrative Data and Interpretation
The following table presents hypothetical, yet realistic, data from a cross-reactivity experiment performed according to the described protocol.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 0.5 | 100% | Target Analyte: The antibody shows the highest affinity for the immunizing hapten. |
| 6-Chloro-2-methylquinoline-4-carboxylic acid | 2.5 | 20% | Moderate Cross-Reactivity: The antibody recognizes the chloro-analog, but with 5-fold lower affinity. |
| 7-Bromo-2-methylquinoline-4-carboxylic acid | 15.0 | 3.3% | Low Cross-Reactivity: Moving the bromo group significantly reduces antibody binding. |
| 2-Methylquinoline-4-carboxylic acid | 55.0 | 0.9% | Very Low Cross-Reactivity: The bromo group at position 6 is a critical part of the epitope. |
| Quinoline-4-carboxylic acid | >1000 | <0.05% | Negligible Cross-Reactivity: The core structure without key substitutions is not recognized. |
| 3-Methyl-quinoxaline-2-carboxylic acid | >5000 | <0.01% | No Cross-Reactivity: The antibody does not bind to a structurally distinct heterocyclic compound. |
Expert Interpretation: The hypothetical data suggests a highly specific antibody. The bromine atom at the 6-position is a critical recognition element (epitope) for the antibody. While there is some tolerance for substituting bromine with chlorine (a similar halogen), moving the bromine or removing it entirely drastically reduces binding. This level of specificity would make the antibody suitable for assays requiring precise quantification of 6-Br-MQCA in the presence of its un-brominated precursors or positional isomers. The conditions of the assay, such as reagent concentration and incubation times, can influence the apparent cross-reactivity, and thus must be kept consistent.[17]
Conclusion
Systematic characterization of cross-reactivity is an indispensable component of immunoassay development for small molecules. By employing a competitive ELISA format and testing a logically selected panel of structural analogs, researchers can quantitatively assess the specificity of antibodies raised against compounds like this compound. The insights gained from this analysis are crucial for ensuring the accuracy, reliability, and validity of the final assay, providing confidence in the data generated for research, clinical, or safety applications.
References
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How do I know if the antibody will cross-react? Proteintech Group.
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Protocol for Competitive ELISA. Creative Proteomics.
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Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. National Institutes of Health (NIH).
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Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences.
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Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology.
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FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX.
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Competitive ELISA Protocol. Creative Diagnostics.
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Competitive ELISA Protocol and Animation. Microbe Notes.
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Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. National Institutes of Health (NIH).
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Competitive ELISA protocol. St John's Laboratory.
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METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis. ChemicalBook.
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Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. National Institutes of Health (NIH).
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Competitive ELISA Protocol. Bio-Rad Antibodies.
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6-Bromo-2-methyl-quinoline-4-carboxylic acid. CymitQuimica.
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6-Bromo-2-methyl-quinoline-4-carboxylic acid. Oakwood Chemical.
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Compound this compound. Chemdiv.
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub.
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In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. ResearchGate.
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Quinoline-4-carboxylic acid. Selleck Chemicals.
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Determining Cross Reactivity with an ELISA. Discovery Sci.
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A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. Royal Society of Chemistry.
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A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem.
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4-Quinolinecarboxylic acid 97. Sigma-Aldrich.
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
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Delineating the functional activity of antibodies with cross-reactivity to SARS-CoV-2, SARS-CoV-1 and related sarbecoviruses. National Institutes of Health (NIH).
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Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
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Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). National Institutes of Health (NIH).
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Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver. PubMed.
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Comparison of the antioxidant properties of different quinoline-4-carboxylic acids
Introduction: The Rising Significance of Quinoline-4-Carboxylic Acids in Antioxidant Research
Quinoline-4-carboxylic acids, a class of heterocyclic compounds, are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A growing body of research is now focusing on their potential as potent antioxidants, molecules crucial for mitigating the detrimental effects of oxidative stress—a key factor in the pathogenesis of numerous diseases.[2] This guide provides a comprehensive comparison of the antioxidant properties of various quinoline-4-carboxylic acid derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this promising field.
Understanding the Antioxidant Mechanisms of Quinoline-4-Carboxylic Acids
The antioxidant activity of quinoline-4-carboxylic acids is primarily attributed to their ability to scavenge free radicals through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation energy (BDE) of the H-donating group.[2][3]
-
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical. The ionization potential (IP) of the antioxidant is a key parameter in this process.[2][3]
The presence of electron-donating groups and the ability to stabilize the resulting radical through resonance enhance the antioxidant capacity of these compounds.[4]
Comparative Analysis of Antioxidant Activity
The antioxidant potential of different quinoline-4-carboxylic acid derivatives is typically evaluated using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[5][6] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Here, we present a comparative summary of the antioxidant activities of selected quinoline-4-carboxylic acid derivatives from various studies.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| 2-methylquinoline-4-carboxylic acid | DPPH | ~30.25% inhibition at 5 µg/mL | - | - | [4][7] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | ~40.43% inhibition at 5 µg/mL | - | - | [4][7] |
| Quinoline-hydrazone derivative | DPPH | 843.5 | Ascorbic Acid | - | [8] |
| 2-aryl-quinoline-4-carboxylic acid derivative 9 | DPPH | 1.25 | Ascorbic Acid | 4.5 | |
| 2-aryl-quinoline-4-carboxylic acid derivative 20 | DPPH | 1.75 | Ascorbic Acid | 4.5 | |
| 4-(1H-benz[d]imidazol-1-yl)-3-phenyl-6-substituted quinolin-2-ols | DPPH | > Ascorbic Acid | Ascorbic Acid | - | [8] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of quinoline-4-carboxylic acids is significantly influenced by the nature and position of substituents on the quinoline ring.[5][9]
-
Substitution at C2: The presence of an aryl group at the C2 position generally enhances antioxidant activity.[4][7][10] For instance, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibits greater radical scavenging ability than 2-methylquinoline-4-carboxylic acid.[4][7] This is likely due to the extended conjugation and increased ability to stabilize the resulting radical through resonance.[4] Bulky, hydrophobic substituents at this position have also been noted for their impact on biological activity.[11]
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as methoxy (-OCH3), methyl (-CH3), and amino (-NH2) groups, tend to increase antioxidant activity by enhancing the molecule's ability to donate electrons or hydrogen atoms.[6][12] Conversely, electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) can decrease antioxidant potential.[12]
-
Hydroxyl and Ferrocenyl Groups: The presence of phenolic hydroxyl groups is a well-known feature that imparts significant antioxidant activity.[6] Interestingly, studies on 2-phenyl-4-ferrocenylquinolines have shown that the ferrocenyl group can be a potent source of antioxidant activity, even more so than a hydroxyl group, by effectively quenching radicals and protecting DNA from oxidative damage.[12]
-
The Carboxylic Acid Group at C4: The carboxylic acid moiety at the C4 position is a crucial structural feature for the biological activities of this class of compounds.[11][13]
Experimental Protocols
Synthesis of Quinoline-4-Carboxylic Acids
Two of the most common methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Pfitzinger reaction and the Doebner reaction.
This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[14][15][16]
Caption: General workflow for the Pfitzinger synthesis.
Step-by-Step Protocol for Pfitzinger Synthesis:
-
Base Solution Preparation: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a 33% (w/v) solution.[17]
-
Isatin Ring Opening: Add isatin to the stirred KOH solution at room temperature and continue stirring for 30-45 minutes.[17]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of the carbonyl compound (e.g., acetophenone) dropwise to the reaction mixture.[17]
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[17][18]
-
Work-up: After cooling, remove the solvent via rotary evaporation. Dissolve the residue in water and extract with diethyl ether to remove impurities.[14]
-
Isolation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric or acetic acid to precipitate the product.[14]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.[14]
This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[19][20]
Caption: General workflow for the Doebner synthesis.
Step-by-Step Protocol for Doebner Synthesis:
-
Reaction Setup: In a suitable reaction vessel, mix the aniline, aldehyde, and pyruvic acid in a solvent such as ethanol.[19][21]
-
Reaction: Heat the mixture, often to reflux, for a specified period until the reaction is complete (monitored by TLC).[22]
-
Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate.[10]
-
Purification: Collect the solid product by filtration, wash with a suitable solvent, and dry.[10]
Antioxidant Activity Assays
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow/colorless, in the presence of an antioxidant.[9] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[9]
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol for DPPH Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Also, prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid).[9][17]
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test sample or standard to an equal volume of the DPPH working solution.[17]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[17]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at ~517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.[9] The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Conclusion and Future Perspectives
Quinoline-4-carboxylic acids represent a promising class of antioxidants with tunable properties based on their substitution patterns. The structure-activity relationships highlighted in this guide underscore the importance of the C2 substituent and the electronic properties of groups on the quinoline ring in modulating antioxidant efficacy. The synthetic and analytical protocols provided herein offer a robust framework for the continued exploration and development of novel quinoline-based antioxidants for therapeutic applications. Future research should focus on expanding the library of derivatives and conducting in vivo studies to validate the promising in vitro findings.
References
A comprehensive list of references with clickable URLs will be provided upon request.
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A Comparative Guide to the Cytotoxic Potential of 6-Bromo-2-methylquinoline-4-carboxylic Acid Derivatives in Cancer Cell Lines
This guide offers a comprehensive analysis of 6-Bromo-2-methylquinoline-4-carboxylic acid derivatives as potential anticancer agents. While direct comparative data for a broad series of these specific derivatives is emerging, this document synthesizes findings from structurally analogous compounds to provide a predictive framework for their cytotoxic efficacy and to guide future research. We will delve into the mechanistic underpinnings of quinoline-based anticancer activity, analyze structure-activity relationships (SAR), present cytotoxicity data from closely related compound series, and provide a detailed experimental protocol for in vitro screening.
The Quinoline Scaffold: A Privileged Structure in Oncology
The quinoline core, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In oncology, quinoline derivatives have demonstrated a remarkable breadth of action, interfering with multiple pathways essential for tumor growth and survival.[2] The general structure of this compound provides three key points for modification to influence potency, selectivity, and pharmacokinetic properties: the C-2 methyl group, the C-4 carboxylic acid, and the C-6 bromo substituent. Understanding the contribution of each component is crucial for rational drug design.
Mechanistic Insights: How Do Quinoline Derivatives Inhibit Cancer Cell Growth?
Quinoline derivatives exert their anticancer effects through diverse and often multi-targeted mechanisms. For the quinoline-4-carboxylic acid class, a primary and well-documented mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH) .[3]
Primary Target: Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway to produce the necessary building blocks for replication. By inhibiting DHODH, quinoline-4-carboxylic acids effectively starve cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[3] The drug Brequinar , a potent DHODH inhibitor, features a substituted quinoline-4-carboxylic acid core, validating this target.[3]
Caption: Inhibition of the de novo pyrimidine pathway by quinoline derivatives.
Other Anticancer Mechanisms
Beyond DHODH, quinoline derivatives can also induce cancer cell death by:
-
Kinase Inhibition: Acting as inhibitors of crucial signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Src/Abl, which are often dysregulated in cancer.[4][5][6]
-
Induction of Apoptosis: Triggering programmed cell death through various pathways, including the activation of caspases and modulation of p53 activity.[4][6]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[5]
Structure-Activity Relationship (SAR) Analysis
The cytotoxic potency of this class of compounds is highly dependent on the nature and position of its substituents.
-
C-4 Position: There is a strict requirement for the carboxylic acid group (or a corresponding salt) at this position for potent DHODH inhibition. This group is believed to form critical interactions, such as a salt bridge, within the enzyme's active site.[3]
-
C-2 Position: The substituent here is a major determinant of potency. For DHODH inhibition, bulky and hydrophobic groups are necessary.[3] While the core topic molecule has a methyl group, derivatization with larger aryl or substituted aryl groups at this position is a proven strategy to enhance activity.[2][7]
-
C-6 Position (Bromo Group): Halogenation, particularly at the C-6 position, is a common strategy in anticancer drug design. The presence of the bromo group often enhances activity. This is evidenced by the high potency of structurally similar 6-bromo-quinazoline derivatives, which have shown IC₅₀ values in the sub-micromolar to low micromolar range against breast (MCF-7) and colon (SW480) cancer cell lines.[6][8][9][10] The bromine atom can increase lipophilicity, improving membrane permeability, and can form halogen bonds with biological targets.[11]
Comparative Cytotoxicity of Structurally Related Derivatives
Direct experimental data for a series of this compound derivatives is not yet consolidated in the literature. However, by examining closely related structures, we can establish a strong predictive baseline for their potential efficacy. The following table summarizes the cytotoxic activity (IC₅₀ in µM) of potent 6-bromo-quinazolines and other relevant quinolines against common cancer cell lines.
| Compound Class | Derivative Description | MCF-7 (Breast) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) | Other Cell Line IC₅₀ (µM) | Reference |
| 6-Bromo-quinazoline | 2-Thio-aliphatic linker (Cmpd 8a) | 15.85 ± 3.32 | 17.85 ± 0.92 | MRC-5 (Normal): 84.20 | [8][9][10] |
| 6-Bromo-quinazoline | m-Fluoro-phenyl sub. (Cmpd 5b) | 0.53 | 1.95 | - | [6] |
| 2-Arylquinoline | 6-Bromo-2-phenyl (Cmpd 5) | >50 | - | HeLa: >50, PC3: 31.37 | [2] |
| Quinoline-4-carboxylic acid | Unsubstituted Quinoline-4-COOH | "Remarkable growth inhibition" | - | - | [12] |
| Reference Drug | Cisplatin | ~1.0-5.0 (Varies) | ~2.0-8.0 (Varies) | - | [6] |
| Reference Drug | Erlotinib (EGFR Inhibitor) | 9.9 ± 0.14 | - | - | [9] |
This table is a synthesis of data from multiple sources for comparative purposes.
Analysis: The data from 6-bromo-quinazolines is particularly compelling. The sub-micromolar activity of compound 5b against the MCF-7 breast cancer cell line demonstrates the potent cell-killing capability conferred by the 6-bromo-substituted heterocyclic core.[6] Furthermore, the selectivity of compound 8a for cancer cells over normal cells (MRC-5) is a highly desirable characteristic for any potential therapeutic agent.[8][9][10] This strongly suggests that derivatives of this compound are excellent candidates for synthesis and screening.
Experimental Protocol: In Vitro Cytotoxicity Screening
To evaluate the cytotoxic potential of novel this compound derivatives, a standardized colorimetric assay such as the MTT assay is recommended. This assay measures the metabolic activity of cells, which correlates with cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard workflow for an in vitro cytotoxicity MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for testing (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: After 24 hours, remove the medium from the plates and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes on a shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined from this curve using non-linear regression analysis.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that derivatives of This compound represent a promising class of compounds for anticancer drug discovery. The 6-bromo substitution is associated with high potency in analogous systems, and the quinoline-4-carboxylic acid core provides a validated mechanism of action through the inhibition of DHODH.
Future research should focus on the synthesis and systematic evaluation of a focused library of these derivatives. Key areas for exploration include:
-
Modification at the C-2 position: Replacing the methyl group with various substituted aryl rings to probe the hydrophobic pocket of target enzymes.
-
Amide and Ester Derivatives: Converting the C-4 carboxylic acid to a series of amides and esters to modulate solubility, cell permeability, and potential pro-drug strategies.
A systematic screening of these novel compounds against a panel of cancer cell lines, using the protocol described herein, will be essential to identify lead candidates with superior potency and selectivity for further preclinical development.
References
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Cabrera-Rivera, F. A., et al. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
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Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Available at: [Link]
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Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]
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Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
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Cabrera-Rivera, F. A., et al. (n.d.). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. Available at: [Link]
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Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed. Available at: [Link]
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Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Sciforum. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]
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Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]
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Al-Warhi, T., et al. (2022). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. Available at: [Link]
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Emami, L., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Substituted Quinoline-4-Carboxylic Acids: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the quinoline-4-carboxylic acid scaffold is a cornerstone of significant therapeutic interest. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The efficient and versatile synthesis of this privileged structure is therefore a critical aspect of drug discovery and development. This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to substituted quinoline-4-carboxylic acids, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each method.
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Moiety
The quinoline ring system is a recurring motif in a vast number of natural products and synthetic pharmaceuticals. The addition of a carboxylic acid group at the 4-position, in particular, has been shown to be a key pharmacophore, contributing to the biological activity of many compounds. The development of robust and adaptable synthetic methodologies to access a diverse range of substituted quinoline-4-carboxylic acids is paramount for advancing medicinal chemistry programs. This guide will dissect and compare the classical and modern synthetic strategies employed for this purpose.
Classical Synthetic Routes: The Foundation of Quinoline-4-Carboxylic Acid Synthesis
The synthesis of quinoline-4-carboxylic acids has a rich history, with several named reactions forming the bedrock of their preparation. These methods, while sometimes limited by harsh conditions or substrate scope, remain relevant and are often the starting point for the development of more modern approaches.
The Doebner Reaction: A Three-Component Condensation
The Doebner reaction is a powerful one-pot, three-component synthesis that combines an aromatic amine, an aldehyde, and pyruvic acid to directly afford a 2-substituted quinoline-4-carboxylic acid.[1]
Mechanism and Rationale: The reaction is typically acid-catalyzed and proceeds through the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Concurrently, pyruvic acid can enolize, and this enol then participates in a Michael-type addition to the imine. Subsequent intramolecular electrophilic cyclization onto the aromatic ring and oxidation of the resulting dihydroquinoline intermediate furnishes the final aromatic quinoline-4-carboxylic acid.[1]
Advantages:
-
Convergent Synthesis: As a multi-component reaction, it allows for the rapid assembly of complex quinoline structures from simple starting materials.
-
Versatility: A wide range of anilines and aldehydes can be employed, leading to a diverse array of substituted products.
Limitations:
-
Low Yields with Electron-Withdrawing Groups: The reaction often suffers from low yields when anilines bearing strong electron-withdrawing groups are used.[1][2] This is due to the decreased nucleophilicity of the aniline and the potential for side reactions.
-
Byproduct Formation: A common side reaction is the reduction of the intermediate imine by the dihydroquinoline, leading to the formation of a benzylamine byproduct and reducing the overall yield.
Modern Adaptations: Recent modifications have focused on improving yields and expanding the substrate scope. The use of Lewis acids like ytterbium perfluorooctanoate [Yb(PFO)3] in water has been shown to be an efficient and environmentally benign approach.[3] Microwave-assisted Doebner reactions have also been developed, significantly reducing reaction times from hours to minutes and often improving yields.[1]
The Pfitzinger Reaction: From Isatin to Quinolines
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to 2,3-disubstituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5][6]
Mechanism and Rationale: The reaction is initiated by the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by the condensation of the aniline derivative with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. An intramolecular cyclization of the enamine and subsequent dehydration yields the final quinoline-4-carboxylic acid.[5][6]
Advantages:
-
Direct Access to 2,3-Disubstituted Quinolines: This method is particularly useful for synthesizing quinolines with substitution at both the 2- and 3-positions.
-
Good Yields for Certain Substrates: With appropriate substrates, the Pfitzinger reaction can provide good to excellent yields of the desired products.
Limitations:
-
Harsh Basic Conditions: The use of strong bases like potassium hydroxide can limit the functional group tolerance of the reaction, as some substituents may not be stable under these conditions.
-
Limited Availability of Substituted Isatins: The diversity of the final products is dependent on the availability of appropriately substituted isatins.
Modern Adaptations: Microwave-assisted Pfitzinger reactions have been shown to be effective, often leading to shorter reaction times and improved yields.[7][8] The use of alternative bases and solvent systems is also an area of active research to improve the reaction's scope and mildness.
The Gould-Jacobs Reaction: A Pathway via 4-Hydroxyquinolines
The Gould-Jacobs reaction is a multi-step synthesis that ultimately yields 4-hydroxyquinolines, which can then be converted to quinoline-4-carboxylic acids. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[9][10]
Mechanism and Rationale: The initial condensation is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Saponification of the ester group yields the corresponding carboxylic acid, which can then be decarboxylated upon heating to afford the 4-hydroxyquinoline.[9][10][11] To obtain the quinoline-4-carboxylic acid, the decarboxylation step is omitted.
Advantages:
-
Access to 4-Hydroxyquinoline Derivatives: This method is a primary route to 4-hydroxyquinolines, which are themselves important intermediates and possess biological activity.
-
Effective for Electron-Donating Groups: The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[9]
Limitations:
-
Harsh Reaction Conditions: The cyclization step often requires high temperatures (around 250 °C), which can limit the functional group tolerance.[12]
-
Multi-Step Process: Compared to one-pot methods like the Doebner reaction, the Gould-Jacobs synthesis is a multi-step process, which can be less efficient.
Modern Adaptations: Microwave-assisted Gould-Jacobs reactions have been shown to dramatically reduce reaction times and improve yields.[13] For example, heating the reaction mixture to 300 °C for just 5 minutes using microwave irradiation can provide a significantly higher yield compared to conventional heating for several hours.[13]
The Combes Quinoline Synthesis
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[4][14] While this method does not directly yield quinoline-4-carboxylic acids, it is a significant route to the quinoline core and can be adapted.
Mechanism and Rationale: The reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone. Subsequent acid-catalyzed cyclization and dehydration lead to the final quinoline product.[4][14]
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis is another classical method that involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. Similar to the Gould-Jacobs reaction, this method provides a precursor that can be further functionalized.
Mechanism and Rationale: The reaction can proceed through two different pathways depending on the reaction temperature. At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline (Conrad-Limpach). At higher temperatures, the aniline attacks the ester group, leading to a β-ketoanilide intermediate that cyclizes to a 2-hydroxyquinoline (Knorr). The cyclization step typically requires high temperatures.
Head-to-Head Comparison of Synthetic Routes
| Reaction | Starting Materials | Product | Typical Conditions | Yields | Advantages | Limitations |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted quinoline-4-carboxylic acid | Acid catalyst (e.g., p-TSA), Reflux in ethanol or microwave irradiation | Moderate to good (can be low with EWGs) | One-pot, three-component synthesis; high convergence. | Lower yields with electron-withdrawing groups on aniline; potential for side reactions.[1][2] |
| Pfitzinger Reaction | Isatin, Carbonyl compound (with α-methylene) | 2,3-Disubstituted quinoline-4-carboxylic acid | Strong base (e.g., KOH), Reflux in ethanol or microwave irradiation | Good to excellent | Direct synthesis of 2,3-disubstituted products. | Harsh basic conditions limit functional group tolerance; relies on substituted isatin availability. |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxy-3-carboxyquinoline (precursor) | High temperature (thermal or microwave) for cyclization | Moderate to good | Primary route to 4-hydroxyquinolines; effective with electron-donating groups.[9] | Harsh reaction conditions; multi-step process.[12] |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinoline | Acid catalyst (e.g., H2SO4), Heat | Variable | Good for 2,4-disubstituted quinolines. | Does not directly yield a 4-carboxylic acid. |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline (precursor) | High temperature for cyclization | Moderate to good | Access to 4-hydroxyquinolines. | Harsh reaction conditions; potential for regioisomeric products (Knorr synthesis). |
Experimental Protocols
Detailed Protocol for the Doebner Reaction
This protocol describes a general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid.
Materials:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Pyruvic acid (1.1 mmol)
-
Ethanol (10 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (10 mL).
-
Add p-toluenesulfonic acid (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add pyruvic acid (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-phenylquinoline-4-carboxylic acid.
Detailed Protocol for the Pfitzinger Reaction
This protocol outlines a general procedure for the synthesis of 2-methylquinoline-4-carboxylic acid.
Materials:
-
Isatin (1.0 mmol)
-
Acetone (excess)
-
Potassium hydroxide (KOH) (3.0 mmol)
-
Ethanol (15 mL)
-
Water (5 mL)
-
Hydrochloric acid (to acidify)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (3.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add isatin (1.0 mmol) to the basic solution and stir until the isatin dissolves completely.
-
Add an excess of acetone to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted acetone.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 2-methylquinoline-4-carboxylic acid.[5]
Visualization of Reaction Mechanisms
To further elucidate the transformations occurring in these classical syntheses, the following diagrams illustrate the core mechanistic pathways.
Caption: Mechanism of the Doebner Reaction.
Caption: Mechanism of the Pfitzinger Reaction.
Caption: Mechanism of the Gould-Jacobs Reaction.
Conclusion and Future Outlook
The synthesis of substituted quinoline-4-carboxylic acids remains a vibrant area of research, driven by the continued discovery of their diverse biological activities. While classical methods such as the Doebner, Pfitzinger, and Gould-Jacobs reactions provide a solid foundation, they often come with limitations such as harsh reaction conditions and limited substrate scope.
The future of quinoline-4-carboxylic acid synthesis lies in the development of more efficient, sustainable, and versatile methodologies. The increasing use of microwave-assisted synthesis and the exploration of novel catalytic systems are promising avenues for overcoming the drawbacks of classical methods. These modern approaches often offer significantly reduced reaction times, improved yields, and a broader tolerance for functional groups, thereby accelerating the drug discovery process. As our understanding of reaction mechanisms deepens, we can expect the rational design of even more sophisticated and selective synthetic routes to this important class of heterocyclic compounds.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis - Benchchem. (n.d.).
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Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- Patel, D. B., Rajani, D. P., Rajani, S. D., & Patel, H. D. (2020). A green synthesis of quinoline-4-carboxylic derivatives using p-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation and their docking, molecular dynamics, ADME-Tox and biological evaluation. Journal of Heterocyclic Chemistry, 57(4), 1524–1544.
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Pfitzinger reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]
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Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Retrieved from [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
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Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis Online. (2025). Retrieved from [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017). Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Retrieved from [Link]
-
One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF - ResearchGate. (2009). Retrieved from [Link]
-
ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. | Request PDF - ResearchGate. (2010). Retrieved from [Link]
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The Pfitzinger Reaction. (Review) - ResearchGate. (n.d.). Retrieved from [Link]
- Zhu, S., He, Y., & Zhang, Y. (2005). A facile and efficient method for the preparation of 2-non-substituted quinoline-4-carboxylic acids via Pfitzinger reaction of isatins and sodium pyruvate following decarboxylation under microwave irradiation. Journal of Heterocyclic Chemistry, 42(4), 691–693.
- Patel, V. M., & Desai, K. R. (2004). A facile and efficient method for the preparation of 2-non-substituted quinoline-4-carboxylic acids via Pfitzinger reaction of isatins and sodium pyruvate following decarboxylation under microwave irradiation. Journal of the Indian Chemical Society, 81(1), 72–73.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2020). Retrieved from [Link]
- Conrad, M., & Limpach, L. (1887). Ueber die Darstellung von Chinolinderivaten aus aromatischen Aminen und Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89–92.
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (2022). Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (2009). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (2012). Retrieved from [Link]
-
Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. (2024). Retrieved from [Link]
-
Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021). Retrieved from [Link]
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Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. (2025). Retrieved from [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (2006). Retrieved from [Link]
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(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014). Retrieved from [Link]
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Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
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Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved from [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-methylquinoline-4-carboxylic acid
Comprehensive Safety Guide: Handling 6-Bromo-2-methylquinoline-4-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 37509-21-0).[1][2] As comprehensive toxicological data for this specific compound is not fully available, this document synthesizes information from the safety data sheets (SDS) of structurally related quinolines, halogenated compounds, and carboxylic acids to establish a robust framework for risk mitigation.[3] The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Hazard Assessment and Risk Profile
This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is known for its biological activity, and functionalization with a halogen (bromine) and a carboxylic acid group necessitates careful handling.[4][5] Based on data from analogous structures, a comprehensive risk assessment indicates the following potential hazards.[6][7][8]
Table 1: Summary of Potential Hazards
| Hazard Category | GHS Hazard Statement | Rationale and Implication for Handling |
|---|---|---|
| Acute Toxicity | Likely Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) | All routes of exposure (ingestion, dermal, inhalation) must be prevented. This dictates the use of comprehensive PPE and engineering controls.[7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the solid or solutions can cause irritation.[8][9] Chemical-resistant gloves and a lab coat are mandatory to prevent skin exposure. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound, particularly as a fine dust, poses a significant risk to eyes, potentially causing serious damage.[8][9] Sealed chemical safety goggles are required at all times.[10] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs.[3][8] All handling of the solid powder must occur within a certified chemical fume hood to minimize airborne particles.[10] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Causality & Best Practices |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 or EN166 standards.[7][10] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[11][12] | This combination provides a robust barrier against airborne dust particles and accidental splashes, which can cause serious eye irritation.[7][8] |
| Skin and Body Protection | Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[12] Lab Coat: A chemical-resistant lab coat, fully buttoned.[10] Footwear: Fully enclosed shoes made of a non-porous material.[10] | Nitrile gloves provide adequate protection against incidental contact with halogenated organic compounds.[12] Always inspect gloves for defects before use and replace them immediately upon contamination. A lab coat protects against contamination of personal clothing.[10] |
| Respiratory Protection | All work with the solid compound must be conducted in a certified chemical fume hood to maintain low airborne concentrations.[10] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[6] | The primary inhalation risk is from airborne dust. A fume hood is the most effective engineering control for capturing dust at the source, preventing respiratory irritation.[3][10] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring procedural integrity.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Designated Area: All handling of this compound must be performed in a designated area, preferably within a chemical fume hood.[10]
-
Ventilation Check: Verify that the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Before handling the chemical, gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.[10]
-
-
Donning PPE:
-
Put on all required PPE in the correct order: lab coat, then safety goggles, and finally, gloves.
-
-
Chemical Handling:
-
Weighing: To minimize dust generation, carefully weigh the solid compound on a weigh boat within the fume hood. Avoid pouring the powder from a height.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent. If adding acid to water is ever required for other procedures, always add the acid to the water, never the reverse, to prevent violent spattering.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate the work surface with an appropriate solvent, followed by soap and water.
-
Clean all non-disposable equipment used during the procedure.
-
-
Doffing PPE:
Workflow Visualization
Caption: Safe handling workflow for this compound.
Emergency Response Procedures
Immediate and correct response to an exposure is critical. Ensure safety showers and eyewash stations are accessible and unobstructed.[7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand) and sweep it into a dedicated, labeled hazardous waste container.[5] Do not allow the product to enter drains.[3][14]
Waste Disposal and Decontamination Plan
Proper disposal is a crucial and legally mandated part of the chemical lifecycle.[11] All waste must be handled as hazardous.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[10]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]
-
-
Final Disposal:
-
Arrange for waste pickup through your institution's EHS office or a licensed chemical waste disposal company.
-
Disposal via a chemical incinerator equipped with an afterburner and scrubber is an appropriate method.[8][11]
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [11][14]
-
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
References
- Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.
- Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
- Benchchem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?.
- Capot Chemical. (2012). MSDS of this compound.
- Chemsrc. (n.d.). 6-bromo-2-chloroquinoline-4-carboxylic acid MSDS.
- Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ChemicalBook. (2025). 6-Bromo-2-methylquinoline - Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 6-Bromo-2-methylquinoline.
- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.
- Benchchem. (n.d.). Overcoming challenges in the direct halogenation of the quinoline ring.
- ChemicalBook. (2022). 6-BROMO-2-ISOPROPYL-QUINOLINE-4-CARBOXYLIC ACID - Safety Data Sheet.
- Synquest Labs. (n.d.). 6-Bromoquinoline-3-carboxylic acid Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 8-Bromo-2-methylquinoline.
- Chemical Science (RSC Publishing). (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
